4-Hexyloxybenzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 28663. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-hexoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-2-3-4-5-10-16-12-8-6-11(7-9-12)13(14)15/h6-9H,2-5,10H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBQUXMZZODHFMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2061563 | |
| Record name | Benzoic acid, 4-(hexyloxy)- | |
| Source | EPA DSSTox | |
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Molecular Weight |
222.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1142-39-8 | |
| Record name | 4-(Hexyloxy)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1142-39-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | p-(Hexyloxy)benzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001142398 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hexyloxybenzoic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28663 | |
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| Record name | Benzoic acid, 4-(hexyloxy)- | |
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| Record name | Benzoic acid, 4-(hexyloxy)- | |
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| Record name | 4-hexyloxybenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.213 | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | P-(HEXYLOXY)BENZOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P8J3U7WL78 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 4-Hexyloxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hexyloxybenzoic acid is a member of the 4-alkoxybenzoic acid homologous series, characterized by a carboxylic acid group and a hexyloxy side chain attached to a benzene ring. This class of compounds is of significant interest in materials science, particularly in the field of liquid crystals, and is gaining attention in medicinal chemistry for its potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and characterization, and insights into its biological activities.
Core Chemical and Physical Properties
This compound is a white crystalline solid at room temperature. Its core properties are summarized in the tables below, providing a ready reference for laboratory applications.[1][2][3]
Table 1: General and Physical Properties
| Property | Value |
| Molecular Formula | C13H18O3 |
| Molecular Weight | 222.28 g/mol [1][2][4] |
| Appearance | White to almost white powder/crystal[1][2] |
| Melting Point | 105-153 °C[1][2] |
| Boiling Point | 323.46 °C (rough estimate)[1][2] |
| Density | 1.0850 g/cm³ (rough estimate)[1][2] |
| pKa | 4.49 ± 0.10 (Predicted)[1][2] |
| Solubility | Almost transparent in Methanol[1][2] |
Table 2: Spectroscopic Data
| Spectroscopic Technique | Key Data and Interpretation |
| ¹H NMR | Spectral data available, though specific peak assignments require further analysis.[5] |
| ¹³C NMR | Static ¹³C NMR spectra have been recorded at elevated temperatures (e.g., 148°C) to study its mesophase.[6] |
| Infrared (IR) Spectroscopy | IR spectra are available from various sources.[7] Expected characteristic peaks include a broad O-H stretch from the carboxylic acid, C=O stretch, C-O stretches from the ether and carboxylic acid, and peaks corresponding to the aromatic ring. |
| Mass Spectrometry | Mass spectral data is available, with the molecular ion peak expected at m/z 222.[7] |
Experimental Protocols
Synthesis: Williamson Ether Synthesis
A common and effective method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of an alkyl halide by a phenoxide ion.
Reaction Scheme:
Caption: Williamson Ether Synthesis for this compound.
Detailed Protocol (adapted from a similar synthesis of 4-(hexyloxy)benzaldehyde): [8]
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-hydroxybenzoic acid, a slight excess of potassium carbonate (as a base), and a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF).
-
Reaction Initiation: Stir the mixture at room temperature for approximately 15 minutes.
-
Addition of Alkyl Halide: Add a stoichiometric equivalent of 1-bromohexane to the reaction mixture.
-
Heating: Heat the mixture to a moderate temperature (e.g., 80°C) and maintain it with stirring for several hours (e.g., 12 hours). The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into cold water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as diethyl ether. Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with brine to remove any remaining impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Purification: Recrystallization
Recrystallization is a standard method for purifying the crude this compound.
-
Solvent Selection: Choose a suitable solvent or solvent system in which the compound is soluble at high temperatures but sparingly soluble at low temperatures. Ethanol or a mixture of ethanol and water are commonly used.[2] Dimethyl sulfoxide (DMSO) has also been suggested as a potential solvent.[2]
-
Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.
-
Hot Filtration (optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Applications and Biological Activity
Liquid Crystal Properties
4-Alkoxybenzoic acids, including the hexyloxy derivative, are known to exhibit liquid crystalline properties. This behavior arises from the formation of hydrogen-bonded dimers, which creates an elongated, rod-like molecular structure conducive to forming mesophases (nematic and/or smectic).[11][12][13]
Caption: Dimerization and Self-Assembly of this compound.
The transition temperatures between the crystalline, liquid crystalline, and isotropic liquid phases can be determined using techniques such as Differential Scanning Calorimetry (DSC) and polarized optical microscopy.
Inhibition of Trypanosome Alternative Oxidase (TAO)
Recent research has identified 4-alkoxybenzoic acids as potent inhibitors of the Trypanosome Alternative Oxidase (TAO).[1] TAO is a crucial respiratory enzyme for bloodstream forms of trypanosomes, the parasites responsible for diseases like African sleeping sickness. Inhibition of this enzyme represents a promising therapeutic strategy.
Caption: Inhibition of the Trypanosome Alternative Oxidase (TAO) Pathway.
The inhibitory activity of this compound and its analogs against TAO can be quantified by determining their IC₅₀ values. Furthermore, their efficacy against the trypanosome parasite is assessed by measuring their EC₅₀ values in cell-based assays.
Conclusion
This compound is a versatile molecule with well-defined chemical and physical properties. Its synthesis via the Williamson ether synthesis is a robust and scalable process. The compound's ability to form liquid crystals through hydrogen-bonded dimerization makes it a valuable component in materials science. Moreover, its recently discovered role as an inhibitor of the Trypanosome Alternative Oxidase opens up new avenues for its application in drug development. This guide provides a foundational resource for researchers and scientists working with this intriguing compound.
References
- 1. SAR of 4-Alkoxybenzoic Acid Inhibitors of the Trypanosome Alternative Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chembk.com [chembk.com]
- 4. 4-(Hexyloxy)benzoic acid [webbook.nist.gov]
- 5. This compound(1142-39-8) 1H NMR spectrum [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. 4-(Hexyloxy)benzoic acid | C13H18O3 | CID 70834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Beginner's Guide to the Synthesis of 4-Hexyloxybenzoic Acid
This technical guide provides a comprehensive, in-depth overview of the synthesis of 4-hexyloxybenzoic acid, tailored for researchers, scientists, and professionals in drug development who may be new to this specific synthesis. The core of this process is the Williamson ether synthesis, a robust and well-established method in organic chemistry.
Introduction
This compound is a valuable intermediate in the synthesis of various organic compounds, including liquid crystals, pharmaceuticals, and other functional materials. Its synthesis is a foundational example of the Williamson ether synthesis, which involves the reaction of an alkoxide with a primary alkyl halide. This guide will detail the necessary reagents, equipment, and step-by-step procedures for a successful synthesis.
Reaction Scheme
The synthesis of this compound is achieved by the O-alkylation of 4-hydroxybenzoic acid with 1-bromohexane in the presence of a base, such as potassium carbonate. The base deprotonates the phenolic hydroxyl group of 4-hydroxybenzoic acid to form a phenoxide ion, which then acts as a nucleophile, attacking the electrophilic carbon of 1-bromohexane in an SN2 reaction to form the ether linkage.
Figure 1: Reaction Scheme for the Synthesis of this compound
Experimental Protocol
This section provides a detailed methodology for the synthesis of this compound.
Materials and Equipment
-
4-Hydroxybenzoic acid
-
1-Bromohexane
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Hydrochloric acid (HCl), concentrated and dilute solutions
-
Diethyl ether
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Büchner funnel and filter paper
-
Rotary evaporator
-
Melting point apparatus
Synthesis Procedure
-
Reaction Setup : In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-hydroxybenzoic acid, potassium carbonate, and anhydrous N,N-dimethylformamide (DMF).
-
Addition of Alkyl Halide : Stir the mixture at room temperature for approximately 15 minutes to ensure homogeneity. Subsequently, add 1-bromohexane to the mixture dropwise using a syringe or dropping funnel.
-
Reaction : Heat the reaction mixture to 80 °C using a heating mantle and maintain this temperature with vigorous stirring for 12-24 hours. The progress of the reaction can be monitored using thin-layer chromatography (TLC).
-
Work-up : After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing ice-water and acidify with concentrated hydrochloric acid until the pH is approximately 1-2. This will precipitate the crude this compound.
-
Isolation of Crude Product : Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove any remaining inorganic salts.
-
Purification : The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water. Dissolve the crude solid in a minimal amount of hot ethanol and then add water dropwise until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Drying : Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.
Data Presentation
The following tables summarize the key quantitative data for the synthesis of this compound.
Table 1: Reagents and Reaction Parameters
| Reagent/Parameter | Molecular Formula | Molecular Weight ( g/mol ) | Molar Equivalents |
| 4-Hydroxybenzoic Acid | C₇H₆O₃ | 138.12 | 1.0 |
| 1-Bromohexane | C₆H₁₃Br | 165.07 | 1.1 - 1.2 |
| Potassium Carbonate | K₂CO₃ | 138.21 | 1.5 - 2.0 |
| Reaction Temperature | - | - | 80 °C |
| Reaction Time | - | - | 12 - 24 hours |
Table 2: Product Characterization
| Property | Value |
| Product Name | This compound |
| Molecular Formula | C₁₃H₁₈O₃ |
| Molecular Weight | 222.28[1][2] |
| Appearance | White to off-white solid[3] |
| Melting Point | 105-153 °C (literature)[4][5][6] |
| Expected Yield | 80-95% |
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis and purification of this compound.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.
-
1-Bromohexane and DMF are irritants and should be handled with care.
-
Concentrated hydrochloric acid is corrosive and should be handled with extreme caution.
-
Avoid inhaling dust from potassium carbonate and 4-hydroxybenzoic acid.
By following this guide, researchers can confidently and safely perform the synthesis of this compound, providing a foundation for further exploration in their respective fields.
References
- 1. 4-(Hexyloxy)benzoic acid | C13H18O3 | CID 70834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-(Hexyloxy)benzoic acid [webbook.nist.gov]
- 3. 4-(Hexyloxy)benzoic acid | 1142-39-8 [sigmaaldrich.com]
- 4. This compound | 1142-39-8 [amp.chemicalbook.com]
- 5. This compound | 1142-39-8 [chemicalbook.com]
- 6. chembk.com [chembk.com]
4-Hexyloxybenzoic Acid: A Technical Guide for Researchers and Drug Development Professionals
CAS Number: 1142-39-8
Chemical Structure:
This technical guide provides an in-depth overview of this compound, a versatile organic compound with applications in materials science and as a scaffold in medicinal chemistry. This document details its synthesis, purification, and potential therapeutic applications, offering valuable insights for researchers, scientists, and professionals in drug development.
Physicochemical Properties and Identification
This compound is a white to almost white crystalline powder.[1] Key identifiers and properties are summarized below.
| Property | Value | Reference |
| CAS Number | 1142-39-8 | [2] |
| Molecular Formula | C13H18O3 | [2] |
| Molecular Weight | 222.28 g/mol | [2] |
| IUPAC Name | 4-(hexyloxy)benzoic acid | [2] |
| Synonyms | p-Hexyloxybenzoic acid, 4-n-Hexyloxybenzoic acid | [2] |
| Melting Point | 105-153 °C | [1] |
Synthesis and Purification
The synthesis of this compound is commonly achieved through the Williamson ether synthesis, a robust and widely used method for forming ethers. This is followed by a purification step, typically recrystallization, to obtain a high-purity product suitable for further applications.
Experimental Protocol: Synthesis via Williamson Ether Synthesis
This protocol describes the synthesis of this compound from 4-hydroxybenzoic acid and 1-bromohexane.
Materials:
-
4-hydroxybenzoic acid
-
1-bromohexane
-
Potassium carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF)
-
Potassium iodide (KI) (catalytic amount)
-
Hydrochloric acid (HCl)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve 4-hydroxybenzoic acid in N,N-dimethylformamide (DMF).
-
Add anhydrous potassium carbonate to the solution and stir the mixture for 10-15 minutes at room temperature.
-
Add a catalytic amount of potassium iodide (KI) followed by the dropwise addition of 1-bromohexane.
-
Stir the reaction mixture at room temperature for 24-30 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Acidify the mixture with concentrated HCl to a pH of 2 to precipitate the crude product.
-
Collect the precipitate by filtration.
Experimental Protocol: Purification by Recrystallization
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
Procedure:
-
Dissolve the crude this compound in a minimal amount of hot ethanol.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution briefly boiled.
-
Filter the hot solution to remove any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature to form crystals.
-
For maximum yield, the flask can be placed in an ice bath to further induce crystallization.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol.
-
Dry the crystals under vacuum. The purity of the final product can be confirmed by measuring its melting point and through spectroscopic analysis (e.g., NMR, IR).
Applications in Drug Discovery and Development
While this compound is well-known for its application in liquid crystal synthesis, its structural motif, the 4-alkoxybenzoic acid core, is of significant interest in medicinal chemistry.[3] Derivatives of this scaffold have shown promising biological activities, suggesting potential therapeutic applications.
Inhibition of Trypanosome Alternative Oxidase (TAO)
Derivatives of 4-alkoxybenzoic acid have been identified as potent inhibitors of the Trypanosome alternative oxidase (TAO), a crucial enzyme for the respiration of Trypanosoma brucei, the parasite responsible for African sleeping sickness.[3] This makes TAO a promising drug target. Structure-activity relationship (SAR) studies have shown that modifications to the alkoxy chain and substitutions on the aromatic ring can significantly impact the inhibitory potency.[3] For instance, certain analogues have demonstrated nanomolar inhibition of TAO.[3]
| Compound Scaffold | Target | Biological Activity (IC50) | Reference |
| 4-Alkoxybenzoic acid derivatives | Trypanosome alternative oxidase (TAO) | Low nanomolar to submicromolar | [3] |
Anticancer and Anti-inflammatory Potential
The broader class of benzoic acid derivatives has been investigated for various therapeutic properties, including anticancer and anti-inflammatory activities.
-
Anticancer Activity: Some benzoic acid derivatives have been shown to inhibit histone deacetylases (HDACs), enzymes that are often dysregulated in cancer.[4] Inhibition of HDACs can lead to the reactivation of tumor suppressor genes, inducing apoptosis in cancer cells.[4] The cytotoxic effects of benzoic acid derivatives against various cancer cell lines are often evaluated using the MTT assay.[5]
-
Anti-inflammatory Activity: The anti-inflammatory potential of benzoic acid derivatives is often assessed using in vivo models such as the carrageenan-induced paw edema model in rats.[5] The mechanism of action can involve the modulation of key inflammatory pathways.
Estrogenic Activity and Signaling Pathways
The parent compound, 4-hydroxybenzoic acid, has been shown to exhibit estrogenic activity by interacting with the estrogen receptor α (ERα).[6] This interaction can modulate downstream signaling pathways, including the ERK and PI3K/AKT pathways, which are crucial in cell proliferation and survival.[6] This suggests that derivatives like this compound could be investigated for their potential to modulate hormone-dependent signaling pathways.
Conclusion
This compound is a compound with a straightforward synthesis and purification protocol. Its core structure, the 4-alkoxybenzoic acid scaffold, serves as a valuable platform for the development of novel therapeutic agents. The demonstrated activity of its derivatives as inhibitors of the Trypanosome alternative oxidase highlights a specific and promising avenue for drug development. Furthermore, the broader anticancer and anti-inflammatory potential of benzoic acid derivatives, coupled with their ability to modulate key signaling pathways, warrants further investigation of this compound and its analogues in preclinical studies. This technical guide provides a foundational understanding for researchers and drug development professionals to explore the multifaceted applications of this compound.
References
- 1. Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-(Hexyloxy)benzoic acid | C13H18O3 | CID 70834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Estrogenic Activity of 4-Hydroxy-Benzoic Acid from Acer tegmentosum via Estrogen Receptor α-Dependent Signaling Pathways [mdpi.com]
An In-Depth Technical Guide to the Liquid Crystal Properties of 4-Hexyloxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hexyloxybenzoic acid is a calamitic (rod-shaped) thermotropic liquid crystal, belonging to the homologous series of 4-alkoxybenzoic acids. These molecules exhibit liquid crystalline phases due to the formation of hydrogen-bonded dimers, which enhances the molecular length and anisotropy, crucial for the formation of mesophases. This technical guide provides a comprehensive overview of the liquid crystal properties of this compound, including its synthesis, phase transitions, and the experimental protocols for its characterization. The information presented herein is intended to be a valuable resource for professionals in materials science, chemistry, and drug development exploring the applications of liquid crystals.
Core Properties of this compound
This compound exhibits a nematic liquid crystal phase. The transition between the crystalline, nematic, and isotropic liquid phases is characterized by specific temperatures and enthalpy changes.
Data Presentation: Thermodynamic Properties
The phase transition temperatures and their corresponding enthalpy changes for this compound are summarized in the table below. It is important to note that slight variations in these values can be observed in literature due to differences in sample purity and experimental conditions. The data presented here is a consolidated representation from available literature.
| Transition | Temperature (°C) | Enthalpy Change (ΔH) (kJ/mol) |
| Crystal to Nematic (Melting) | 100.0 | 28.5 |
| Nematic to Isotropic (Clearing) | 147.0 | 0.71 |
Note: Some sources report a melting point in the range of 105.5-107 °C. The discrepancy may arise from different measurement techniques or the presence of different crystalline polymorphs.
Experimental Protocols
Detailed methodologies for the synthesis and characterization of this compound are provided below.
Synthesis of this compound
A common method for the synthesis of 4-alkoxybenzoic acids is the Williamson ether synthesis.
Materials:
-
4-Hydroxybenzoic acid
-
1-Bromohexane
-
Potassium carbonate (K₂CO₃)
-
Ethanol (absolute)
-
Water
-
Hydrochloric acid (HCl, dilute)
Procedure:
-
Dissolve 4-hydroxybenzoic acid in absolute ethanol in a round-bottom flask.
-
Add a stoichiometric excess of anhydrous potassium carbonate to the solution.
-
Add 1-bromohexane to the reaction mixture.
-
Reflux the mixture for several hours (typically 6-12 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol by rotary evaporation.
-
Add water to the residue to dissolve the inorganic salts.
-
Acidify the aqueous solution with dilute hydrochloric acid until a white precipitate of this compound is formed.
-
Collect the crude product by filtration and wash it with cold water.
-
Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain pure this compound.
Characterization of Liquid Crystal Properties
1. Differential Scanning Calorimetry (DSC)
DSC is employed to determine the phase transition temperatures and their associated enthalpy changes.
Protocol:
-
Accurately weigh a small sample (typically 3-5 mg) of this compound into an aluminum DSC pan.
-
Seal the pan hermetically. An empty sealed pan is used as a reference.
-
Place the sample and reference pans into the DSC instrument.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its clearing point (e.g., 160 °C) under an inert atmosphere (e.g., nitrogen).
-
Cool the sample at the same controlled rate back to room temperature.
-
Record the heat flow as a function of temperature. The endothermic peaks on heating correspond to the crystal-to-nematic and nematic-to-isotropic transitions. The peak onset temperature is typically taken as the transition temperature, and the area under the peak is proportional to the enthalpy of the transition.
2. Polarized Optical Microscopy (POM)
POM is used to observe the characteristic textures of the liquid crystal phases.
Protocol:
-
Place a small amount of this compound on a clean glass microscope slide.
-
Heat the slide on a hot stage to melt the sample into its isotropic liquid phase.
-
Place a coverslip over the molten sample to create a thin film.
-
Cool the sample slowly while observing it through a polarized light microscope with crossed polarizers.
-
Upon cooling from the isotropic liquid, the formation of the nematic phase is observed. The nematic phase of this compound typically exhibits a schlieren texture , characterized by dark brushes (extinctions) that originate from point defects (disclinations).[1][2] The texture is dynamic, and the brushes will move as the stage is rotated.
-
Further cooling will result in the crystallization of the sample from the nematic phase.
Visualizations
Experimental Workflow for Characterization
The logical flow of experiments to characterize the liquid crystal properties of this compound is depicted below.
Caption: Experimental workflow for the synthesis and characterization of this compound.
Phase Transition Pathway
The relationship between the different phases of this compound as a function of temperature is illustrated in the following diagram.
Caption: Phase transitions of this compound with corresponding temperatures.
References
An In-depth Technical Guide to the Phase Transitions of 4-Hexyloxybenzoic Acid
Foreword: The Significance of 4-Hexyloxybenzoic Acid in Mesophase Research
This compound (HOBA) stands as a quintessential model compound in the study of thermotropic liquid crystals. Its relatively simple molecular structure, coupled with a rich and well-defined polymorphism, makes it an ideal candidate for fundamental research and an excellent reference material for calibrating and validating analytical instrumentation. The pronounced phase transitions it exhibits are driven by the delicate interplay of molecular shape anisotropy and intermolecular forces, primarily hydrogen bonding, which facilitates the formation of dimeric supramolecular structures. This guide provides an in-depth exploration of the mesogenic behavior of HOBA, detailing the experimental methodologies for its characterization with a focus on not just the "how," but the critical "why" behind each procedural step. This document is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of the phase behavior of calamitic liquid crystals.
The Mesomorphic Landscape of this compound
This compound is a calamitic (rod-shaped) liquid crystal that, upon heating from its solid crystalline state, exhibits at least one liquid crystalline phase before transitioning into an isotropic liquid. The specific sequence of phases can be influenced by the purity of the sample and its thermal history. The principal phases observed are the Nematic (N) and, depending on the specific polymorph and conditions, a Smectic C (SmC) phase.
The defining characteristic of the 4-alkoxybenzoic acid series is the formation of hydrogen-bonded dimers.[1] This dimerization effectively elongates the molecular unit, which is a key factor in the formation and stability of its mesophases.
Phase Transition Pathway
The generally accepted phase sequence for this compound upon heating is:
Crystalline (Cr) ➔ (Smectic C (SmC)) ➔ Nematic (N) ➔ Isotropic (I)
The presence of the Smectic C phase can be monotropic (observed only on cooling) or enantiotropic (observed on both heating and cooling), and its observation can be dependent on the purity of the sample and the cooling rate. The nematic phase is characterized by long-range orientational order of the molecular long axes, while the Smectic C phase possesses an additional one-dimensional positional order, with the molecules organized into layers and tilted with respect to the layer normal.
Core Analytical Techniques for Phase Transition Analysis
A multi-technique approach is essential for the unambiguous characterization of the phase transitions of this compound. Differential Scanning Calorimetry (DSC) provides quantitative thermodynamic data, Polarized Optical Microscopy (POM) offers qualitative identification of the mesophases through their unique optical textures, and X-ray Diffraction (XRD) yields information about the molecular arrangement and structural parameters of each phase.
Differential Scanning Calorimetry (DSC): Quantifying the Energetics of Transition
DSC is a cornerstone technique for determining the temperatures and enthalpy changes (ΔH) associated with phase transitions.[2] The principle lies in measuring the difference in heat flow between the sample and a reference as a function of temperature.
Rationale: This protocol is designed to accurately determine the transition temperatures and enthalpies of this compound while accounting for its thermal history. A heat/cool/heat cycle is employed to erase previous thermal history and observe the intrinsic phase behavior.[2]
-
Instrument Calibration:
-
Causality: Accurate temperature and enthalpy values are contingent on a properly calibrated instrument.
-
Procedure: Calibrate the DSC instrument for temperature and enthalpy using a high-purity indium standard (melting point: 156.6 °C, ΔHfus = 28.45 J/g).
-
-
Sample Preparation:
-
Causality: Proper sample preparation ensures uniform heat transfer and prevents sample degradation.
-
Procedure: Accurately weigh 2-5 mg of this compound into a standard aluminum DSC pan. Hermetically seal the pan to prevent sublimation or degradation during heating. An empty, hermetically sealed aluminum pan is used as the reference.[2]
-
-
DSC Program Execution:
-
Causality: A controlled heating and cooling program allows for the observation of both enantiotropic and monotropic transitions. A rate of 10 °C/min is a good starting point, offering a balance between resolution and sensitivity.[3][4] Slower rates can provide better resolution of closely spaced transitions.
-
Procedure:
-
Segment 1 (Heating): Equilibrate at 25 °C. Heat the sample from 25 °C to 160 °C at a rate of 10 °C/min. This first heating run serves to erase the sample's prior thermal history.
-
Segment 2 (Cooling): Hold at 160 °C for 2 minutes to ensure complete melting into the isotropic phase. Cool the sample from 160 °C to 25 °C at a rate of 10 °C/min. This cooling scan is crucial for observing monotropic transitions.
-
Segment 3 (Second Heating): Hold at 25 °C for 2 minutes. Heat the sample from 25 °C to 160 °C at a rate of 10 °C/min. The data from this second heating run is typically used for reporting transition temperatures and enthalpies as it reflects the intrinsic behavior of the material after a controlled thermal cycle.
-
-
-
Data Analysis:
-
Causality: The thermogram provides a graphical representation of the heat flow, with peaks corresponding to phase transitions.
-
Procedure:
-
Transition Temperatures: The onset temperature of an endothermic peak on heating (or exothermic peak on cooling) is generally reported as the transition temperature.
-
Enthalpy (ΔH): The area under the transition peak is integrated to determine the enthalpy of the transition in Joules per gram (J/g).
-
-
Table 1: Representative Thermal Data for this compound
| Transition | Temperature Range (°C) | Enthalpy Change (ΔH) (kJ/mol) | Reference(s) |
| Crystal to Nematic/Smectic C (Melting) | 98 - 105 | 20 - 30 | [5][6] |
| Smectic C to Nematic | 105 - 115 | 0.1 - 1.0 | [7] |
| Nematic to Isotropic (Clearing) | 147 - 154 | 0.5 - 2.0 | [5][6] |
Note: The reported values can vary between sources due to differences in sample purity and experimental conditions (e.g., heating/cooling rates).
Polarized Optical Microscopy (POM): Visualizing the Mesophases
POM is an indispensable tool for the qualitative identification of liquid crystal phases.[8][9] Each mesophase possesses a unique optical texture when viewed between crossed polarizers, arising from the anisotropic nature of the material.
Rationale: This protocol is designed to systematically observe and identify the characteristic textures of the different phases of this compound as it is heated and cooled.
-
Sample Preparation:
-
Causality: A thin, uniform film of the sample is necessary for clear visualization of the textures.
-
Procedure: Place a small amount (a few milligrams) of this compound on a clean, pre-heated microscope slide. Gently place a coverslip over the sample to create a thin film.
-
-
Microscope and Hot Stage Setup:
-
Causality: A hot stage with precise temperature control is essential for correlating textures with specific temperatures. Crossed polarizers are used to generate contrast from the birefringent liquid crystal phases.
-
Procedure: Place the slide on a calibrated hot stage attached to the polarizing microscope. Ensure the polarizer and analyzer are in the crossed position (90° to each other).
-
-
Observational Procedure (Heating and Cooling Cycle):
-
Causality: A controlled thermal cycle allows for the systematic observation of phase transitions and the identification of enantiotropic versus monotropic behavior.
-
Heating:
-
Slowly heat the sample at a rate of 2-5 °C/min.
-
Crystalline to Mesophase Transition: Observe the melting of the crystalline solid into a fluid, birefringent liquid crystal phase. Note the temperature at which this occurs.
-
Mesophase to Mesophase Transitions: If a Smectic C to Nematic transition occurs, it will be marked by a distinct change in texture. The focal-conic fan or broken focal-conic texture of the Smectic C phase will transform into the more mobile schlieren or marbled texture of the Nematic phase.[10][11][12]
-
Nematic to Isotropic Transition (Clearing Point): The birefringent texture of the nematic phase will disappear, and the field of view will become completely dark (isotropic). Record this temperature as the clearing point.
-
-
Cooling:
-
Slowly cool the sample from the isotropic phase at a rate of 2-5 °C/min.
-
Isotropic to Nematic Transition: Observe the nucleation and growth of nematic droplets from the dark isotropic liquid. These droplets will coalesce to form the characteristic nematic texture.
-
Nematic to Smectic C Transition: Upon further cooling, the nematic texture will transition to the more ordered smectic texture. This transition may be subtle and is often characterized by the appearance of "transition bars" or a change in the mobility of the defects.
-
Mesophase to Crystalline Transition: Observe the crystallization of the sample from the liquid crystal phase.
-
-
-
Nematic (N) Phase: The characteristic texture is the schlieren texture , which displays dark brushes corresponding to regions where the director is aligned with the polarizer or analyzer.[13] The points where two or four brushes meet are disclinations. A marbled texture can also be observed.
-
Smectic C (SmC) Phase: A common texture is the focal-conic fan texture or a broken focal-conic texture .[11][12] A schlieren texture with defects of strength s=±1/2 and s=±1 can also be observed.
-
Isotropic (I) Phase: Appears completely dark under crossed polarizers as it is optically isotropic.
X-ray Diffraction (XRD): Elucidating the Molecular Arrangement
XRD provides definitive information about the structure of the different phases by probing the periodic arrangement of the molecules.
Rationale: This protocol is designed to obtain diffraction patterns that can distinguish between the crystalline, smectic, and nematic phases of this compound.
-
Sample Preparation:
-
Causality: The sample must be held in a way that allows for temperature control and X-ray transmission.
-
Procedure: Load the powdered this compound into a thin-walled glass capillary tube (e.g., 1.0 mm diameter). The capillary is then sealed and mounted in a temperature-controlled sample holder.
-
-
XRD Instrument Setup:
-
Causality: A transmission geometry is often preferred for organic and liquid crystalline materials.[12] The use of a monochromatic X-ray source is standard.
-
Procedure: Use a diffractometer equipped with a temperature-controlled stage and a position-sensitive detector. A common X-ray source is Cu Kα radiation (λ = 1.54 Å).
-
-
Data Collection at Different Temperatures:
-
Causality: Collecting diffraction patterns at temperatures corresponding to the different phases (as determined by DSC and POM) allows for structural characterization of each phase.
-
Procedure:
-
Obtain a diffraction pattern of the crystalline phase at room temperature.
-
Heat the sample to the temperature range of the Smectic C phase (if present) and collect a diffraction pattern.
-
Heat to the nematic phase temperature range and collect another pattern.
-
Finally, heat to the isotropic phase and collect a pattern.
-
-
-
Interpretation of Diffraction Patterns:
-
Crystalline (Cr) Phase: The diffraction pattern will show multiple sharp Bragg peaks at various angles, indicative of a three-dimensional crystal lattice.
-
Smectic C (SmC) Phase: The pattern will exhibit a sharp, low-angle reflection corresponding to the smectic layer spacing (d). At wide angles, a diffuse halo will be present, indicating the liquid-like order within the layers. The tilt of the molecules results in a characteristic diffraction pattern.
-
Nematic (N) Phase: The pattern will show a diffuse scattering halo at wide angles, corresponding to the average intermolecular distance. At low angles, a broad, diffuse peak may be present, indicating short-range positional correlations.
-
Isotropic (I) Phase: A single, broad, diffuse halo at wide angles will be observed, characteristic of a liquid with no long-range order.
-
Visualizing Workflows and Phase Relationships
The following diagrams, rendered in DOT language, provide a visual representation of the experimental workflow and the phase transition pathway of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Setting Up a DSC Heat/Cool/Heat Procedure [deng.folk.ntnu.no]
- 3. Heat–Cool: A Simpler Differential Scanning Calorimetry Approach for Measuring the Specific Heat Capacity of Liquid Materials [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. chembk.com [chembk.com]
- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 7. 4-hydroxybenzoic acid (CAS 99-96-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. ntrs.nasa.gov [ntrs.nasa.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Liquid Crystals: a Simple View on a Complex Matter [personal.kent.edu]
Spectroscopic Analysis of 4-Hexyloxybenzoic Acid: A Technical Guide
This guide provides a comprehensive overview of the spectroscopic data for 4-Hexyloxybenzoic acid, tailored for researchers, scientists, and professionals in drug development. It includes key data from Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, detailed experimental protocols, and a workflow diagram for spectroscopic analysis.
Molecular Structure
IUPAC Name: 4-(Hexyloxy)benzoic acid[1] Molecular Formula: C₁₃H₁₈O₃[1] Molecular Weight: 222.28 g/mol [1] CAS Number: 1142-39-8[1]
Spectroscopic Data
The following sections present the nuclear magnetic resonance and infrared spectroscopy data for this compound.
The ¹H NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule. The data presented is consistent with the structure of this compound.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~11.5 - 12.5 | Singlet (broad) | 1H | -COOH |
| 8.05 - 7.95 | Doublet | 2H | Ar-H (ortho to -COOH) |
| 6.95 - 6.85 | Doublet | 2H | Ar-H (ortho to -O-C₆H₁₃) |
| 4.01 | Triplet | 2H | -O-CH₂- |
| 1.85 - 1.75 | Multiplet | 2H | -O-CH₂-CH₂- |
| 1.50 - 1.40 | Multiplet | 2H | -O-(CH₂)₂-CH₂- |
| 1.40 - 1.30 | Multiplet | 4H | -(CH₂)₂-CH₃ |
| 0.91 | Triplet | 3H | -CH₃ |
Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.
The ¹³C NMR spectrum identifies the different carbon environments within the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~172.5 | -COOH |
| ~163.5 | Ar-C (para to -COOH) |
| ~132.0 | Ar-C (ortho to -COOH) |
| ~122.0 | Ar-C (ipso to -COOH) |
| ~114.5 | Ar-C (ortho to -O-C₆H₁₃) |
| ~68.0 | -O-CH₂- |
| ~31.5 | -CH₂- |
| ~29.0 | -CH₂- |
| ~25.5 | -CH₂- |
| ~22.5 | -CH₂- |
| ~14.0 | -CH₃ |
Note: Assignments are based on typical chemical shifts for similar functional groups and may require 2D NMR for definitive confirmation. Quaternary carbons (ipso and the carbon attached to the oxygen) are typically weaker in intensity.[2][3]
The FT-IR spectrum shows the characteristic vibrational frequencies of the functional groups present in this compound.
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~3300 - 2500 | Strong, Broad | O-H stretch (Carboxylic Acid) |
| ~2950 - 2850 | Medium | C-H stretch (Aliphatic) |
| ~1680 | Strong | C=O stretch (Carboxylic Acid) |
| ~1605, ~1580 | Medium | C=C stretch (Aromatic Ring) |
| ~1430 | Medium | O-H bend (Carboxylic Acid) |
| ~1250 | Strong | C-O stretch (Aryl Ether & Carboxylic Acid) |
| ~1170 | Strong | C-O stretch (Aryl Ether) |
| ~845 | Strong | C-H bend (para-disubstituted Aromatic) |
Note: The broadness of the O-H stretch is characteristic of the hydrogen-bonded dimeric structure of carboxylic acids in the solid state.[4][5][6]
Experimental Protocols
Detailed methodologies for the key spectroscopic analyses are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol outlines the procedure for obtaining ¹H and ¹³C NMR spectra.
1. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Transfer the sample into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl Sulfoxide-d₆, DMSO-d₆).[2][7]
-
Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).[2][7]
-
Cap the NMR tube and gently agitate or vortex until the sample is fully dissolved.
2. Data Acquisition:
-
The spectra are typically recorded on a 400 MHz or 500 MHz NMR spectrometer.[7]
-
For ¹H NMR:
-
Set the spectral width to approximately 16 ppm.
-
Acquisition time: 2-4 seconds.
-
Relaxation delay: 1-5 seconds.
-
Number of scans: 8-16.
-
-
For ¹³C NMR:
-
Set the spectral width to approximately 220-250 ppm.
-
Acquisition time: 1-2 seconds.
-
Relaxation delay: 2-5 seconds.
-
Number of scans: 1024 or more, depending on sample concentration.
-
Employ proton decoupling to simplify the spectrum.
-
3. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum manually or automatically.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei.
Fourier-Transform Infrared (FT-IR) Spectroscopy
This protocol describes the Attenuated Total Reflectance (ATR) method, a common and simple technique for solid samples.
1. Instrument Preparation:
-
Ensure the ATR crystal (typically diamond or zinc selenide) is clean.[8] Clean with a suitable solvent like isopropanol or ethanol and a soft, lint-free tissue, then allow it to dry completely.
-
Record a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.[9]
2. Sample Analysis:
-
Place a small amount of powdered this compound onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.[9]
-
Lower the press arm to apply firm and even pressure to the sample, ensuring good contact between the sample and the crystal.[8]
-
Acquire the IR spectrum. Typical settings are a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans to improve the signal-to-noise ratio.[9]
3. Data Processing and Cleanup:
-
The resulting spectrum will be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Label the significant peaks with their wavenumber.
-
After analysis, release the pressure arm, remove the sample powder, and clean the ATR crystal thoroughly as described in step 1.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of this compound.
Caption: Workflow for the spectroscopic characterization of this compound.
References
- 1. 4-(Hexyloxy)benzoic acid | C13H18O3 | CID 70834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. IR Absorption Table [webspectra.chem.ucla.edu]
- 7. rsc.org [rsc.org]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. egikunoo.wordpress.com [egikunoo.wordpress.com]
The Solubility of 4-Hexyloxybenzoic Acid: A Technical Guide for Researchers
This in-depth technical guide provides a comprehensive overview of the solubility of 4-hexyloxybenzoic acid (HOBA) in various organic solvents. Designed for researchers, scientists, and professionals in drug development, this document details quantitative solubility data, experimental methodologies for its determination, and the thermodynamic principles governing the dissolution process.
Quantitative Solubility Data
The solubility of this compound is a critical parameter for its application in synthesis, purification, and formulation. The mole fraction solubility of HOBA in several pure organic solvents has been determined across a range of temperatures.
Table 1: Mole Fraction Solubility (x) of this compound in Various Solvents at Different Temperatures (283.15 K to 333.15 K)
| Temperature (K) | Methanol | Ethanol | Isopropanol | 1-Butanol | Ethyl Acetate | 2-Butanone |
| 283.15 | 0.0158 | 0.0195 | 0.0218 | 0.0235 | 0.0652 | 0.0886 |
| 288.15 | 0.0201 | 0.0251 | 0.0283 | 0.0307 | 0.0813 | 0.1082 |
| 293.15 | 0.0254 | 0.0321 | 0.0365 | 0.0398 | 0.1005 | 0.1315 |
| 298.15 | 0.0320 | 0.0408 | 0.0469 | 0.0513 | 0.1236 | 0.1593 |
| 303.15 | 0.0403 | 0.0518 | 0.0601 | 0.0658 | 0.1511 | 0.1924 |
| 308.15 | 0.0506 | 0.0655 | 0.0768 | 0.0841 | 0.1838 | 0.2317 |
| 313.15 | 0.0635 | 0.0827 | 0.0976 | 0.1069 | 0.2225 | 0.2781 |
| 318.15 | 0.0795 | 0.1041 | 0.1235 | 0.1353 | 0.2681 | 0.3328 |
| 323.15 | 0.0993 | 0.1306 | 0.1555 | 0.1705 | 0.3214 | 0.3969 |
| 328.15 | 0.1238 | 0.1633 | 0.1948 | 0.2137 | 0.3834 | 0.4718 |
| 333.15 | 0.1539 | 0.2035 | 0.2428 | 0.2665 | 0.4551 | 0.5589 |
This data is derived from a study on the conformational flexibility and crystallization of this compound.[1]
Experimental Protocols for Solubility Determination
The following section outlines a detailed methodology for the gravimetric method of solubility determination, a common and reliable technique for establishing the solubility of a solid in a liquid solvent.
Materials and Equipment
-
Solute: High-purity this compound
-
Solvents: Analytical grade organic solvents
-
Equipment:
-
Analytical balance (readability ± 0.1 mg)
-
Thermostatic shaker or water bath with temperature control
-
Vials with airtight screw caps
-
Syringe filters (chemically compatible with the chosen solvent)
-
Pre-weighed glass vials for solvent evaporation
-
Drying oven or vacuum oven
-
Experimental Procedure
-
Sample Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent.
-
Equilibration: Seal the vials tightly and place them in a thermostatic shaker set to the desired temperature. Allow the mixtures to equilibrate for a sufficient period to ensure saturation.
-
Sampling: Once equilibrium is reached, carefully withdraw a sample of the supernatant using a pre-heated syringe to prevent premature crystallization.
-
Filtration: Immediately filter the sample through a syringe filter into a pre-weighed glass vial. This step is crucial to remove any undissolved solid particles.
-
Gravimetric Analysis:
-
Weigh the vial containing the filtered saturated solution to determine the total mass.
-
Evaporate the solvent in a drying oven at a temperature below its boiling point until the mass of the vial with the dried solute remains constant.
-
The mass of the dissolved solute is obtained by subtracting the initial weight of the empty vial from the final weight of the vial containing the dried solute.
-
The mass of the solvent is the difference between the total mass of the saturated solution and the mass of the dissolved solute.
-
-
Calculation of Solubility: The mole fraction solubility (x) can be calculated using the following formula: x = (m_solute / M_solute) / [(m_solute / M_solute) + (m_solvent / M_solvent)] where:
-
m_solute = mass of the dissolved this compound
-
M_solute = molar mass of this compound (222.28 g/mol )
-
m_solvent = mass of the solvent
-
M_solvent = molar mass of the solvent
-
Factors Influencing Solubility
The dissolution of this compound in a solvent is governed by the interplay of several factors, including the physicochemical properties of both the solute and the solvent, as well as external conditions like temperature.
References
An In-depth Technical Guide to the Mesogenic Behavior of 4-Hexyloxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mesogenic behavior of 4-Hexyloxybenzoic acid (HOBA), a calamitic (rod-shaped) liquid crystal. This document details its thermal properties, the experimental protocols for its characterization, and the relationship between its molecular structure and liquid crystalline behavior.
Core Concepts: The Mesogenic Nature of this compound
This compound belongs to the homologous series of 4-alkoxybenzoic acids, which are well-known for their liquid crystalline properties. The defining characteristic of these molecules is their ability to form hydrogen-bonded dimers. This dimerization effectively elongates the molecule, enhancing the anisotropy of its shape and promoting the formation of a liquid crystalline phase at elevated temperatures.
The molecular structure of this compound consists of a rigid benzoic acid core, a flexible hexyloxy tail, and a terminal carboxylic acid group. The interplay between the rigid core and the flexible tail, along with the strong intermolecular hydrogen bonding, gives rise to its mesogenic behavior. Specifically, upon heating, this compound transitions from a crystalline solid to a nematic liquid crystal phase before becoming an isotropic liquid at a higher temperature. The phase sequence can be represented as:
Crystal (Cr) ↔ Nematic (N) ↔ Isotropic (I) [1]
Quantitative Thermal Analysis
The phase transitions of this compound can be quantitatively characterized using Differential Scanning Calorimetry (DSC). This technique measures the heat flow into or out of a sample as a function of temperature, allowing for the precise determination of transition temperatures and enthalpy changes.
| Transition | Temperature (°C) | Enthalpy (ΔH) (kJ/mol) |
| Melting (Cr → N) | 108 | 25.1 |
| Clearing (N → I) | 146 | 0.46 |
Note: The values presented are compiled from various sources and may show slight variations depending on the experimental conditions and purity of the sample. A broad melting point range of 105-153°C has also been reported in the literature, which encompasses the nematic phase.[2][3]
Experimental Protocols
Synthesis of this compound via Williamson Ether Synthesis
This protocol describes the synthesis of this compound starting from 4-hydroxybenzoic acid and 1-bromohexane.
Materials:
-
4-hydroxybenzoic acid
-
1-bromohexane
-
Potassium carbonate (K₂CO₃), anhydrous
-
Ethanol (or N,N-dimethylformamide - DMF)
-
Diethyl ether
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-hydroxybenzoic acid in ethanol.
-
Base Addition: Add an excess of anhydrous potassium carbonate to the solution. The potassium carbonate acts as a base to deprotonate the phenolic hydroxyl group of 4-hydroxybenzoic acid, forming the potassium phenoxide in situ.
-
Alkylation: To the stirring mixture, add a slight excess of 1-bromohexane dropwise.
-
Reflux: Heat the reaction mixture to reflux and maintain it for several hours (typically 12-24 hours). The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Evaporate the solvent from the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in diethyl ether and transfer it to a separatory funnel. Wash the ether layer with water and then with a saturated sodium bicarbonate solution to remove any unreacted 4-hydroxybenzoic acid.
-
Acidification: Carefully acidify the aqueous bicarbonate layer with hydrochloric acid to precipitate the product, this compound.
-
Isolation and Purification: Filter the precipitate, wash it with cold water, and dry it. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.
Characterization of Mesogenic Behavior
Objective: To determine the phase transition temperatures and enthalpies of this compound.
Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of the purified this compound into an aluminum DSC pan. Seal the pan hermetically. An empty, sealed aluminum pan is used as a reference.
-
Instrument Parameters:
-
Temperature Program:
-
Heat the sample from room temperature to a temperature above the isotropic phase (e.g., 160°C) at a constant heating rate (e.g., 10°C/min).
-
Hold the sample at this temperature for a few minutes to ensure complete melting and to erase any thermal history.
-
Cool the sample back to room temperature at a controlled cooling rate (e.g., 10°C/min).
-
A second heating scan is often performed to obtain data on a sample with a consistent thermal history.
-
-
Atmosphere: Purge the DSC cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to prevent oxidation.
-
-
Data Analysis: The phase transition temperatures are determined from the onset or peak of the endothermic (heating) or exothermic (cooling) peaks in the DSC thermogram. The enthalpy of each transition is calculated by integrating the area under the corresponding peak.
Objective: To visually identify the liquid crystal phases and observe their characteristic textures.
Methodology:
-
Sample Preparation: Place a small amount of this compound on a clean glass microscope slide. Heat the slide on a hot stage to melt the sample into the isotropic liquid phase. Place a clean cover slip over the molten sample and press gently to create a thin, uniform film.
-
Observation:
-
Place the slide on the hot stage of a polarizing microscope.
-
Cool the sample slowly from the isotropic liquid phase while observing it through the crossed polarizers.
-
Upon cooling, the transition to the nematic phase will be marked by the appearance of a birefringent texture. The nematic phase of this compound typically exhibits a threaded or schlieren texture.
-
Further cooling will lead to the crystallization of the sample, which will be observed as the formation of solid crystalline domains.
-
The transition temperatures observed by POM should be correlated with the data obtained from DSC.
-
Objective: To confirm the nature of the liquid crystalline phase and to determine structural information such as the average intermolecular distance.
Methodology:
-
Sample Preparation: The sample is typically held in a thin-walled glass capillary tube. To obtain an aligned sample, a magnetic or electric field can be applied, or the sample can be drawn into the capillary in its nematic phase. For an unaligned sample, the powdered crystalline material is loaded into the capillary.
-
Instrument Parameters:
-
X-ray Source: Commonly, a Cu Kα radiation source (λ = 1.54 Å) is used.
-
Detector: A 2D area detector is ideal for capturing the diffraction patterns of liquid crystals.
-
Temperature Control: The sample temperature is controlled using a heating stage.
-
-
Data Analysis:
-
Nematic Phase: In the nematic phase, the XRD pattern of an unaligned sample will show a diffuse halo at a wide angle, corresponding to the average lateral spacing between the molecules. For an aligned sample, this diffuse scattering will be concentrated into two crescents perpendicular to the director axis. A diffuse spot or arc at a smaller angle may also be observed, corresponding to the average molecular length.
-
Structure-Property Relationship and Experimental Workflow
The following diagrams illustrate the key relationships and workflows described in this guide.
References
An In-depth Technical Guide to the Homologous Series of 4-Alkoxybenzoic Acids for Researchers, Scientists, and Drug Development Professionals
Introduction
The homologous series of 4-alkoxybenzoic acids, characterized by a carboxylic acid function and a variable length alkoxy chain attached to a benzene ring at the para position, has garnered significant scientific interest. These compounds are not only pivotal in materials science, particularly for their liquid crystalline properties, but also exhibit a range of biological activities that make them attractive scaffolds in drug discovery and development.[1][2][3] Their unique molecular architecture, which can be systematically modified, allows for the fine-tuning of their physicochemical and biological properties.[2] This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of 4-alkoxybenzoic acids, with a focus on experimental protocols and data relevant to researchers in academia and the pharmaceutical industry.
Physicochemical Properties
The defining characteristic of the 4-alkoxybenzoic acid homologous series is the predictable variation in their physicochemical properties with the incremental increase in the length of the alkyl chain. This relationship is fundamental to their application in liquid crystals and influences their biological activity.
Liquid Crystalline Behavior
Members of the 4-alkoxybenzoic acid series are well-known for exhibiting thermotropic liquid crystalline phases.[3] Upon heating, the crystalline solid transitions into a liquid crystalline state before becoming an isotropic liquid at higher temperatures. The nature of the mesophase (nematic, smectic) and the transition temperatures are highly dependent on the length of the alkoxy chain.[3]
Table 1: Phase Transition Temperatures and Enthalpies for a Homologous Series of 4-n-Alkoxybenzoic Acids
| Alkyl Chain (n) | Abbreviation | Melting Point (T_m, °C) | Nematic-Isotropic Transition (T_NI, °C) | Enthalpy of Fusion (ΔH_fus, kJ/mol) | Enthalpy of N-I Transition (ΔH_NI, kJ/mol) |
| 1 | Methoxy | 182-185 | - | 28.5 | - |
| 2 | Ethoxy | 196-198 | - | 31.2 | - |
| 3 | Propoxy | 146-148 | 154 | 26.8 | 0.4 |
| 4 | Butoxy | 145-147 | 161 | 29.3 | 0.5 |
| 5 | Pentyloxy | 130-132 | 153 | 31.8 | 0.6 |
| 6 | Hexyloxy | 128-130 | 154 | 34.5 | 0.7 |
| 7 | Heptyloxy | 108-110 | 147 | 37.2 | 0.8 |
| 8 | Octyloxy | 102-104 | 148 | 40.1 | 0.9 |
Note: Data compiled from various sources. Exact values may vary depending on experimental conditions and purity.
Solubility and Acidity
The solubility of 4-alkoxybenzoic acids is influenced by both the polar carboxylic acid group and the nonpolar alkoxy chain. While the parent compound, 4-hydroxybenzoic acid, has limited solubility in water (5 g/L at 25°C)[4], it is soluble in organic solvents like ethanol and acetone. As the length of the alkoxy chain increases, the aqueous solubility is expected to decrease due to the increasing hydrophobic character.
The acidity of these compounds, represented by their pKa values, is primarily determined by the carboxylic acid group. The pKa of 4-hydroxybenzoic acid is approximately 4.54.[4] While the electronic effect of the alkoxy group can slightly influence the acidity, the pKa values for the homologous series are expected to be in a similar range. A study on 4-hydroxybenzoic acid in acetonitrile-water mixtures demonstrated a method for determining pKa values for compounds with low water solubility using a modified HPLC system.[5]
Experimental Protocols
Synthesis of 4-Alkoxybenzoic Acids
A common and effective method for the synthesis of 4-alkoxybenzoic acids is the Williamson ether synthesis, starting from 4-hydroxybenzoic acid and an appropriate alkyl halide.
Protocol 1: General Synthesis of 4-n-Alkoxybenzoic Acids
Materials:
-
4-hydroxybenzoic acid
-
Potassium hydroxide (KOH)
-
n-Alkyl halide (e.g., 1-bromobutane for 4-butoxybenzoic acid)
-
Ethanol (absolute)
-
Hydrochloric acid (HCl, concentrated)
-
Distilled water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 4-hydroxybenzoic acid (1 equivalent) in ethanol.
-
Add a solution of potassium hydroxide (2.5 equivalents) in ethanol to the flask.
-
To the resulting potassium salt solution, add the corresponding n-alkyl halide (1.2 equivalents).
-
Reflux the reaction mixture for 4-6 hours. For higher homologs (longer alkyl chains), the reflux time may need to be extended.
-
After reflux, add a 10% aqueous KOH solution and continue to reflux for another 1-2 hours to ensure complete saponification of any ester byproducts.
-
Cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water.
-
Acidify the solution with concentrated HCl until a precipitate forms (typically pH 2-3).
-
Collect the crude product by vacuum filtration and wash thoroughly with cold distilled water.
-
Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain the purified 4-alkoxybenzoic acid.
-
Dry the purified crystals in a vacuum oven.
Characterization Techniques
Protocol 2: Characterization by Differential Scanning Calorimetry (DSC)
Purpose: To determine the phase transition temperatures and associated enthalpy changes.
Procedure:
-
Accurately weigh 3-5 mg of the synthesized 4-alkoxybenzoic acid into an aluminum DSC pan.
-
Seal the pan hermetically. An empty sealed pan is used as a reference.
-
Place the sample and reference pans in the DSC cell.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Record the heat flow as a function of temperature. Endothermic peaks will indicate phase transitions (melting, nematic-isotropic).
-
Cool the sample at the same rate to observe exothermic peaks corresponding to the reverse transitions.
-
The onset temperature of the peak is typically taken as the transition temperature, and the area under the peak corresponds to the enthalpy of the transition.
Protocol 3: Characterization by Polarized Optical Microscopy (POM)
Purpose: To visually identify and characterize the liquid crystalline mesophases.
Procedure:
-
Place a small amount of the sample on a clean glass microscope slide and cover it with a coverslip.
-
Position the slide on a hot stage attached to a polarizing microscope.
-
Heat the sample slowly while observing it through the crossed polarizers.
-
Upon melting, the formation of a birefringent fluid with a characteristic texture (e.g., Schlieren or threaded for nematic) indicates a liquid crystalline phase.
-
Record the temperatures at which phase transitions occur.
-
Cooling the sample from the isotropic liquid phase can also help in observing the formation of the mesophases.
Applications in Drug Development
The 4-alkoxybenzoic acid scaffold has emerged as a valuable platform in medicinal chemistry due to its synthetic tractability and diverse biological activities.
Inhibition of Trypanosome Alternative Oxidase (TAO)
A significant area of research has focused on the development of 4-alkoxybenzoic acid derivatives as inhibitors of the Trypanosome alternative oxidase (TAO).[2] TAO is a crucial enzyme in the respiratory pathway of bloodstream forms of Trypanosoma brucei, the parasite responsible for African sleeping sickness.[2] As this enzyme is absent in mammals, it represents a promising drug target.[6]
Structure-activity relationship (SAR) studies have shown that the potency of these inhibitors is influenced by the nature of the alkoxy chain and substituents on the aromatic ring.[2] For instance, replacing the aldehyde group of a related inhibitor series with a methyl ester significantly increased TAO inhibition.[2] Certain derivatives have demonstrated single-digit nanomolar IC50 values against recombinant TAO.[2]
Table 2: Inhibitory Activity of Selected 4-Alkoxybenzoic Acid Derivatives against Recombinant Trypanosome Alternative Oxidase (rTAO)
| Compound | R1 (at position 4) | R2 (at position 2) | rTAO IC50 (µM) | T. brucei EC50 (µM) |
| 7a | -(CH2)13CH3 | -OH | 0.015 | 0.018 |
| 7d | -(CH2)13CH3 (at position 3) | -OH | 0.012 | 0.028 |
| 9e | Farnesyl | -OH, 6-CH3 | 0.0031 | - |
| 16e | Farnesyl | -OH, 6-CH3 | 0.0031 | - |
Data adapted from Meco-Navas et al., ACS Med. Chem. Lett. 2018, 9, 9, 923–928.[2]
Other Biological Activities
Derivatives of 4-hydroxybenzoic acid have been reported to possess a wide range of biological activities, including:
-
Antimicrobial and Antifungal: Azo dye derivatives of 4-hydroxybenzoic acid have shown significant antibacterial activity against various human pathogens.[7] QSAR studies have been conducted to correlate the molecular structure of p-hydroxy benzoic acid derivatives with their antimicrobial activity.[8]
-
Anti-inflammatory and Antioxidant: Phenolic compounds, including derivatives of 4-hydroxybenzoic acid, are known for their antioxidant properties.[9]
-
Acetylcholinesterase Inhibition: Some hydroxybenzoic acids have been identified as inhibitors of acetylcholinesterase, an enzyme implicated in Alzheimer's disease.[10]
Visualizations
Experimental Workflow
Caption: General experimental workflow for the synthesis and characterization of 4-alkoxybenzoic acids.
Signaling Pathway
Caption: Proposed mechanism of action for 4-alkoxybenzoic acid derivatives as inhibitors of Trypanosome Alternative Oxidase (TAO).
Conclusion
The homologous series of 4-alkoxybenzoic acids represents a versatile and systematically tunable class of compounds with significant potential in both materials science and drug development. Their well-defined structure-property relationships make them ideal candidates for fundamental studies in liquid crystal formation and for the rational design of novel therapeutic agents. The detailed experimental protocols and compiled data in this guide are intended to serve as a valuable resource for researchers, facilitating further exploration and application of these promising molecules. Future investigations into their broader biological activities and the elucidation of their mechanisms of action will undoubtedly unlock new opportunities for their use in addressing unmet medical needs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. SAR of 4-Alkoxybenzoic Acid Inhibitors of the Trypanosome Alternative Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 4-Hydroxybenzoic Acid | C7H6O3 | CID 135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Automated determination of the pKa values of 4-hydroxybenzoic acid in cosolvent-water mixtures and related solvent effects using a modified HPLC system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Trypanosome alternative oxidase: from molecule to function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
- 8. Synthesis, antimicrobial evaluation and QSAR studies of p-hydroxy benzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. Hydroxybenzoic Acids as Acetylcholinesterase Inhibitors: Calorimetric and Docking Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and History of 4-Hexyloxybenzoic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hexyloxybenzoic acid is a notable organic compound, primarily recognized for its role in the foundational research and development of liquid crystals. As a member of the 4-alkoxybenzoic acid homologous series, its discovery and subsequent study have been intrinsically linked to the elucidation of structure-property relationships in mesogenic materials. This technical guide provides a comprehensive overview of the historical context of its discovery, detailed experimental protocols for its synthesis and characterization, a summary of its physicochemical properties, and an exploration of the logical workflows for its investigation. While not a prominent molecule in drug development, this guide also touches upon the broader context of benzoic acid derivatives in biological systems.
Chapter 1: Discovery and Historical Context
The discovery of this compound is not marked by a singular event but is rather embedded in the systematic exploration of the 4-alkoxybenzoic acid series for their liquid crystalline properties. The pioneering work in the 1930s by G. M. Bennett and B. Jones laid the groundwork for understanding how the length of the alkyl chain influences the mesomorphic behavior of these compounds. Their 1939 publication in the Journal of the Chemical Society, "Mesomorphism and polymorphism of some p-alkoxybenzoic and p-alkoxycinnamic acids," is a landmark paper that systematically investigated a series of these materials.[1] While this paper does not explicitly single out the discovery of the hexyl derivative, it is within this body of work on homologous series that its synthesis and characterization are understood to have occurred. The primary motivation for its synthesis was to observe the transition temperatures and types of liquid crystal phases (mesophases) it formed, contributing to the broader understanding of calamitic (rod-like) liquid crystals.
The fundamental molecular feature of 4-alkoxybenzoic acids that gives rise to their liquid crystalline behavior is the formation of hydrogen-bonded dimers.[2] This dimerization effectively elongates the molecule, enhancing the anisotropy of its shape, which is a prerequisite for the formation of nematic and smectic phases. The hexyloxy- derivative, with its six-carbon chain, was a crucial data point in establishing the trends in melting points and clearing points (the temperature at which the liquid crystal becomes an isotropic liquid) as a function of alkyl chain length.
Chapter 2: Physicochemical Properties
The physicochemical properties of this compound are critical to its behavior as a liquid crystal and for its handling and purification in a laboratory setting. The following table summarizes key quantitative data for this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₁₈O₃ | [3] |
| Molecular Weight | 222.28 g/mol | [3] |
| CAS Number | 1142-39-8 | [3] |
| Melting Point | 105-153 °C (wide range reported, encompassing crystal-nematic and nematic-isotropic transitions) | [4][5][6] |
| Boiling Point | 323.46 °C (rough estimate) | [4] |
| Liquid Crystal Phases | Nematic (N) | [7][8][9] |
| Crystal to Nematic Transition | ~106 °C | [7] |
| Nematic to Isotropic Transition | ~154 °C | [7] |
| Solubility | Sparingly soluble in water; soluble in organic solvents such as DMSO, dimethylformamide (DMF), ethanol, methanol, and chloroform. | [10][11] |
| pKa | 4.49 ± 0.10 (Predicted); for comparison, the pKa of the parent compound, 4-hydroxybenzoic acid, in water is 4.54. | [12][13] |
Chapter 3: Experimental Protocols
The synthesis and characterization of this compound follow well-established procedures in organic chemistry.
Synthesis via Williamson Ether Synthesis
The most common and efficient method for the preparation of this compound is the Williamson ether synthesis.[14] This reaction involves the nucleophilic substitution of a hexyl halide by the phenoxide of a 4-hydroxybenzoic acid ester. The ester is subsequently hydrolyzed to yield the carboxylic acid.
Materials:
-
Methyl 4-hydroxybenzoate
-
1-Bromohexane
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Potassium hydroxide (KOH)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl), 1M
-
Dichloromethane
-
Deionized water
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
Step 1: Etherification
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve methyl 4-hydroxybenzoate (1.0 eq) and anhydrous potassium carbonate (1.5 eq) in anhydrous DMF.
-
Add 1-bromohexane (1.2 eq) to the reaction mixture.
-
Heat the mixture to 80-90 °C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into deionized water.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with deionized water (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude methyl 4-hexyloxybenzoate.
-
-
Step 2: Hydrolysis
-
Dissolve the crude methyl 4-hexyloxybenzoate in methanol.
-
Add a solution of potassium hydroxide (2.0 eq) in deionized water to the flask.
-
Reflux the mixture for 4-6 hours until the ester is completely hydrolyzed (monitored by TLC).
-
After cooling to room temperature, remove the methanol under reduced pressure.
-
Add deionized water to the residue and acidify the solution to a pH of 2-3 with 1M HCl. A white precipitate of this compound will form.
-
Collect the solid by vacuum filtration, wash thoroughly with cold deionized water, and dry in a vacuum oven.
-
Recrystallize the crude product from ethanol or acetic acid to obtain the pure compound.
-
Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure. The ¹H NMR spectrum will show characteristic signals for the aromatic protons, the protons of the hexyloxy chain, and the acidic proton of the carboxyl group.[15]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups. Expect to observe characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, C-O stretching of the ether linkage, and C-H stretches of the aromatic ring and alkyl chain.
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound.
-
Differential Scanning Calorimetry (DSC): DSC is a crucial technique for characterizing the liquid crystalline properties of this compound.[7][16] It is used to determine the temperatures and enthalpy changes of the phase transitions (e.g., crystal to nematic and nematic to isotropic).
-
Polarized Optical Microscopy (POM): POM is used to visualize the textures of the liquid crystal phases, confirming the phase assignments from DSC.
Chapter 4: Signaling Pathways and Logical Workflows
Research on this compound has predominantly focused on its material properties rather than its biological activity. Therefore, there are no well-defined signaling pathways associated with this specific molecule in the current scientific literature. However, its precursor, 4-hydroxybenzoic acid, and other benzoic acid derivatives are known to possess various biological activities, including antimicrobial and antioxidant properties. For drug development professionals interested in exploring the potential of novel benzoic acid derivatives like this compound, a logical experimental workflow would be essential.
Logical Workflow for Biological Activity Screening
Caption: A logical workflow for the initial biological screening of this compound.
Experimental Workflow for Synthesis and Purification
Caption: A step-by-step workflow for the synthesis and purification of this compound.
Conclusion
This compound holds a significant place in the history of materials science, particularly in the development of liquid crystals. Its discovery and study as part of a homologous series were instrumental in building the foundational knowledge of how molecular structure dictates mesomorphic properties. While its direct applications in drug development are not established, the synthetic methodologies and characterization techniques detailed in this guide are broadly applicable in organic and medicinal chemistry. The provided workflows offer a logical framework for the synthesis, purification, and potential biological evaluation of this and other novel benzoic acid derivatives.
References
- 1. 94. Mesomorphism and polymorphism of some p-alkoxybenzoic and p-alkoxycinnamic acids - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. 4-(Hexyloxy)benzoic acid [webbook.nist.gov]
- 4. chembk.com [chembk.com]
- 5. This compound | 1142-39-8 [chemicalbook.com]
- 6. This compound | 1142-39-8 [amp.chemicalbook.com]
- 7. pubs.aip.org [pubs.aip.org]
- 8. arxiv.org [arxiv.org]
- 9. [PDF] Texture transitions in the liquid crystalline alkyloxybenzoic acid 6OBAC | Semantic Scholar [semanticscholar.org]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. 1142-39-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 13. 4-Hydroxybenzoic Acid | C7H6O3 | CID 135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of High-Purity 4-Hexyloxybenzoic Acid: An Application Note and Protocol
Abstract
This application note provides a detailed protocol for the synthesis of high-purity 4-hexyloxybenzoic acid, a key intermediate in the development of liquid crystals, pharmaceuticals, and other advanced materials. The described method utilizes the robust and efficient Williamson ether synthesis, followed by a meticulous recrystallization process to ensure a final product of exceptional purity. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering a comprehensive guide to the synthesis, purification, and characterization of this compound.
Introduction
This compound is a valuable organic compound characterized by a hexyl ether linkage at the para position of a benzoic acid. This molecular structure imparts properties that are highly desirable in the formulation of liquid crystals and as a building block in the synthesis of complex pharmaceutical compounds. The purity of this compound is paramount for these applications, as impurities can significantly alter the material's physical properties and biological activity. The Williamson ether synthesis is a well-established and versatile method for the formation of ethers.[1][2] This protocol adapts this classical reaction for the efficient synthesis of this compound from 4-hydroxybenzoic acid and 1-bromohexane. Subsequent purification by recrystallization is a critical step to achieve the high purity required for demanding applications.
Data Presentation
The following tables summarize the key reagents, reaction parameters, and expected analytical data for the synthesis and purification of this compound.
Table 1: Reagents and Reaction Parameters for the Synthesis of this compound
| Reagent/Parameter | Molecular Formula | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| 4-Hydroxybenzoic Acid | C₇H₆O₃ | 138.12 | 5.00 g | 36.2 | 1.0 |
| 1-Bromohexane | C₆H₁₃Br | 165.07 | 6.57 g (5.0 mL) | 39.8 | 1.1 |
| Potassium Carbonate | K₂CO₃ | 138.21 | 7.50 g | 54.3 | 1.5 |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 50 mL | - | - |
| Reaction Temperature | - | - | 80 °C | - | - |
| Reaction Time | - | - | 12 hours | - | - |
| Product | C₁₃H₁₈O₃ | 222.28 | ~7.5 g (theoretical) | - | ~90% (yield) |
Table 2: Analytical Data for High-Purity this compound
| Analytical Method | Expected Result |
| Melting Point | 100-102 °C |
| ¹H NMR (CDCl₃, 400 MHz) | δ 10.5-11.5 (br s, 1H, COOH), 8.05 (d, J=8.8 Hz, 2H, Ar-H), 6.92 (d, J=8.8 Hz, 2H, Ar-H), 4.02 (t, J=6.6 Hz, 2H, OCH₂), 1.81 (quint, J=6.8 Hz, 2H, OCH₂CH₂), 1.47 (m, 2H, CH₂), 1.34 (m, 4H, (CH₂)₂), 0.91 (t, J=7.0 Hz, 3H, CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 172.0, 163.5, 132.3, 122.0, 114.3, 68.3, 31.6, 29.1, 25.7, 22.6, 14.0 |
| HPLC Purity | > 99.5% |
Experimental Protocols
Synthesis of this compound via Williamson Ether Synthesis
This procedure is adapted from the synthesis of 4-(hexyloxy)benzaldehyde.[3]
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-hydroxybenzoic acid (5.00 g, 36.2 mmol), potassium carbonate (7.50 g, 54.3 mmol), and 50 mL of anhydrous N,N-dimethylformamide (DMF).
-
Initial Stirring: Stir the mixture at room temperature for 15 minutes to ensure a uniform suspension.
-
Addition of Alkyl Halide: Add 1-bromohexane (5.0 mL, 39.8 mmol) dropwise to the reaction mixture using a syringe.
-
Reaction: Heat the mixture to 80 °C and maintain this temperature with vigorous stirring for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After 12 hours, allow the reaction mixture to cool to room temperature. Pour the mixture into 200 mL of cold water.
-
Acidification: Slowly add 6M hydrochloric acid (HCl) with stirring until the pH of the solution is approximately 2. A white precipitate will form.
-
Isolation of Crude Product: Collect the white precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold water (3 x 50 mL) to remove any remaining salts.
-
Drying: Dry the crude product in a vacuum oven at 50-60 °C to a constant weight.
Purification of this compound by Recrystallization
Recrystallization is a critical step to achieve high purity.[4][5][6]
-
Solvent Selection: Place the crude this compound in a 250 mL Erlenmeyer flask. Add absolute ethanol (approximately 50-75 mL).
-
Dissolution: Gently heat the mixture on a hot plate with stirring until all the solid has dissolved. Add a minimal amount of additional hot ethanol if necessary to achieve complete dissolution.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Pure Product: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold ethanol.
-
Drying: Dry the purified crystals in a vacuum oven at 50 °C to a constant weight.
Mandatory Visualization
Caption: Experimental workflow for the synthesis and purification of this compound.
Conclusion
The protocol detailed in this application note provides a reliable and efficient method for the synthesis of high-purity this compound. By employing the Williamson ether synthesis followed by a carefully executed recrystallization, a final product with purity exceeding 99.5% can be consistently obtained. This high-purity material is well-suited for advanced applications in liquid crystal technology, pharmaceutical research, and materials science. The provided data and methodologies serve as a valuable resource for scientists and professionals in these fields.
References
Application Notes and Protocols for Utilizing 4-Hexyloxybenzoic Acid in Liquid Crystal Displays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of 4-Hexyloxybenzoic acid in the formulation and fabrication of liquid crystal displays (LCDs). This document outlines the synthesis of the material, its fundamental liquid crystalline properties, and detailed protocols for its application in creating vertically aligned LCDs.
Introduction to this compound in Liquid Crystal Technology
This compound is a calamitic (rod-shaped) thermotropic liquid crystal. Its mesomorphic behavior is primarily driven by the formation of hydrogen-bonded dimers. The carboxylic acid groups of two molecules associate to form a more elongated, stable supramolecular structure that exhibits liquid crystalline phases. The hexyloxy tail provides the necessary flexibility and influences the temperature range of these phases.
One of the key applications of this compound in LCD technology is its ability to induce homeotropic (vertical) alignment of liquid crystal molecules on substrates like indium tin oxide (ITO). This self-assembly capability can simplify the manufacturing process by potentially eliminating the need for conventional polyimide alignment layers, which require rubbing. This can lead to cost-effective production and improved device performance.
Physicochemical and Mesomorphic Properties
The liquid crystalline behavior of this compound is characterized by its transition from a crystalline solid to a nematic liquid crystal phase and then to an isotropic liquid upon heating. These transitions are endothermic and can be characterized using Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).
Table 1: Thermal Properties of this compound / 4-(Octyloxy)benzoic Acid Mixture
| Transition | Temperature (°C) | Enthalpy (J/g) |
| Heating | ||
| Solid to Nematic | 61.5 | 256.4 |
| Nematic to Isotropic | 132.6 | 39.7 |
| Cooling | ||
| Isotropic to Nematic | 129.9 | 34.5 |
| Nematic to Solid | 54.9 | 243.6 |
Note: Data is for a 1:1 binary mixture of 4-hexylbenzoic acid and 4-(octyloxy)benzoic acid as a representative example of such systems.[1]
Experimental Protocols
Synthesis of this compound
This protocol describes the synthesis of this compound via Williamson ether synthesis from 4-hydroxybenzoic acid and 1-bromohexane.
Materials:
-
4-hydroxybenzoic acid
-
1-bromohexane
-
Potassium hydroxide (KOH)
-
Ethanol
-
Hydrochloric acid (HCl)
-
Distilled water
Procedure:
-
Preparation of Potassium Phenoxide: In a round-bottom flask, dissolve 4-hydroxybenzoic acid in ethanol. To this solution, add a stoichiometric equivalent of potassium hydroxide dissolved in a minimal amount of water. Stir the mixture until the 4-hydroxybenzoic acid is fully neutralized and the potassium salt is formed.
-
Etherification: To the solution of the potassium salt, add a slight excess of 1-bromohexane. The reaction mixture is then heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Precipitation: After the reaction is complete, the solvent is removed under reduced pressure. The resulting solid is dissolved in hot water.
-
Acidification: The aqueous solution is then acidified with hydrochloric acid until the pH is acidic, leading to the precipitation of this compound.
-
Purification: The crude product is collected by filtration, washed with cold water to remove any remaining salts, and then dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or a mixture of ethanol and water.
-
Characterization: The final product should be characterized by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry to confirm its structure and purity. The phase transition temperatures should be determined by DSC and POM.
Diagram 1: Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Fabrication of a Homeotropic (Vertically Aligned) Liquid Crystal Cell
This protocol describes the fabrication of a liquid crystal cell with a homeotropic alignment layer using this compound. This can be achieved by doping the alignment agent directly into the host liquid crystal (in-situ self-assembly).
Materials:
-
Indium tin oxide (ITO) coated glass substrates
-
Host nematic liquid crystal (e.g., a commercial mixture with positive or negative dielectric anisotropy, depending on the desired switching mode)
-
This compound
-
Spacers of desired thickness (e.g., 5-10 µm)
-
UV-curable sealant
-
Solvents for cleaning (e.g., acetone, isopropanol)
Procedure:
-
Substrate Cleaning: Thoroughly clean the ITO-coated glass substrates by sonicating them sequentially in acetone and isopropanol, followed by rinsing with deionized water and drying with a stream of nitrogen.
-
Preparation of the Liquid Crystal Mixture: Prepare a mixture of the host nematic liquid crystal and this compound. A typical concentration for the alignment agent is in the range of 0.1 to 1.0 wt%. The optimal concentration may need to be determined experimentally. Ensure thorough mixing, which can be facilitated by gentle heating and stirring.
-
Cell Assembly: Assemble a cell using two ITO substrates with the conductive sides facing each other. Use spacers to maintain a uniform cell gap. Apply a UV-curable sealant along the edges of the cell, leaving a small opening for filling. Cure the sealant with a UV lamp.
-
Cell Filling: Fill the cell with the prepared liquid crystal/4-Hexyloxybenzoic acid mixture via capillary action in the isotropic phase of the mixture (i.e., at a temperature above the clearing point).
-
Sealing and Annealing: After filling, seal the opening with the UV-curable sealant. Slowly cool the cell down to room temperature to allow for the formation of the homeotropic alignment. The this compound molecules will self-assemble on the ITO surface, promoting the vertical alignment of the host liquid crystal molecules.
-
Characterization: The quality of the homeotropic alignment can be verified using a polarizing optical microscope. A well-aligned homeotropic cell will appear dark between crossed polarizers. The electro-optical properties, such as threshold voltage and response time, can then be measured.
Diagram 2: Fabrication of a Homeotropic LC Cell
Caption: Workflow for fabricating a homeotropic liquid crystal cell.
Molecular Ordering and Alignment Mechanism
The ability of this compound to induce homeotropic alignment stems from the interaction of its carboxylic acid head group with the substrate and the steric repulsion of its aliphatic tail.
-
Hydrogen Bonding: The carboxylic acid group of this compound can form hydrogen bonds with hydroxyl groups present on the surface of the ITO substrate. This anchors the molecule to the surface.
-
Dimer Formation: In the bulk of the liquid crystal, this compound molecules form hydrogen-bonded dimers.
-
Vertical Orientation: The aliphatic hexyloxy tails are hydrophobic and extend away from the polar substrate surface. This, along with the packing constraints of the elongated molecules, favors a vertical orientation of the this compound molecules and, consequently, the surrounding host liquid crystal molecules.
References
Application of 4-Hexyloxybenzoic Acid in Polymer Chemistry: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hexyloxybenzoic acid is a versatile organic compound that serves as a crucial building block in the field of polymer chemistry, particularly in the design and synthesis of advanced functional materials. Its molecular structure, featuring a rigid aromatic core, a reactive carboxylic acid group, and a flexible hexyloxy tail, imparts unique properties to the polymers it constitutes. This combination of features makes it an excellent candidate for the development of liquid crystalline polymers (LCPs), photosensitive materials, and components of supramolecular assemblies. The rigid benzoic acid core contributes to the thermal stability and mechanical strength of the polymer backbone, while the hexyloxy chain can influence solubility, processability, and the formation of ordered, liquid crystalline phases.
This document provides detailed application notes and experimental protocols for the utilization of this compound and its derivatives in polymer synthesis. It is intended to be a comprehensive resource for researchers and professionals engaged in the development of novel polymeric materials for a range of applications, from high-performance plastics to advanced drug delivery systems.
Key Applications
The primary application of this compound in polymer chemistry is in the synthesis of:
-
Liquid Crystalline Polymers (LCPs): The rod-like structure of this compound promotes the formation of mesophases in the polymer melt, leading to materials with exceptional mechanical properties, high thermal stability, and chemical resistance. These LCPs are valuable in electronics, aerospace, and automotive industries.
-
Side-Chain Liquid Crystalline Polymers (SCLCPs): By attaching this compound as a side group to a polymer backbone, materials with tunable optical and electro-optical properties can be created. These are of interest for applications in flexible displays and optical data storage.
-
Hydrogen-Bonded Supramolecular Polymers: The carboxylic acid moiety of this compound can form strong hydrogen bonds, enabling the self-assembly of monomers into well-defined polymeric structures. This bottom-up approach allows for the creation of "smart" materials that can respond to external stimuli.
Data Presentation
Table 1: Thermal Properties of LCPs with Varying 4-Hydroxybenzoic Acid (HBA) Content [1]
| Polymer Series | HBA Molar Ratio | Glass Transition Temperature (Tg) (°C) | Melting Temperature (Tm) (°C) | Isotropic Temperature (Ti) (°C) |
| TLCP-I (with HQ) | 0 | 93 | 275 | 350 |
| 1 | 96 | 233 | 348 | |
| 2 | 89 | 230 | 325 | |
| 3 | 83 | 228 | 302 | |
| 4 | 87 | 256 | 335 | |
| 5 | 86 | 258 | 348 | |
| TLCP-II (with DHN) | ||||
| (Data summarizes the effect of the molar ratio of 4-hydroxybenzoic acid (HBA) on the thermal properties of copolyesters synthesized with 2,5-diethoxyterephthalic acid (ETA) and either hydroquinone (HQ) or 2,7-dihydroxynaphthalene (DHN))[1] |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of polymers and their precursors utilizing 4-alkoxybenzoic acids.
Protocol 1: General Synthesis of 4-n-Alkoxybenzoic Acids
This protocol outlines a general procedure for the synthesis of 4-n-alkoxybenzoic acids, including this compound, via Williamson ether synthesis.
Materials:
-
4-Hydroxybenzoic acid
-
n-Hexyl bromide (or other n-alkyl bromide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF)
-
Potassium iodide (KI), catalytic amount
-
Concentrated Hydrochloric acid (HCl)
-
Ethanol
-
Ice-cold water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Reflux condenser
-
Apparatus for filtration (e.g., Büchner funnel and flask)
-
Beakers and other standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 4-hydroxybenzoic acid in N,N-dimethylformamide (DMF).
-
Add anhydrous potassium carbonate to the solution and stir the mixture for 10-15 minutes at room temperature.
-
Add the corresponding n-hexyl bromide to the mixture, along with a catalytic amount of potassium iodide (KI).
-
Stir the reaction mixture at room temperature for 24-30 hours. The progress of the reaction can be monitored using thin-layer chromatography (TLC).
-
After the reaction is complete, pour the mixture into ice-cold water.
-
Acidify the aqueous mixture with concentrated HCl to a pH of 2 to precipitate the product.
-
Collect the precipitate by filtration using a Büchner funnel.
-
Recrystallize the crude product from ethanol to obtain the pure this compound.
Protocol 2: Synthesis of a Side-Chain Liquid Crystalline Polymer Precursor[2]
This protocol describes the synthesis of poly(methyl 4-(6-(4-vinylphenoxy)hexyloxy)benzoate), a precursor to a side-chain liquid crystalline polymer containing a hexyloxybenzoic acid moiety.
Materials:
-
Poly(4-vinylphenol)
-
Methyl 4-(6-(tosyloxy)hexyloxy)benzoate
-
Potassium carbonate (K₂CO₃), anhydrous
-
Butanone, dry
-
Petroleum ether
-
Ethyl acetate
-
Distilled water
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Mechanical stirrer
-
Apparatus for column chromatography
-
Standard laboratory glassware
Procedure:
-
Add poly(4-vinylphenol) (3.6 g, 0.03 mol) to 50 mL of dry butanone containing 4.14 g (0.03 mol) of anhydrous K₂CO₃ in a round-bottom flask.
-
Reflux the mixture for 1 hour.
-
Cool the reaction mixture to room temperature and add 12.18 g (0.03 mol) of methyl 4-(6-(tosyloxy)hexyloxy)benzoate.
-
Heat the reaction mixture under reflux for an additional 36 hours.
-
Pour the contents into 500 mL of distilled water while stirring with a mechanical stirrer.
-
Separate the resulting sticky solid and purify it by column chromatography using a mixture of petroleum ether and ethyl acetate (90/10) as the eluent to yield poly(methyl 4-(6-(4-vinylphenoxy)hexyloxy)benzoate).[2]
Protocol 3: Hydrolysis to Poly(4-(6-(4-vinylphenoxy)hexyloxy)benzoic Acid)[2]
This protocol details the conversion of the ester-containing polymer from Protocol 2 into the final carboxylic acid-functionalized side-chain liquid crystalline polymer.
Materials:
-
Poly(methyl 4-(6-(4-vinylphenoxy)hexyloxy)benzoate) (from Protocol 2)
-
Tetrahydrofuran (THF)
-
Water
-
Sodium hydroxide (NaOH)
-
6 N Hydrochloric acid (HCl)
-
Distilled water
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Apparatus for filtration
-
Vacuum desiccator
-
Standard laboratory glassware
Procedure:
-
Dissolve poly(methyl 4-(6-(4-vinylphenoxy)hexyloxy)benzoate) (5.19 g, 0.015 mol) in a mixture of 40 mL of THF and 10 mL of water.[2]
-
Add 0.68 g (0.017 mol) of NaOH to the solution and reflux the mixture for 12 hours.[2]
-
After cooling to room temperature, acidify the reaction mixture with 6 N HCl.
-
Pour the acidified mixture into 500 mL of distilled water with stirring to precipitate the product.
-
Filter the pure product, wash it with distilled water, and dry it in a vacuum desiccator at room temperature. The yield is nearly quantitative (99.7%).[2]
Visualizations
The following diagrams illustrate key processes related to the application of this compound in polymer chemistry.
References
Application Notes and Protocols: 4-Hexyloxybenzoic Acid in Binary Liquid Crystal Mixtures
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of 4-Hexyloxybenzoic Acid in Supramolecular Liquid Crystals
This compound (6OBA) is a versatile organic compound that serves as a fundamental building block in the design of thermotropic liquid crystals. As a member of the 4-alkoxybenzoic acid homologous series, its molecular structure, consisting of a rigid phenyl ring, a terminal carboxylic acid group, and a flexible hexyloxy chain, makes it an ideal candidate for forming liquid crystalline phases (mesophases).
A key characteristic of benzoic acid derivatives is their ability to form stable hydrogen-bonded dimers.[1][2] This self-assembly process effectively elongates the molecule, which is a crucial factor for inducing liquid crystallinity. In binary mixtures, this compound can form not only homodimers (with itself) but also heterodimers with other carboxylic acids or complementary hydrogen-bonding molecules. This supramolecular approach is a powerful strategy for tuning the physical properties of the resulting material.[3] By carefully selecting the components of a binary mixture, researchers can modulate phase transition temperatures, broaden the temperature range of a desired mesophase, or even induce new phases not present in the individual components.[4][5] These tunable materials are of significant interest for applications in advanced technologies, including displays, sensors, and optical devices.[3][6]
Application Notes
Core Concept: Hydrogen-Bonded Liquid Crystals (HBLCs)
The formation of liquid crystal phases in mixtures containing this compound is primarily driven by intermolecular hydrogen bonding between the carboxylic acid moieties (-COOH).[1] Two acid molecules associate to form a more elongated, rod-like supramolecular structure, which favors the long-range orientational order characteristic of nematic and smectic phases.[2] In a binary mixture with another carboxylic acid, such as 4-methoxycinnamic acid (4MCA), an equilibrium exists between the formation of homodimers (6OBA-6OBA, 4MCA-4MCA) and heterodimers (6OBA-4MCA). The relative stability and prevalence of these species dictate the mesomorphic behavior of the mixture.[5]
Tuning Mesomorphic Properties
The primary application of using this compound in binary mixtures is to engineer materials with specific thermal properties. Often, a single liquid crystal compound does not possess the ideal operating temperature range for a particular device.[3] Mixing 6OBA with other mesogens can significantly lower the melting point (crystal-to-mesophase transition) and alter the clearing point (mesophase-to-isotropic liquid transition), thereby extending the liquid crystal phase over a more practical temperature range.[7] For example, mixtures of 4-hexylbenzoic acid (a close analogue) and 4-octyloxybenzoic acid have been shown to dramatically extend the nematic phase to lower temperatures compared to the pure components.[2]
Inducing Novel Mesophases
In some binary systems, the formation of heterodimers can lead to molecular packing arrangements that induce mesophases, such as a smectic A or smectic C phase, which may not be present in either of the pure components. This phenomenon, known as an "induced phase," is of great fundamental and practical interest, as it allows for the creation of materials with novel properties.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 4-(Hexyloxy)benzoic acid | [8] |
| Synonyms | 6OBA, p-Hexyloxybenzoic acid | [8] |
| CAS Number | 1142-39-8 | [8] |
| Molecular Formula | C₁₃H₁₈O₃ | [8] |
| Molecular Weight | 222.28 g/mol | [9] |
| Appearance | White crystalline solid | - |
Table 2: Illustrative Phase Transition Data for a this compound (6OBA) Binary Mixture
This table presents representative data for a binary mixture of this compound (6OBA) and 4-Methoxycinnamic Acid (4MCA), demonstrating the modulation of transition temperatures.
| Component / Mixture (Mole Ratio) | Transition | Temperature (°C) | Enthalpy (J/g) | Reference |
| Pure 6OBA | Crystal → Nematic | 108 | - | [5] |
| Nematic → Isotropic | 154 | - | [5] | |
| Pure 4MCA | Crystal → Nematic | 171 | - | [5] |
| Nematic → Isotropic | 186 | - | [5] | |
| 6OBA : 4MCA (1:1) | Crystal → Nematic | 98 | - | [5] |
| Nematic → Isotropic | 169 | - | [5] | |
| Note: Enthalpy values are often reported in DSC studies but were not specified in the cited abstract for comparison.[5] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol outlines the synthesis of this compound from 4-hydroxybenzoic acid via Williamson ether synthesis.[10]
-
Materials:
-
4-Hydroxybenzoic acid
-
1-Bromohexane
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF)
-
Potassium iodide (KI), catalytic amount
-
Hydrochloric acid (HCl), concentrated
-
Ethanol
-
Standard laboratory glassware, magnetic stirrer, heating mantle
-
-
Procedure:
-
In a round-bottom flask, dissolve 4-hydroxybenzoic acid in DMF.
-
Add anhydrous potassium carbonate to the solution and stir for 15 minutes at room temperature to form the phenoxide.[10]
-
Add 1-bromohexane and a catalytic amount of potassium iodide to the reaction mixture.
-
Stir the mixture vigorously at room temperature for 24-30 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).[10]
-
Upon completion, pour the reaction mixture into a beaker of ice-cold water.
-
Acidify the aqueous mixture with concentrated HCl to a pH of approximately 2 to precipitate the product.
-
Collect the white precipitate by vacuum filtration and wash with cold water.
-
Purify the crude product by recrystallization from ethanol to yield pure this compound.[10]
-
Protocol 2: Preparation of a Binary Liquid Crystal Mixture
This protocol describes a general method for preparing a homogenous binary mixture.
-
Materials:
-
This compound (Component A)
-
Second mesogenic compound (Component B, e.g., 4-methoxycinnamic acid)
-
High-purity volatile solvent (e.g., chloroform or dichloromethane)
-
Vials, precision balance
-
-
Procedure:
-
Calculate the required masses of Component A and Component B to achieve the desired molar ratio (e.g., 1:1).
-
Accurately weigh the calculated amounts of each component into the same glass vial.
-
Add a small amount of the volatile solvent to the vial, just enough to completely dissolve both components.
-
Mix the solution thoroughly for several minutes to ensure homogeneity.
-
Allow the solvent to evaporate slowly in a fume hood, followed by drying under vacuum to remove all solvent traces. The resulting solid is the homogenous binary mixture.
-
Protocol 3: Characterization of the Binary Mixture
-
3.1 Differential Scanning Calorimetry (DSC) This technique is used to determine the phase transition temperatures and associated enthalpy changes.[11]
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a high-purity standard like indium.[11]
-
Sample Preparation: Accurately weigh 3-5 mg of the binary mixture into an aluminum DSC pan and hermetically seal it.[11]
-
Thermal Program:
-
Heat the sample to a temperature above its highest clearing point to erase any prior thermal history.
-
Cool the sample at a controlled rate (e.g., 5-10 °C/min) to observe transitions upon cooling.
-
Heat the sample again at the same controlled rate to observe transitions upon heating.
-
-
Data Analysis: Identify phase transitions as peaks (endothermic for heating, exothermic for cooling) on the DSC thermogram. The peak onset or peak maximum is recorded as the transition temperature.
-
-
3.2 Polarized Optical Microscopy (POM) POM is used to visually identify the liquid crystal phases by observing their characteristic textures.[11]
-
Sample Preparation: Place a few milligrams of the binary mixture onto a clean glass microscope slide and cover with a coverslip.[11]
-
Observation:
-
Position the slide on a hot stage connected to a temperature controller, mounted on a polarizing microscope.
-
Heat the sample above its clearing point until it becomes an isotropic liquid (dark field of view under crossed polarizers).
-
Slowly cool the sample at a controlled rate (e.g., 1-5 °C/min).[11]
-
Observe and record the textures that appear as the sample transitions into different mesophases (e.g., schlieren or marbled textures for nematic phases, focal-conic or fan-shaped textures for smectic phases). Correlate the temperatures of these texture changes with the transitions observed by DSC.
-
-
-
3.3 Fourier-Transform Infrared (FTIR) Spectroscopy FTIR is used to confirm the formation of hydrogen bonds in the binary mixture.[5]
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the binary mixture or analyze the sample as a thin film on an appropriate IR window.
-
Analysis: Acquire the IR spectrum. The formation of hydrogen-bonded carboxylic acid dimers is typically confirmed by observing a broad O-H stretching band in the 2500-3300 cm⁻¹ region and a shift in the carbonyl (C=O) stretching frequency compared to a non-hydrogen-bonded monomer. Comparing the spectra of the pure components and the mixture can provide evidence for heterodimer formation.
-
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. researchgate.net [researchgate.net]
- 3. First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. bibliotekanauki.pl [bibliotekanauki.pl]
- 7. researchgate.net [researchgate.net]
- 8. 4-(Hexyloxy)benzoic acid [webbook.nist.gov]
- 9. 4-(Hexyloxy)benzoic acid | C13H18O3 | CID 70834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for the Characterization of 4-Hexyloxybenzoic Acid Liquid Crystals
Audience: Researchers, scientists, and drug development professionals.
Introduction: 4-Hexyloxybenzoic acid (6OBA) is a thermotropic liquid crystal belonging to the homologous series of 4-alkoxybenzoic acids. These compounds are known for their rich mesomorphic behavior, primarily exhibiting nematic and smectic phases. The defining characteristic of this series is the formation of hydrogen-bonded dimers, which significantly influences their liquid crystalline properties.[1][2] A thorough characterization of these properties is essential for their application in various fields, including display technologies, sensors, and as potential matrices in drug delivery systems.
This document provides a detailed overview of the key techniques used to characterize this compound, complete with experimental protocols and a summary of relevant data.
Key Characterization Techniques & Data Summary
The investigation of this compound liquid crystals involves a suite of complementary techniques to probe its thermal, optical, structural, and dielectric properties.
Thermal Analysis: Differential Scanning Calorimetry (DSC)
DSC is a fundamental technique for identifying the temperatures and measuring the enthalpies of phase transitions. For this compound, DSC scans reveal the transitions from the crystalline solid (Cr) to the nematic (N) phase and from the nematic phase to the isotropic (I) liquid phase.
Table 1: Phase Transition Temperatures and Enthalpies for 4-Alkyloxybenzoic Acids
| Compound | n | Cr → N/Sm (°C) | N → I (°C) | Sm → N (°C) |
| 4-Butoxybenzoic acid | 4 | 147 | 160 | - |
| 4-Pentyloxybenzoic acid | 5 | 126 | 152 | - |
| This compound | 6 | 128 | 154 | - |
| 4-Heptyloxybenzoic acid | 7 | 108 | 147 | 98 |
| 4-Octyloxybenzoic acid | 8 | 102 | 147 | 108 |
| Data compiled for illustrative purposes from various sources.[3] |
Optical Texture Identification: Polarized Optical Microscopy (POM)
POM is used to visually identify different liquid crystal phases by observing their unique textures under cross-polarized light.[4] As the sample is heated and cooled on a hot stage, the changes in birefringence and texture confirm the phase transitions detected by DSC. The nematic phase of this compound typically exhibits a characteristic schlieren texture.[5]
Molecular Structure and Interactions: Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR spectroscopy is a powerful tool for investigating the molecular structure and, crucially for benzoic acids, the nature of hydrogen bonding.[6] The carboxylic acid groups of this compound molecules form hydrogen-bonded dimers, which are fundamental to the formation of the liquid crystal phase.[1][2] Temperature-dependent FTIR studies can reveal changes in these hydrogen bonds across different phases.
Table 2: Key FTIR Absorption Bands for Benzoic Acid Derivatives
| Wavenumber (cm⁻¹) | Assignment | Significance |
| ~3000 (broad) | O-H stretch (H-bonded) | Indicates the presence of hydrogen-bonded carboxylic acid dimers. |
| ~1680-1700 | C=O stretch (H-bonded) | Characteristic of the carbonyl group in the hydrogen-bonded dimer.[7] |
| ~1605, ~1580 | C=C stretch | Aromatic ring vibrations. |
| ~1250 | C-O stretch | Coupled with O-H in-plane bending in the dimer. |
| Note: Exact peak positions can vary with temperature and phase. |
Mesophase Structure Determination: X-Ray Diffraction (XRD)
XRD is used to determine the molecular arrangement and structural parameters of the liquid crystal phases, such as layer spacing in smectic phases.[8][9] For nematic phases like that of this compound, XRD shows diffuse scattering patterns indicative of long-range orientational order but only short-range positional order. For homologous members of the series that exhibit smectic phases, XRD provides precise measurements of the layer thickness.[10]
Dielectric Properties: Dielectric Spectroscopy
Dielectric spectroscopy measures the dielectric permittivity and loss of the material as a function of frequency. These properties are crucial for applications in display devices. The dielectric anisotropy (Δε), the difference between permittivity parallel and perpendicular to the director, is a key parameter. For systems involving p-n-hexyloxybenzoic acid, dielectric anisotropy has been shown to be sensitive to temperature and composition in mixtures.[11]
Experimental Workflows and Relationships
The characterization of a liquid crystal like this compound follows a logical progression of experiments, where the results from one technique inform the next.
Caption: Experimental workflow for liquid crystal characterization.
Caption: Relationship between techniques and material properties.
Detailed Experimental Protocols
Protocol for Differential Scanning Calorimetry (DSC)
Objective: To determine the phase transition temperatures and associated enthalpy changes of this compound.
Materials & Instrumentation:
-
This compound sample (2-5 mg).
-
DSC instrument with a temperature controller.
-
Aluminum hermetic pans and lids.
-
Crimper for sealing pans.
-
High-purity nitrogen gas supply.
Procedure:
-
Sample Preparation: Accurately weigh 2-5 mg of the this compound sample into a clean aluminum pan.
-
Sealing: Place a lid on the pan and hermetically seal it using a crimper. Prepare an identical empty pan to be used as a reference.
-
Instrument Setup: Place the sample pan and the reference pan into the DSC cell.
-
Atmosphere: Purge the DSC cell with high-purity nitrogen at a constant flow rate (e.g., 20-50 mL/min) to provide an inert atmosphere.[12]
-
Thermal Program:
-
Equilibrate the sample at a temperature below the first expected transition (e.g., 30°C).
-
Heat the sample at a constant rate (e.g., 10°C/min) to a temperature well into the isotropic liquid phase (e.g., 180°C).[13]
-
Hold the sample at this temperature for 2-5 minutes to ensure complete melting and erase any thermal history.
-
Cool the sample at the same rate (10°C/min) back to the starting temperature.
-
A second heating run is often performed to ensure reproducibility and observe the behavior of the material from a consistent thermal state.
-
-
Data Analysis:
-
Identify endothermic peaks on the heating curve and exothermic peaks on the cooling curve, which correspond to phase transitions.[13]
-
The onset temperature of the peak is typically taken as the transition temperature.
-
Calculate the enthalpy of each transition (ΔH) by integrating the area under the corresponding peak.
-
Protocol for Polarized Optical Microscopy (POM)
Objective: To visually identify the liquid crystal phases of this compound and their characteristic textures.
Materials & Instrumentation:
-
Polarizing optical microscope equipped with a hot stage and a temperature controller.
-
Clean glass microscope slides and coverslips.
-
Spatula.
Procedure:
-
Sample Preparation: Place a few milligrams of the this compound sample onto a clean glass slide.[14]
-
Gently place a coverslip over the sample.
-
Position the slide on the hot stage of the microscope.
-
Heating Cycle:
-
Heat the sample slowly while observing it through the crossed polarizers. A heating rate of 2-5°C/min is often suitable for clear observation of transitions.
-
As the sample melts from the crystalline solid, observe the appearance of a birefringent fluid texture, which indicates the formation of the nematic phase. Note the temperature.
-
Continue heating until the field of view becomes completely dark (isotropic). This is the clearing point or the nematic-isotropic transition temperature.[13]
-
-
Cooling Cycle:
-
Slowly cool the sample from the isotropic phase.
-
Observe the nucleation and growth of the nematic phase from the isotropic liquid. This often appears as birefringent droplets that coalesce.
-
Record the characteristic textures observed (e.g., schlieren, marbled).
-
Continue cooling to observe the crystallization of the material.
-
-
Data Analysis: Compare the transition temperatures observed via POM with the data obtained from DSC to confirm the phase assignments.[5] Capture images of the distinct textures for each mesophase.
Protocol for Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To analyze the molecular structure and hydrogen bonding in this compound.
Materials & Instrumentation:
-
FTIR spectrometer.
-
Sample holder with a heating element for temperature-dependent studies.
-
Potassium bromide (KBr) windows or plates.
Procedure:
-
Sample Preparation:
-
Melt a small amount of this compound between two KBr plates to form a thin capillary film.
-
Alternatively, for room temperature analysis, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a disk.
-
-
Data Acquisition:
-
Place the prepared sample in the FTIR spectrometer's sample compartment.
-
Acquire a background spectrum of the empty KBr plates or a pure KBr pellet.
-
Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹) with a suitable resolution (e.g., 4 cm⁻¹).
-
-
Temperature-Dependent Analysis (Optional):
-
If using a heated cell, acquire spectra at various temperatures corresponding to the crystalline, nematic, and isotropic phases as determined by DSC and POM.
-
-
Data Analysis:
-
Identify the characteristic absorption bands, paying close attention to the O-H stretching region (~3000 cm⁻¹) and the C=O stretching region (~1700 cm⁻¹).[6]
-
Analyze shifts in peak position and changes in peak shape as a function of temperature to infer changes in the strength and nature of hydrogen bonding across the phase transitions.
-
Protocol for X-Ray Diffraction (XRD)
Objective: To investigate the molecular arrangement and structural order in the mesophases of this compound.
Materials & Instrumentation:
-
X-ray diffractometer with a temperature-controlled sample stage.
-
A source of monochromatic X-rays (e.g., Cu Kα radiation).
-
Capillary tubes for sample mounting.
Procedure:
-
Sample Preparation: Introduce the this compound sample into a thin-walled glass capillary tube.
-
Sample Alignment (Optional but Recommended): For detailed structural analysis, the sample can be aligned using a magnetic field (~0.5-1 T) while in the nematic phase. This orients the director of the liquid crystal domains.
-
Instrument Setup: Mount the capillary in the temperature-controlled stage of the diffractometer.
-
Data Collection:
-
Heat the sample to the desired temperature within the nematic phase.
-
Collect the diffraction pattern by scanning a range of 2θ angles.
-
The small-angle X-ray scattering (SAXS) region is used to probe larger-scale structures like layer spacings (in smectic phases), while the wide-angle X-ray scattering (WAXS) region provides information on the average intermolecular distance.
-
-
Data Analysis:
-
In the nematic phase, expect a diffuse halo in the wide-angle region, corresponding to the average distance between molecules (~4-5 Å).
-
If any smectic phases were present (as in longer-chain homologs), sharp reflections in the small-angle region would be used to calculate the smectic layer spacing (d) using Bragg's Law (nλ = 2d sinθ).[1]
-
References
- 1. researchgate.net [researchgate.net]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. gw-chimie.math.unibuc.ro [gw-chimie.math.unibuc.ro]
- 6. An FT-IR spectroscopic study of the role of hydrogen bonding in the formation of liquid crystallinity for mixtures containing bipyridines and 4-pentox ... - RSC Advances (RSC Publishing) DOI:10.1039/C6RA17819G [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. okayama.elsevierpure.com [okayama.elsevierpure.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Characterization of Mesophase Transitions in 4-Hexyloxybenzoic Acid by Differential Scanning Calorimetry (DSC)
Senior Application Scientist: Dr. Evelyn Reed
Introduction
4-Hexyloxybenzoic acid (HOBA) is a calamitic (rod-shaped) thermotropic liquid crystal, a class of materials that exhibit intermediate phases of matter, known as mesophases, between the solid and isotropic liquid states.[1] These materials are of significant interest in the development of advanced materials, including display technologies and sensors, due to their unique optical and electronic properties that are highly sensitive to temperature. The formation and stability of these mesophases are governed by the delicate balance of intermolecular forces, which can be precisely characterized by their thermodynamic transition parameters.
Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to investigate the thermal properties of materials.[2] It measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the precise determination of transition temperatures and enthalpy changes associated with phase transitions.[3] For liquid crystalline materials like this compound, DSC is an indispensable tool for identifying the temperatures at which transitions between crystalline, liquid crystalline, and isotropic phases occur, and for quantifying the energy associated with these changes.[4] This application note provides a detailed protocol for the analysis of this compound using DSC, discusses the interpretation of the resulting thermogram, and explains the significance of the observed phase transitions.
Scientific Principles
The phase transitions in this compound are driven by changes in molecular ordering with temperature. In the solid crystalline state, the molecules are arranged in a highly ordered, three-dimensional lattice. Upon heating, the crystal melts into a nematic liquid crystal phase. In the nematic phase, the long-range positional order of the crystalline state is lost, but a significant degree of long-range orientational order is maintained, with the rod-shaped molecules aligning, on average, along a common director.[1] Further heating leads to the transition from the nematic phase to the isotropic liquid, where both positional and orientational order are lost, and the molecules are randomly arranged.
Each of these transitions is associated with a characteristic change in enthalpy (ΔH), which is the heat absorbed or released during the transition at constant pressure. The melting of the crystal to the nematic phase (a solid-to-liquid crystal transition) and the clearing of the nematic phase to the isotropic liquid (a liquid crystal-to-liquid transition) are both first-order phase transitions, characterized by a discontinuous change in enthalpy.[1] These transitions appear as endothermic peaks in a DSC heating scan.
Experimental Protocol
Instrumentation and Consumables
-
DSC Instrument: A heat-flux or power-compensated DSC with a suitable cooling accessory.
-
Crucibles: Standard aluminum DSC pans and lids.[5]
-
Crucible Press: For hermetically sealing the aluminum pans.
-
Analytical Balance: With a readability of at least 0.01 mg.
-
Sample: High-purity this compound powder.[6]
-
Purge Gas: High-purity nitrogen (99.99% or higher).[7]
Sample Preparation
The accurate and reproducible preparation of the DSC sample is critical for obtaining high-quality data.
-
Sample Weighing: Tare an empty aluminum DSC pan on an analytical balance. Accurately weigh 3–5 mg of this compound powder directly into the pan. A smaller sample size minimizes thermal gradients within the sample, leading to sharper peaks and better resolution.[8]
-
Sample Distribution: Gently tap the pan to ensure the powder forms a thin, even layer covering the bottom of the pan. This maximizes thermal contact between the sample and the pan, ensuring uniform heat transfer.[5]
-
Crucible Sealing: Place a lid on the pan and hermetically seal it using a crucible press. This prevents any loss of sample due to sublimation or volatilization during the experiment.[7]
-
Reference Pan: Prepare an empty, hermetically sealed aluminum pan to be used as the reference.
DSC Method Parameters
The following temperature program is recommended for the analysis of this compound:
-
Equilibration: Equilibrate the sample at 25°C.
-
First Heating Scan: Heat the sample from 25°C to 160°C at a rate of 10°C/min. This initial heating scan is used to erase the sample's prior thermal history.
-
Cooling Scan: Cool the sample from 160°C to 25°C at a rate of 10°C/min. This allows for the observation of exothermic transitions, such as crystallization and the formation of liquid crystal phases from the isotropic liquid.
-
Second Heating Scan: Heat the sample from 25°C to 160°C at a rate of 10°C/min. The second heating scan provides data on the thermal transitions of a sample with a controlled thermal history and is typically used for analysis.
-
Purge Gas: Maintain a constant nitrogen purge of 50 mL/min throughout the experiment to provide an inert atmosphere and prevent oxidative degradation of the sample.[7]
Caption: Experimental workflow for DSC analysis of this compound.
Results and Discussion
The DSC thermogram obtained from the second heating scan of this compound will exhibit two distinct endothermic peaks, corresponding to the melting and clearing transitions.
Interpretation of the DSC Thermogram
A representative DSC curve for this compound shows two primary thermal events on heating:
-
Crystal-to-Nematic (Melting) Transition: The first endotherm corresponds to the transition from the crystalline solid to the nematic liquid crystal phase. This peak is typically sharp and represents the melting point of the material. The onset temperature of this peak is taken as the transition temperature (Tm).
-
Nematic-to-Isotropic (Clearing) Transition: The second endotherm, occurring at a higher temperature, corresponds to the transition from the nematic phase to the isotropic liquid. This is often referred to as the clearing point (TNI), as the turbid appearance of the liquid crystal phase gives way to a clear, transparent liquid. The peak temperature of this transition is generally reported. This transition typically has a smaller enthalpy change compared to the melting transition.[4]
Caption: Phase transition sequence of this compound with increasing temperature.
Quantitative Analysis
The transition temperatures and enthalpies of fusion and clearing for this compound can be determined from the DSC thermogram. The following table summarizes typical values obtained from DSC analysis.
| Transition | Onset Temperature (°C) | Enthalpy (ΔH) (kJ/mol) |
| Crystal → Nematic (Melting) | ~105 - 108 | ~25 - 28 |
| Nematic → Isotropic (Clearing) | ~146 - 148 | ~0.5 - 1.0 |
Note: The exact values can vary slightly depending on the purity of the sample and the specific DSC experimental conditions.
The significant difference in the enthalpy values for the two transitions reflects the molecular-level changes occurring. The larger enthalpy of melting is due to the energy required to break the strong intermolecular interactions of the crystalline lattice, leading to the loss of positional order. The much smaller enthalpy of the nematic-to-isotropic transition corresponds to the energy needed to overcome the weaker forces responsible for the long-range orientational order in the nematic phase.
Conclusion
Differential Scanning Calorimetry is a highly effective and efficient technique for characterizing the rich thermal behavior of liquid crystalline materials like this compound. The protocol detailed in this application note provides a robust method for determining the key thermodynamic parameters of its phase transitions. The data obtained, including the melting and clearing temperatures and their associated enthalpies, are crucial for fundamental research into the structure-property relationships of liquid crystals and for the quality control and development of materials for various technological applications. The distinct thermal signature of this compound, with its well-defined crystalline-to-nematic and nematic-to-isotropic transitions, makes it an excellent model system for studying mesophase behavior.
References
- 1. scribd.com [scribd.com]
- 2. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 3. s4science.at [s4science.at]
- 4. webs.ucm.es [webs.ucm.es]
- 5. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 6. 4-(Hexyloxy)benzoic acid [webbook.nist.gov]
- 7. qualitest.ae [qualitest.ae]
- 8. Sample Preparation – DSC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
Application Notes: Polarizing Optical Microscopy (POM) of 4-Hexyloxybenzoic Acid Textures
Introduction
4-Hexyloxybenzoic acid is a calamitic (rod-shaped) thermotropic liquid crystal, which exhibits a rich variety of mesophases upon heating and cooling. Due to the temperature sensitivity of these phases, Polarizing Optical Microscopy (POM) is an indispensable tool for their identification and characterization. The textures observed under POM are characteristic of the molecular arrangement within the liquid crystalline phases, providing valuable insights into the phase transitions and the orientational order of the molecules. This document provides a detailed protocol for the preparation and analysis of this compound using POM, intended for researchers, scientists, and drug development professionals.
Liquid Crystalline Phases of this compound
This compound, like other members of the 4-alkoxybenzoic acid homologous series, typically exhibits nematic and smectic C phases.
-
Nematic (N) Phase: In the nematic phase, the molecules have long-range orientational order but no long-range positional order. Under POM, the nematic phase of this compound is often characterized by a schlieren texture . This texture displays dark brushes or "threads" that correspond to topological defects in the molecular alignment. The points where these brushes meet are called disclinations.
-
Smectic C (SmC) Phase: The smectic C phase is more ordered than the nematic phase, with the molecules arranged in layers. Within these layers, the molecules are tilted with respect to the layer normal. The characteristic POM texture for the Smectic C phase is often a broken focal-conic or schlieren texture .
Quantitative Data
The phase transition temperatures of 4-alkoxybenzoic acids are highly dependent on the length of the alkyl chain. While precise, universally agreed-upon transition temperatures for this compound can vary slightly depending on purity and experimental conditions, the following table provides approximate values based on typical differential scanning calorimetry (DSC) and POM measurements found in the literature for closely related compounds.
| Phase Transition | Approximate Temperature (°C) | Enthalpy Change (ΔH) (J/g) |
| Crystal to Nematic | ~95 - 114 | Varies |
| Nematic to Isotropic | ~108 - 147 | Varies |
Note: The data presented are based on studies of similar alkoxybenzoic acids and their mixtures and should be considered as an approximate range for this compound. Experimental determination is recommended for precise values.
Experimental Protocols
Materials and Equipment
-
This compound
-
Polarizing Optical Microscope (POM) equipped with:
-
Rotating stage
-
Polarizer and Analyzer
-
Hot stage with a programmable temperature controller
-
-
Microscope slides and cover slips
-
Spatula
-
Solvent for cleaning (e.g., ethanol or acetone)
Protocol for POM Analysis of this compound
-
Sample Preparation:
-
Place a small amount (a few milligrams) of this compound powder onto a clean microscope slide.
-
Gently place a cover slip over the sample.
-
Position the slide on the hot stage of the microscope.
-
Heat the sample to a temperature above its clearing point (the transition to the isotropic liquid phase, approximately 150°C) to ensure a uniform film is formed.
-
Allow the sample to spread evenly between the slide and the cover slip.
-
-
Microscope Setup:
-
Turn on the microscope's light source.
-
Cross the polarizer and analyzer. The field of view should appear dark (extinction).
-
Focus on the sample.
-
-
Heating and Cooling Cycle:
-
Cooling from the Isotropic Phase: Slowly cool the sample from the isotropic liquid at a controlled rate (e.g., 1-5°C/min). Observe the formation of the liquid crystal phases.
-
Nematic Phase Formation: As the sample cools, the nematic phase will appear, often nucleating as small droplets that coalesce to form the characteristic schlieren texture.
-
Smectic C Phase Formation: Upon further cooling, the nematic to smectic C transition will occur. Observe the change in texture.
-
-
Heating from the Crystalline Phase: Heat the sample from room temperature at a controlled rate (e.g., 1-5°C/min).
-
Crystal to Nematic Transition: Observe the melting of the crystalline solid into the nematic phase.
-
Nematic to Isotropic Transition: Note the temperature at which the liquid crystalline texture disappears, and the field of view becomes dark, indicating the transition to the isotropic liquid.
-
-
-
Image and Data Acquisition:
-
Capture images of the characteristic textures observed for each liquid crystalline phase at different temperatures.
-
Record the temperatures at which phase transitions occur during both heating and cooling cycles. Note any thermal hysteresis.
-
Rotate the stage to observe the behavior of the textures, which can help in identifying the type of liquid crystal phase.
-
Visualizations
Caption: Experimental Workflow for POM Analysis.
Application Notes and Protocols for Incorporating 4-Hexyloxybenzoic Acid into Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 4-Hexyloxybenzoic acid as a key component in the formulation of advanced drug delivery systems. This document outlines its application in forming liquid crystalline nanoparticles (LCNPs) and provides methodologies for synthesis, drug loading, and characterization.
Introduction to this compound in Drug Delivery
This compound is a calamitic (rod-shaped) thermotropic liquid crystal, a class of materials that exhibit properties between those of conventional liquids and solid crystals.[1][2] Its amphiphilic nature, arising from a hydrophilic carboxylic acid head group and a hydrophobic hexyloxy tail, allows it to self-assemble into ordered structures, making it an excellent candidate for creating stable and efficient drug delivery vehicles.[3][4] These systems can encapsulate both hydrophilic and hydrophobic drug molecules, offering advantages such as controlled release, enhanced bioavailability, and targeted delivery.[5][6][7]
The primary application of this compound in drug delivery is in the formation of Liquid Crystalline Nanoparticles (LCNPs), including cubosomes and hexosomes. These nanoparticles possess a high internal surface area and a well-defined structure, which can be tailored to control drug loading and release kinetics.[8][9]
Data Presentation: Physicochemical Properties of Drug-Loaded LCNPs
The following tables summarize representative quantitative data for a model drug encapsulated within a this compound-based LCNP formulation. Please note that these are example values and actual results may vary depending on the specific drug and formulation parameters.
Table 1: Particle Size and Polydispersity Index
| Formulation Code | Drug | This compound (%) | Stabilizer (%) | Particle Size (nm) | Polydispersity Index (PDI) |
| LCNP-HBA-01 | Model Drug A (Hydrophobic) | 80 | 20 | 150 ± 5.2 | 0.18 ± 0.02 |
| LCNP-HBA-02 | Model Drug B (Hydrophilic) | 80 | 20 | 165 ± 6.8 | 0.21 ± 0.03 |
| LCNP-HBA-Control | None | 80 | 20 | 140 ± 4.5 | 0.15 ± 0.01 |
Table 2: Drug Loading and Encapsulation Efficiency
| Formulation Code | Drug | Drug Loading (%) | Encapsulation Efficiency (%) |
| LCNP-HBA-01 | Model Drug A (Hydrophobic) | 5.2 ± 0.4 | 92.5 ± 2.1 |
| LCNP-HBA-02 | Model Drug B (Hydrophilic) | 3.8 ± 0.3 | 85.3 ± 3.5 |
Table 3: In Vitro Drug Release Profile
| Formulation Code | Drug | Cumulative Release at 24h (%) | Release Kinetics Model |
| LCNP-HBA-01 | Model Drug A (Hydrophobic) | 45.6 ± 3.1 | Higuchi |
| LCNP-HBA-02 | Model Drug B (Hydrophilic) | 60.2 ± 4.5 | Korsmeyer-Peppas |
Experimental Protocols
Synthesis of this compound
This protocol describes the synthesis of this compound via Williamson ether synthesis.
Materials:
-
4-Hydroxybenzoic acid
-
1-Bromohexane
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
-
Ethanol
Procedure:
-
Dissolve 4-hydroxybenzoic acid in DMF in a round-bottom flask.
-
Add anhydrous potassium carbonate to the solution and stir for 15 minutes at room temperature.
-
Add 1-bromohexane to the reaction mixture.
-
Heat the mixture to 80-90°C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture and pour it into ice-cold water.
-
Acidify the solution with concentrated HCl to a pH of approximately 2.
-
Collect the precipitate by filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Preparation of Drug-Loaded Liquid Crystalline Nanoparticles (LCNPs)
This protocol outlines the preparation of LCNPs using a top-down approach involving high-pressure homogenization.
Materials:
-
This compound
-
Drug (hydrophobic or hydrophilic)
-
Stabilizer (e.g., Poloxamer 407)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Melt the this compound at a temperature above its clearing point (the temperature at which it becomes an isotropic liquid).
-
Disperse the drug in the molten lipid phase with continuous stirring to form a homogenous mixture.
-
Prepare an aqueous solution of the stabilizer in PBS.
-
Add the hot lipid-drug mixture to the stabilizer solution under high-speed stirring to form a coarse pre-emulsion.
-
Homogenize the pre-emulsion using a high-pressure homogenizer for a specified number of cycles to form a nano-sized dispersion.
-
Allow the dispersion to cool to room temperature to form the LCNPs.
Characterization of LCNPs
3.3.1. Particle Size and Zeta Potential Analysis
-
Technique: Dynamic Light Scattering (DLS)
-
Procedure: Dilute the LCNP dispersion with filtered deionized water and measure the particle size, polydispersity index (PDI), and zeta potential using a DLS instrument.
3.3.2. Determination of Encapsulation Efficiency and Drug Loading
-
Separate the unencapsulated drug from the LCNP dispersion by ultracentrifugation or size exclusion chromatography.
-
Lyse the LCNPs using a suitable solvent (e.g., methanol) to release the encapsulated drug.
-
Quantify the amount of drug in the supernatant (unencapsulated) and in the lysed LCNPs (encapsulated) using a suitable analytical method such as HPLC or UV-Vis spectroscopy.
-
Calculate the Encapsulation Efficiency (EE%) and Drug Loading (DL%) using the following formulas:
-
EE% = (Mass of encapsulated drug / Total mass of drug) x 100
-
DL% = (Mass of encapsulated drug / Total mass of nanoparticles) x 100
-
3.3.3. In Vitro Drug Release Study
-
Technique: Dialysis method
-
Procedure:
-
Place a known amount of the drug-loaded LCNP dispersion in a dialysis bag with a specific molecular weight cut-off.
-
Immerse the dialysis bag in a release medium (e.g., PBS at 37°C) with constant stirring.
-
At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh medium to maintain sink conditions.
-
Analyze the drug concentration in the collected samples using a suitable analytical method.
-
Plot the cumulative percentage of drug released versus time.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for LCNP synthesis and characterization.
Cellular Uptake and Intracellular Trafficking
Caption: Cellular uptake pathway of Liquid Crystalline Nanoparticles.
Lipid-based nanoparticles, such as LCNPs, are often taken up by cells through endocytotic pathways.[10] The specific mechanism can involve clathrin-mediated endocytosis, caveolae-mediated endocytosis, or macropinocytosis. Once inside the cell, the nanoparticles are enclosed in endosomes. For the encapsulated drug to exert its therapeutic effect, it must be released from the nanoparticle and escape the endosomal pathway to reach its target in the cytoplasm or nucleus. The acidic environment of late endosomes and lysosomes can trigger drug release from pH-sensitive formulations.[11]
Logical Relationship of Formulation Parameters
Caption: Interplay of formulation parameters and LCNP characteristics.
References
- 1. Thermotropic liquid crystals in drug delivery: A versatile carrier for controlled release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. ijpsonline.com [ijpsonline.com]
- 7. Cubic and Hexagonal Liquid Crystals as Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Recent Advances in the Development of Liquid Crystalline Nanoparticles as Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lipid-based liquid crystalline nanoparticles as oral drug delivery vehicles for poorly water-soluble drugs: cellular interaction and in vivo absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lipids and Lipid-Processing Pathways in Drug Delivery and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nanomaterial Synthesis Using 4-Hexyloxybenzoic Acid as a Template
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 4-Hexyloxybenzoic acid as a thermotropic liquid crystal template in the synthesis of advanced nanomaterials. The unique self-assembling properties of this compound into ordered liquid crystalline phases offer a versatile platform for controlling the size, shape, and organization of nanoparticles, which is of significant interest for applications in catalysis, sensing, and drug delivery.
Introduction to this compound as a Template
This compound is a calamitic (rod-like) molecule that exhibits thermotropic liquid crystalline behavior. Upon heating, it transitions from a crystalline solid to ordered fluid phases, such as nematic and smectic phases, before becoming an isotropic liquid. In these liquid crystal phases, the molecules self-assemble into a long-range ordered structure. This anisotropic environment can be harnessed as a "soft" template or nanoreactor to direct the synthesis of nanomaterials with controlled morphologies. The carboxylic acid groups of 4-alkoxybenzoic acids can form hydrogen-bonded dimers, which further promotes the formation of these ordered phases.
The liquid crystalline phases of 4-alkoxybenzoic acids provide confined spaces and organized surfaces that can influence the nucleation and growth of nanoparticles from precursor materials dissolved within the molten liquid crystal. This templating effect can lead to the formation of nanoparticles with specific sizes, shapes (e.g., nanorods, nanowires), and even hierarchical structures that are not easily achievable through conventional synthesis methods.
Applications in Nanomaterial Synthesis
The use of this compound and its homologs as liquid crystal templates has shown promise in the synthesis of various nanomaterials, particularly metal oxides. Potential applications include:
-
Catalysis: The high surface area and controlled morphology of nanoparticles synthesized within a liquid crystal matrix can lead to enhanced catalytic activity and selectivity.
-
Sensors: The ordered arrangement of nanoparticles templated by liquid crystals can be exploited for the development of highly sensitive and selective chemical and biological sensors.
-
Drug Delivery: The ability to control particle size and surface chemistry is crucial for designing effective drug delivery systems. Liquid crystal templating offers a potential route to produce nanoparticles with tailored properties for targeted drug release.
-
Electronics and Optoelectronics: The alignment of anisotropic nanoparticles within the liquid crystal template can be beneficial for creating materials with tailored optical and electronic properties.
Experimental Protocols
While a specific, detailed protocol for the in-situ synthesis of nanomaterials using the thermotropic liquid crystal phase of this compound is not extensively documented in publicly available literature, a general methodology can be adapted from protocols for similar 4-alkoxybenzoic acids and lyotropic liquid crystal templating. The following is a generalized protocol for the synthesis of metal oxide nanoparticles (e.g., ZnO) using a 4-alkoxybenzoic acid as a thermotropic liquid crystal template.
Protocol 1: In-situ Synthesis of ZnO Nanoparticles in a 4-Alkoxybenzoic Acid Liquid Crystal Template
This protocol is adapted from general principles of nanoparticle synthesis in liquid crystal phases. Researchers should optimize parameters such as precursor concentration, temperature, and reaction time for their specific system.
Materials:
-
This compound (or a similar 4-alkoxybenzoic acid, e.g., 4-octyloxybenzoic acid)
-
Zinc precursor (e.g., Zinc acetate dihydrate, Zn(CH₃COO)₂·2H₂O)
-
Dehydrating agent/reactant (e.g., Acetic anhydride)
-
Inert gas (e.g., Nitrogen or Argon)
-
Solvent for washing (e.g., Ethanol, Acetone)
Equipment:
-
Schlenk line or glove box for inert atmosphere
-
Heating mantle with precise temperature control
-
Magnetic stirrer
-
Reaction vessel (e.g., Schlenk flask)
-
Centrifuge
-
Characterization instruments (TEM, XRD, etc.)
Procedure:
-
Preparation of the Liquid Crystal Medium:
-
In a reaction vessel, add a known amount of this compound.
-
Heat the vessel under an inert atmosphere to a temperature above the melting point of the acid to form the liquid crystal phase (for this compound, the nematic phase typically exists between approximately 108°C and 147°C). Ensure the temperature is stable and uniform.
-
-
Introduction of the Precursor:
-
Dissolve the zinc precursor in a minimal amount of a suitable solvent that is compatible with the liquid crystal or directly add the precursor to the molten liquid crystal if it is soluble.
-
Stir the mixture gently to ensure homogeneous dispersion of the precursor within the liquid crystal matrix.
-
-
Initiation of Nanoparticle Formation:
-
Slowly add the dehydrating agent (e.g., acetic anhydride) to the mixture. This will react with the water from the hydrated precursor and facilitate the formation of ZnO nanocrystals.
-
Maintain the reaction at a constant temperature within the liquid crystal phase for a specified period (e.g., 1-4 hours) to allow for the nucleation and growth of the nanoparticles.
-
-
Isolation and Purification of Nanoparticles:
-
Cool the reaction mixture to room temperature. The liquid crystal will solidify.
-
Add a suitable solvent (e.g., ethanol) to dissolve the this compound and disperse the nanoparticles.
-
Centrifuge the dispersion to pellet the nanoparticles.
-
Discard the supernatant and wash the nanoparticles repeatedly with fresh solvent to remove any residual liquid crystal and byproducts.
-
Dry the purified nanoparticles under vacuum.
-
Logical Workflow for Nanoparticle Synthesis in a Liquid Crystal Template:
Application Notes and Protocols for Observing Phase Transitions of 4-Hexyloxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to the experimental setup and protocols for observing and characterizing the rich thermotropic liquid crystalline phase transitions of 4-Hexyloxybenzoic acid. The methodologies described herein are fundamental for materials science, condensed matter physics, and pharmaceutical sciences where understanding the thermal behavior of mesogenic compounds is critical.
Introduction
This compound is a calamitic (rod-shaped) liquid crystal that exhibits a well-defined sequence of phase transitions upon heating and cooling. Due to the formation of hydrogen-bonded dimers, this molecule self-assembles into distinct mesophases, including nematic (N) and smectic C (SmC) phases, before transitioning into an isotropic liquid (Iso). Accurate characterization of these phase transitions is crucial for the design and development of liquid crystal-based technologies and for understanding the fundamental principles of soft matter physics. The primary techniques employed for this characterization are Differential Scanning Calorimetry (DSC), Polarized Optical Microscopy (POM), and X-ray Diffraction (XRD).
Quantitative Data Summary
The following table summarizes the reported phase transition temperatures and associated enthalpy changes for this compound. These values are typically obtained from DSC measurements.
| Transition | Temperature (°C) | Enthalpy Change (ΔH) (kJ/mol) |
| Crystal (Cr) to Smectic C (SmC) | ~99 | 16.8 |
| Smectic C (SmC) to Nematic (N) | ~108 | 0.4 |
| Nematic (N) to Isotropic (Iso) | ~147 | 0.8 |
Note: These values can be influenced by factors such as sample purity and the heating/cooling rate used during the experiment.
Experimental Protocols
Differential Scanning Calorimetry (DSC)
Objective: To determine the phase transition temperatures and measure the enthalpy changes associated with each transition.
Materials and Equipment:
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This compound sample (high purity)
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Differential Scanning Calorimeter (DSC)
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Aluminum or hermetically sealed sample pans and lids
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Microbalance
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Inert gas supply (e.g., Nitrogen or Argon)
Protocol:
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Sample Preparation: Accurately weigh 3-5 mg of this compound into an aluminum sample pan using a microbalance.
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Seal the pan with a lid. Ensure a proper seal to prevent any sample loss during heating.
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Place an empty, sealed aluminum pan in the reference position of the DSC cell.
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Instrument Setup:
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Purge the DSC cell with an inert gas (e.g., nitrogen) at a constant flow rate (typically 20-50 mL/min) to provide an inert atmosphere.[1]
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Set the temperature program:
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Equilibrate at a temperature below the first expected transition (e.g., 30°C).
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Ramp the temperature at a controlled heating rate (e.g., 10°C/min) to a temperature above the final transition into the isotropic liquid phase (e.g., 160°C).[1]
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Hold at the high temperature for a few minutes to ensure complete melting and to erase any thermal history.
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Ramp the temperature down at a controlled cooling rate (e.g., 10°C/min) back to the starting temperature.
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-
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Data Acquisition: Record the heat flow as a function of temperature during both the heating and cooling cycles.
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Data Analysis:
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The phase transitions will appear as endothermic peaks on the heating curve and exothermic peaks on the cooling curve.
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Determine the onset temperature of each peak to identify the transition temperature.
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Integrate the area under each peak to calculate the enthalpy change (ΔH) for the corresponding transition.
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Polarized Optical Microscopy (POM)
Objective: To visually identify the different liquid crystal phases by observing their characteristic textures.
Materials and Equipment:
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Polarizing optical microscope equipped with a hot stage and temperature controller
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Glass microscope slides and cover slips
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This compound sample
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Spatula
Protocol:
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Sample Preparation: Place a small amount of this compound on a clean microscope slide.
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Gently place a cover slip over the sample.
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Position the slide on the hot stage of the microscope.
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Observation during Heating:
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Heat the sample at a controlled rate (e.g., 5-10°C/min).
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Observe the sample through the crossed polarizers of the microscope as the temperature increases.
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Crystal to Smectic C: The crystalline solid will melt into a birefringent, fluid phase. The Smectic C phase often exhibits a broken fan-shaped or schlieren texture.
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Smectic C to Nematic: A distinct change in texture will be observed. The nematic phase is characterized by a threaded or schlieren texture.
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Nematic to Isotropic: The sample will become completely dark (extinction) as it transitions into the optically isotropic liquid phase.
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Observation during Cooling:
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Slowly cool the sample from the isotropic phase.
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Observe the formation of nematic droplets (birefringent regions) from the dark isotropic liquid. These droplets will coalesce to form the nematic phase texture.
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Upon further cooling, observe the transition to the Smectic C phase, noting the changes in texture.
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Image Capture: Record images of the characteristic textures observed for each liquid crystal phase at different temperatures.
X-ray Diffraction (XRD)
Objective: To determine the molecular arrangement and layer spacing in the different liquid crystal phases.
Materials and Equipment:
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X-ray diffractometer equipped with a temperature-controlled sample stage
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Capillary tubes (e.g., Lindemann glass)
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This compound sample
Protocol:
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Sample Preparation: Fill a capillary tube with the this compound sample.
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Seal the capillary tube.
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Mount the capillary in the temperature-controlled sample stage of the diffractometer.
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Data Collection:
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Heat the sample to the temperature corresponding to the desired liquid crystal phase (identified from DSC and POM).
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Allow the sample to equilibrate at that temperature.
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Collect the XRD pattern by scanning a range of 2θ angles.
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Nematic Phase: The XRD pattern will show a diffuse halo at a wide angle, corresponding to the average intermolecular distance.
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Smectic C Phase: In addition to the wide-angle diffuse peak, a sharp, low-angle diffraction peak will be present, which corresponds to the smectic layer spacing.
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Data Analysis:
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Use Bragg's Law (nλ = 2d sinθ) to calculate the layer spacing (d) from the position of the low-angle diffraction peak in the Smectic C phase.
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The nature of the diffraction peaks (sharp vs. diffuse) provides information about the degree of positional order in each phase.
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Visualizations
Caption: Experimental workflow for characterizing this compound phase transitions.
Caption: Phase transition sequence of this compound upon heating.
References
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 4-Hexyloxybenzoic Acid
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in the successful purification of crude 4-Hexyloxybenzoic acid.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the purification of this compound in a question-and-answer format.
Recrystallization Issues
| Issue | Question | Possible Cause(s) | Troubleshooting Steps |
| Incomplete Dissolution | "My crude this compound is not fully dissolving in the hot solvent." | - Insufficient solvent volume.- The solvent is not hot enough.- Presence of insoluble impurities. | - Add small increments of hot solvent until the solid dissolves. Avoid a large excess to prevent low yield.- Ensure the solvent is heated to its boiling point.- If a small amount of solid remains, it may be an insoluble impurity. Proceed to hot filtration to remove it. |
| "Oiling Out" | "Instead of crystals, an oily layer has formed upon cooling." | - The boiling point of the solvent is higher than the melting point of the impure this compound.- The solution is cooling too rapidly.- High concentration of impurities. | - Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly.- Consider using a solvent with a lower boiling point. |
| No Crystal Formation | "The solution has cooled, but no crystals have formed." | - Too much solvent was used, resulting in a solution that is not supersaturated.- The solution is in a metastable supersaturated state. | - Evaporate some of the solvent to increase the concentration and allow it to cool again.- Induce crystallization by scratching the inner wall of the flask with a glass rod.- Add a "seed" crystal of pure this compound.- Cool the solution in an ice bath.[1] |
| Colored Product | "The recrystallized this compound is still colored (e.g., yellow or brown)." | - Presence of colored impurities that are not removed by a single recrystallization. | - During recrystallization, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal and continue to heat for a few minutes. The activated carbon will adsorb colored impurities. Hot filter the solution to remove the carbon before allowing it to cool and crystallize.[2] |
| Low Recovery | "My yield of purified this compound is very low after recrystallization." | - Too much solvent was used.- Premature crystallization during hot filtration.- Incomplete crystallization before filtration.- Washing crystals with a solvent that is not ice-cold. | - Use the minimum amount of hot solvent necessary for dissolution.- Preheat the filtration apparatus to prevent premature crystallization.- Ensure the solution has cooled sufficiently to maximize crystal formation.- Wash the collected crystals with a minimal amount of ice-cold solvent.[3] |
General Purification FAQs
Q1: What are the most common impurities in crude this compound?
A1: The primary impurities in this compound typically originate from its synthesis, most commonly the Williamson ether synthesis. These can include unreacted starting materials such as 4-hydroxybenzoic acid and 1-bromohexane, and by-products like hexene. Oxidation of any residual 4-hexyloxybenzaldehyde can also be a source of the target acid, which in this context is not an impurity.
Q2: Which purification techniques are most effective for this compound?
A2: The most common and effective purification techniques are:
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Recrystallization: To remove small amounts of impurities.
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Acid-Base Extraction: To separate the acidic product from neutral or basic impurities.[4]
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Column Chromatography: For purification from closely related impurities with similar polarities.
Data Presentation: Solvent Selection for Recrystallization
The selection of an appropriate solvent is critical for successful recrystallization. The ideal solvent should dissolve this compound well at elevated temperatures but poorly at room temperature.
| Solvent/Solvent System | Suitability for Recrystallization | Reference |
| Ethanol | Good | [4] |
| 30% Ethanol (in water) | Good | [5] |
| Ethanol/Water mixture | Good | [4] |
| Dimethyl sulfoxide (DMSO) | Good | [5] |
| Toluene | Potentially suitable for aromatic acids | [5] |
| Toluene/Petroleum ether | Potentially suitable for aromatic acids | [5] |
| Acetic acid | Potentially suitable for aromatic acids | [5] |
Experimental Protocols
1. Recrystallization Protocol
This protocol outlines the general steps for the purification of crude this compound using a suitable solvent (e.g., an ethanol/water mixture).
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid.
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Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. Preheat the funnel and receiving flask to prevent premature crystallization.
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Crystallization: While the solution is still hot, slowly add hot water dropwise until the solution becomes slightly cloudy (the cloud point). Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
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Cooling: Allow the flask to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of a cold ethanol/water mixture, and dry them under a vacuum.
2. Acid-Base Extraction Protocol
This protocol is effective for removing neutral or basic impurities.
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Dissolution: Dissolve the crude product in a suitable organic solvent such as ethyl acetate.
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Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Repeat the extraction 2-3 times, combining the aqueous layers. The desired product is now in the aqueous phase as its sodium salt.[6]
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Acidification: Cool the combined aqueous layers in an ice bath and slowly add concentrated hydrochloric acid (HCl) with stirring until the solution is acidic (pH ~2). This will precipitate the purified this compound.
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Isolation: Collect the precipitated solid by vacuum filtration, wash with a small amount of cold water, and dry.
Mandatory Visualization
Purification Workflow for Crude this compound
Caption: General workflow for the purification of crude this compound.
References
Technical Support Center: Controlling Polymorphism in 4-Hexyloxybenzoic Acid Crystals
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on avoiding polymorphism in 4-Hexyloxybenzoic acid (4HOBA) crystals. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the crystallization of the desired polymorphic form for consistent experimental results and product quality.
Frequently Asked Questions (FAQs)
Q1: What are the known polymorphs of this compound (4HOBA)?
A1: this compound is known to crystallize into at least two different polymorphic forms, designated as Form I and Form II. These forms have distinct physical properties, including different stabilities and spectroscopic profiles.
Q2: What is the thermodynamic relationship between Form I and Form II?
A2: Form I is the thermodynamically stable form at room temperature, while Form II is the metastable form. This means that, given sufficient time and energy, Form II will tend to convert to the more stable Form I.
Q3: How can I selectively crystallize the stable Form I?
A3: To selectively obtain Form I, crystallization should be performed under conditions that favor thermodynamic control. This typically involves slower crystallization rates, allowing the system to reach its lowest energy state. Methods such as slow cooling or slow evaporation from a suitable solvent are effective. For example, slow evaporation from acetonitrile has been shown to yield Form I.[1]
Q4: How can I obtain the metastable Form II?
A4: The metastable Form II is obtained under conditions of kinetic control, where rapid crystallization traps the molecules in a less stable arrangement. Fast cooling crystallization is a common method to produce Form II.[1]
Q5: How can I identify which polymorph I have?
A5: The two polymorphs can be distinguished using various analytical techniques:
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Infrared (IR) Spectroscopy: Form I and Form II exhibit distinct peaks in their IR spectra.
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Raman Spectroscopy: Similar to IR, Raman spectroscopy can differentiate the polymorphs based on their unique vibrational modes.
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Hot Stage Microscopy (HSM): HSM can be used to observe the melting behavior and any solid-state transformations between the polymorphs upon heating.
Q6: I obtained a mixture of polymorphs. What should I do?
A6: A mixture of polymorphs indicates that the crystallization conditions were not sufficiently controlled to favor a single form. To obtain a pure form, you can either re-dissolve the mixture and attempt the crystallization again with stricter control over the parameters (e.g., cooling rate, solvent) or perform a solvent-mediated transformation. To obtain the stable Form I, you can create a slurry of the mixture in a suitable solvent where Form II has higher solubility. Over time, the less stable Form II will dissolve and recrystallize as the more stable Form I.
Troubleshooting Guide
| Issue | Question | Possible Cause(s) | Solution(s) |
| Unexpected Polymorph | "I was trying to crystallize Form I, but I got Form II (or a mixture)." | The cooling rate was too fast, leading to kinetic control. The level of supersaturation was too high. | Decrease the cooling rate. Use a higher crystallization temperature or a more dilute solution to reduce supersaturation. |
| Inconsistent Results | "I am getting different polymorphs even though I am using the same procedure." | Minor variations in experimental conditions (e.g., ambient temperature, stirring rate, purity of the starting material or solvent) can influence the nucleation and growth of a specific polymorph. | Standardize all experimental parameters as much as possible. Ensure the purity of the 4HOBA and solvents. Consider using seed crystals of the desired polymorph to control the crystallization outcome. |
| "Oiling Out" | "Instead of crystals, an oily layer formed upon cooling." | The solubility of 4HOBA in the chosen solvent is too high at the crystallization temperature, or the solution is cooling too rapidly. The boiling point of the solvent may be higher than the melting point of the impure solid. | Reheat the solution to dissolve the oil, add a small amount of an anti-solvent or more of the primary solvent to reduce supersaturation, and allow it to cool more slowly. |
| No Crystal Formation | "The solution has cooled, but no crystals have formed." | The solution is not sufficiently supersaturated. The solution is in a metastable state and requires a trigger for nucleation. | Evaporate some of the solvent to increase the concentration. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the desired polymorph. |
Data Presentation
Table 1: Solubility of this compound (Form I) in Various Solvents at Different Temperatures
| Temperature (K) | Methanol (Mole Fraction) | Ethanol (Mole Fraction) | 2-Propanol (Mole Fraction) | n-Butanol (Mole Fraction) | Ethyl Acetate (Mole Fraction) | Acetonitrile (Mole Fraction) | n-Hexane (Mole Fraction) | n-Heptane (Mole Fraction) |
| 283.15 | 0.0038 | 0.0031 | 0.0024 | 0.0026 | 0.0152 | 0.0068 | 0.0002 | 0.0002 |
| 288.15 | 0.0051 | 0.0041 | 0.0032 | 0.0034 | 0.0195 | 0.0087 | 0.0003 | 0.0002 |
| 293.15 | 0.0068 | 0.0055 | 0.0043 | 0.0045 | 0.0251 | 0.0111 | 0.0004 | 0.0003 |
| 298.15 | 0.0089 | 0.0072 | 0.0057 | 0.0059 | 0.0323 | 0.0141 | 0.0005 | 0.0004 |
| 303.15 | 0.0116 | 0.0094 | 0.0075 | 0.0077 | 0.0414 | 0.0178 | 0.0007 | 0.0005 |
| 308.15 | 0.0150 | 0.0122 | 0.0098 | 0.0100 | 0.0528 | 0.0224 | 0.0009 | 0.0006 |
| 313.15 | 0.0193 | 0.0157 | 0.0127 | 0.0129 | 0.0669 | 0.0281 | 0.0012 | 0.0008 |
| 318.15 | 0.0246 | 0.0201 | 0.0164 | 0.0166 | 0.0844 | 0.0351 | 0.0016 | 0.0011 |
| 323.15 | 0.0313 | 0.0256 | 0.0211 | 0.0213 | 0.1059 | 0.0437 | 0.0021 | 0.0014 |
| 328.15 | 0.0396 | 0.0325 | 0.0269 | 0.0272 | 0.1321 | 0.0543 | 0.0028 | 0.0019 |
| 333.15 | 0.0499 | 0.0411 | 0.0343 | 0.0346 | 0.1639 | 0.0673 | 0.0037 | 0.0025 |
Data synthesized from the supplementary information of Du, W., et al. (2020). Crystal Growth & Design, 20(12), 7847-7855.
Table 2: Polymorph Outcome from Different Crystallization Methods
| Crystallization Method | Solvent | Temperature (°C) | Polymorph Outcome |
| Fast Cooling | Methanol | 5 | Form II |
| Fast Cooling | Ethanol | 5 | Form II |
| Fast Cooling | 2-Propanol | 5 | Form II |
| Fast Cooling | n-Butanol | 5 | Form II |
| Fast Cooling | Ethyl Acetate | 5 | Form II |
| Fast Cooling | Acetonitrile | 5 | Form II |
| Fast Cooling | n-Hexane | 5 | Form I + Form II |
| Fast Cooling | n-Heptane | 5 | Form I + Form II |
| Evaporative | Methanol | 25 | Form II |
| Evaporative | Ethanol | 25 | Form II |
| Evaporative | 2-Propanol | 25 | Form II |
| Evaporative | n-Butanol | 25 | Form II |
| Evaporative | Ethyl Acetate | 25 | Form II |
| Evaporative | Acetonitrile | 25 | Form I |
| Evaporative | n-Hexane | 25 | Form I |
| Evaporative | n-Heptane | 25 | Form I |
| Anti-solvent (Water) | Methanol | 25 | Form II |
| Anti-solvent (Water) | Ethanol | 25 | Form II |
| Anti-solvent (Water) | 2-Propanol | 25 | Form II |
| Anti-solvent (Water) | Acetonitrile | 25 | Form II |
Data synthesized from the supplementary information of Du, W., et al. (2020). Crystal Growth & Design, 20(12), 7847-7855.
Experimental Protocols
Protocol 1: Crystallization of this compound Form I (Thermodynamic Control)
Objective: To obtain the thermodynamically stable Form I of 4HOBA.
Method: Slow Evaporation
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Dissolution: Dissolve this compound in acetonitrile at room temperature (25 °C) to create a saturated or near-saturated solution in an Erlenmeyer flask.
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Evaporation: Cover the flask with perforated parafilm to allow for slow solvent evaporation.
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Incubation: Leave the flask undisturbed in a location with stable temperature and minimal vibrations.
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Crystal Formation: Crystals of Form I will form as the solvent slowly evaporates, typically over several days.
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Isolation: Once a suitable amount of crystals has formed, isolate them by filtration.
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Drying: Gently dry the crystals, for example, under a gentle stream of nitrogen or in a desiccator.
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Characterization: Confirm the polymorphic identity as Form I using IR or Raman spectroscopy.
Protocol 2: Crystallization of this compound Form II (Kinetic Control)
Objective: To obtain the metastable Form II of 4HOBA.
Method: Fast Cooling Crystallization
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Dissolution: In a glass vial, dissolve this compound in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) at an elevated temperature (e.g., 40-50 °C) to ensure complete dissolution.
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Rapid Cooling: Quickly transfer the vial to an ice bath (0-5 °C) to induce rapid cooling and crystallization.
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Crystal Formation: Form II will precipitate out of the solution rapidly.
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Isolation: Isolate the crystals by vacuum filtration.
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Drying: Dry the crystals quickly under vacuum.
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Characterization: Promptly characterize the crystals using IR or Raman spectroscopy to confirm the presence of Form II, as it may convert to Form I over time.
Visualizations
Caption: Workflow for selective crystallization of Form I and Form II.
Caption: Relationship between kinetic and thermodynamic control pathways.
References
troubleshooting 4-Hexyloxybenzoic acid synthesis side reactions
This technical support center provides troubleshooting guidance for common issues encountered during the synthesis of 4-hexyloxybenzoic acid. The primary synthesis route discussed is the Williamson ether synthesis, a common and effective method for preparing this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I obtained a low yield in my synthesis of this compound. What are the potential causes and how can I improve it?
A1: Low yields in the Williamson ether synthesis of this compound can stem from several factors. Here are the most common causes and their solutions:
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Incomplete Deprotonation of 4-Hydroxybenzoic Acid: The phenoxide ion is the active nucleophile in this reaction. If the base is not strong enough or is used in insufficient quantity, the concentration of the phenoxide will be low, leading to a slow and incomplete reaction.
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Solution: Ensure you are using a sufficiently strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), in at least a stoichiometric amount. For a more robust reaction, stronger bases like sodium hydride (NaH) can be used, but require strictly anhydrous conditions.
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Presence of Water: The Williamson ether synthesis is highly sensitive to moisture. Water can consume the base and hydrolyze the alkyl halide, reducing the overall yield.[1]
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Solution: Ensure all glassware is thoroughly dried before use and employ anhydrous solvents.
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Side Reactions: The primary competing reaction is the elimination of the alkyl halide (1-bromohexane) to form hexene, which is favored by high temperatures and sterically hindered bases.[1][2]
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Solution: Maintain a moderate reaction temperature, typically in the range of 50-100 °C.[1] Avoid using excessively hindered bases if not necessary.
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Purity of Reagents: Impurities in the starting materials (4-hydroxybenzoic acid, 1-bromohexane) or the solvent can lead to unwanted side reactions.[1]
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Solution: Use reagents of high purity. If necessary, purify the starting materials before use.
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Q2: My final product is contaminated with unreacted 4-hydroxybenzoic acid. How can I remove it?
A2: The presence of unreacted 4-hydroxybenzoic acid is a common issue. Due to its acidic nature, it can be readily removed during the work-up procedure.
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Solution: An acid-base extraction is highly effective. After the reaction is complete, the mixture can be dissolved in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and washed with an aqueous basic solution, such as sodium bicarbonate or sodium carbonate. The unreacted 4-hydroxybenzoic acid will be deprotonated and dissolve in the aqueous layer, while the desired this compound remains in the organic layer. Subsequent acidification of the aqueous layer can recover the unreacted starting material if desired.
Q3: Thin-Layer Chromatography (TLC) of my crude product shows multiple spots. What are they likely to be?
A3: Multiple spots on a TLC plate indicate the presence of impurities. For this synthesis, the common impurities are:
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Unreacted 4-hydroxybenzoic acid: This is a polar compound and will have a low Rf value.
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Unreacted 1-bromohexane: This is a non-polar compound and will have a high Rf value.
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Hexene: This is a non-polar elimination byproduct and will also have a high Rf value, likely very close to that of 1-bromohexane.[2]
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Dialkylated products: While less common for phenols, it is possible to have some O,O-dialkylation if a very strong base is used, though this is not a major concern for this specific synthesis.
Q4: The isolated product has a low melting point and appears oily or discolored. What is the cause and how can I purify it?
A4: A low or broad melting point, as well as an oily or discolored appearance, is a strong indication of impurities.
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Cause: The likely culprits are residual starting materials, side-products like hexene, or degradation products.
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Purification:
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Recrystallization: This is a highly effective method for purifying this compound. A common solvent system is an ethanol/water mixture.[3][4] The crude product is dissolved in a minimal amount of hot ethanol, and then water is added dropwise until the solution becomes slightly cloudy. Upon cooling, the purified product should crystallize out.
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Column Chromatography: For difficult-to-separate impurities, column chromatography can be employed. A silica gel column with a gradient elution system, starting with a non-polar eluent (like hexanes) and gradually increasing the polarity (with ethyl acetate), can effectively separate the desired product from both more polar and less polar impurities.[2]
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Data Summary
The following table presents illustrative data on how reaction conditions can affect the yield and purity of this compound.
| Entry | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Major Impurity |
| 1 | NaOH | Ethanol | 80 | 6 | 75 | 95 | 4-Hydroxybenzoic acid |
| 2 | K2CO3 | DMF | 80 | 6 | 85 | 98 | Minimal |
| 3 | NaH | THF (anhydrous) | 65 | 4 | 92 | >99 | Minimal |
| 4 | NaOH | Ethanol | 120 | 6 | 60 | 80 | Hexene, 4-Hydroxybenzoic acid |
Note: This data is illustrative and serves to demonstrate general trends.
Experimental Protocol: Synthesis of this compound
This protocol details a standard lab-scale synthesis of this compound via Williamson ether synthesis.
Materials:
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4-Hydroxybenzoic acid
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1-Bromohexane
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Sodium Hydroxide (NaOH)
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Ethanol
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Diethyl ether
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Hydrochloric acid (HCl)
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Sodium bicarbonate (NaHCO3)
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Anhydrous magnesium sulfate (MgSO4)
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-hydroxybenzoic acid in ethanol.
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Base Addition: Add a stoichiometric equivalent of sodium hydroxide pellets to the solution and stir until fully dissolved.
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Alkylation: Add a slight excess (1.1 equivalents) of 1-bromohexane to the reaction mixture.
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Heating: Heat the mixture to reflux (approximately 80°C) and maintain for 4-6 hours. Monitor the reaction progress using TLC.
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Work-up:
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Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
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Dissolve the residue in diethyl ether and transfer to a separatory funnel.
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Wash the organic layer with a saturated sodium bicarbonate solution to remove unreacted 4-hydroxybenzoic acid.
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Wash the organic layer with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification:
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Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound as a white crystalline solid.
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Characterization:
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Determine the melting point of the purified product.
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Confirm the structure using spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR).
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Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: Troubleshooting decision tree for this compound synthesis.
References
Technical Support Center: Optimizing the Synthesis of 4-Hexyloxybenzoic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 4-hexyloxybenzoic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound in a question-and-answer format.
Issue 1: Low or No Product Yield
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Question: My reaction has a very low yield, or I've only recovered the starting material (4-hydroxybenzoic acid). What are the likely causes?
Answer: Low or no yield in the Williamson ether synthesis of this compound can stem from several factors. The primary reasons are often incomplete deprotonation of the starting material, suboptimal reaction conditions, or side reactions.
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Incomplete Deprotonation: The phenolic hydroxyl group of 4-hydroxybenzoic acid must be deprotonated to form the more nucleophilic phenoxide ion. If the base used is not strong enough, this equilibrium will not favor the phenoxide, leading to a poor yield.
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Reaction Conditions: The temperature and reaction time are critical. Insufficient heat or a short reaction time may lead to an incomplete reaction. Conversely, excessively high temperatures can promote side reactions.[1]
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Moisture: The presence of water in the reaction can consume the base and hinder the formation of the alkoxide, thus reducing the yield. It is crucial to use anhydrous solvents and properly dried glassware.
Troubleshooting Workflow for Low Yield
A workflow for troubleshooting low product yield. -
Issue 2: Presence of Impurities in the Final Product
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Question: After my reaction and work-up, I see multiple spots on my TLC plate, or the NMR spectrum of my product is not clean. What are these impurities?
Answer: The most common impurities are unreacted 4-hydroxybenzoic acid, byproducts from side reactions (such as C-alkylation or elimination), or residual 1-bromohexane.
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Unreacted Starting Material: This is common if the reaction did not go to completion.
-
C-Alkylation Product: The phenoxide ion is an ambident nucleophile, meaning it can be alkylated at the oxygen (O-alkylation, desired) or at a carbon on the aromatic ring (C-alkylation, undesired). Polar aprotic solvents generally favor O-alkylation.
-
Elimination Product (1-Hexene): This can occur if the reaction conditions are too harsh, particularly with stronger bases and higher temperatures, causing the elimination of HBr from 1-bromohexane.
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Issue 3: Difficulty with Product Purification
-
Question: I am struggling to purify my this compound by recrystallization. What is the best approach?
Answer: Recrystallization is the most common method for purifying this compound. The choice of solvent is critical. An ideal solvent will dissolve the product well at high temperatures but poorly at room temperature.
-
Solvent Selection: A mixed solvent system of ethanol and water is often effective. The crude product is dissolved in a minimal amount of hot ethanol, and then hot water is added dropwise until the solution becomes slightly cloudy. The solution is then allowed to cool slowly to form pure crystals. Other potential solvents include 30% ethanol and dimethyl sulfoxide.[1]
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"Oiling Out": If the product separates as an oil instead of crystals upon cooling, it may be due to the melting point of the impure product being lower than the temperature of the crystallization solution. To remedy this, reheat the solution to dissolve the oil and add slightly more of the better solvent (ethanol in an ethanol/water system) before allowing it to cool more slowly.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
A1: The most prevalent laboratory method is the Williamson ether synthesis. This reaction involves the O-alkylation of 4-hydroxybenzoic acid with 1-bromohexane in the presence of a base. An alternative two-step route involves the initial synthesis of an ester of 4-hydroxybenzoic acid (e.g., ethyl 4-hydroxybenzoate), followed by alkylation and subsequent hydrolysis of the ester to yield the final product.
Q2: Which base should I choose for the Williamson ether synthesis of this compound?
A2: The choice of base is critical and depends on the reactivity of the starting materials and the desired reaction conditions.
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Potassium Carbonate (K₂CO₃): A mild and commonly used base, often requiring a polar aprotic solvent like DMF or acetone and elevated temperatures. It is generally a safe and effective choice.
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Sodium Hydroxide (NaOH): A stronger base that can often lead to faster reaction times. It can be used in polar aprotic solvents or even in aqueous solutions with a phase-transfer catalyst.
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Sodium Hydride (NaH): A very strong, non-nucleophilic base that ensures complete and irreversible deprotonation of the phenol. It requires an anhydrous aprotic solvent like DMF or THF. While highly effective, it is also highly reactive and requires careful handling.
Q3: How do reaction parameters affect the yield of this compound?
A3: Several parameters can be optimized to maximize the yield. The following tables provide an overview of the expected trends based on general principles of the Williamson ether synthesis.
Table 1: Effect of Base on Yield (Illustrative)
| Base | Solvent | Temperature (°C) | Typical Reaction Time (h) | Expected Yield | Notes |
| K₂CO₃ | DMF | 80-100 | 6-12 | Good to Excellent | A common and reliable choice. |
| NaOH | Ethanol | Reflux | 4-8 | Good | Can be effective, but the protic solvent may slow the reaction. |
| NaH | Anhydrous DMF | Room Temp to 60 | 2-6 | Excellent | Highly efficient but requires strict anhydrous conditions. |
Table 2: Effect of Solvent on Yield (Illustrative)
| Solvent | Dielectric Constant | Solvent Type | Expected Yield | Notes |
| DMF | 36.7 | Polar Aprotic | Excellent | Favors Sₙ2 reaction and O-alkylation. |
| Acetone | 20.7 | Polar Aprotic | Good | A good alternative to DMF. |
| Ethanol | 24.6 | Polar Protic | Moderate | Can solvate the nucleophile, reducing its reactivity. |
| Toluene | 2.4 | Nonpolar | Poor | Generally not suitable for this reaction. |
Q4: How can I minimize the formation of the C-alkylation byproduct?
A4: The ratio of O- to C-alkylation is influenced by several factors. To favor the desired O-alkylation:
-
Solvent: Use polar aprotic solvents like DMF or DMSO. Protic solvents can solvate the oxygen of the phenoxide, making the ring carbons more accessible for alkylation.
-
Counter-ion: The nature of the cation from the base can play a role, though this is less easily controlled.
-
Temperature: Lower reaction temperatures generally favor O-alkylation.
Q5: What is the best way to monitor the progress of the reaction?
A5: Thin-layer chromatography (TLC) is an effective method for monitoring the reaction. A suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) should be chosen to achieve good separation between the starting material (4-hydroxybenzoic acid), the product (this compound), and the alkylating agent (1-bromohexane). The reaction is considered complete when the spot corresponding to 4-hydroxybenzoic acid has disappeared.
Experimental Protocols
Protocol 1: One-Step Synthesis of this compound from 4-Hydroxybenzoic Acid
This protocol is a typical Williamson ether synthesis.
Materials:
-
4-Hydroxybenzoic acid
-
1-Bromohexane
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Hydrochloric acid (HCl), 1 M
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxybenzoic acid (1.0 eq), potassium carbonate (1.5 eq), and anhydrous DMF.
-
Stir the mixture at room temperature for 15 minutes.
-
Add 1-bromohexane (1.1 eq) dropwise to the mixture.
-
Heat the reaction mixture to 80-90°C and maintain this temperature with stirring for 8-12 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing water.
-
Acidify the aqueous mixture to a pH of ~2 with 1 M HCl. A precipitate should form.
-
Extract the product with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization from an ethanol/water mixture.
Synthesis Pathway: One-Step Williamson Ether Synthesis
Protocol 2: Two-Step Synthesis via Esterification and Hydrolysis
This route can sometimes provide a cleaner product by protecting the carboxylic acid group during the alkylation step.
Step 2a: Synthesis of Ethyl 4-Hexyloxybenzoate
Materials:
-
Ethyl 4-hydroxybenzoate
-
1-Bromohexane
-
Sodium ethoxide (NaOEt)
-
Ethanol, absolute
Procedure:
-
Dissolve ethyl 4-hydroxybenzoate (1.0 eq) in absolute ethanol in a round-bottom flask.
-
Add a solution of sodium ethoxide in ethanol (1.1 eq).
-
Add 1-bromohexane (1.1 eq) and heat the mixture to reflux for 4-6 hours, monitoring by TLC.
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent to yield crude ethyl 4-hexyloxybenzoate.
Step 2b: Hydrolysis of Ethyl 4-Hexyloxybenzoate
Materials:
-
Crude ethyl 4-hexyloxybenzoate
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl), concentrated
Procedure:
-
Dissolve the crude ethyl 4-hexyloxybenzoate in a mixture of ethanol and an aqueous solution of NaOH (2.0 eq).
-
Heat the mixture to reflux until the hydrolysis is complete (typically 2-4 hours, monitor by TLC for the disappearance of the ester).
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted ester.
-
Cool the aqueous layer in an ice bath and acidify with concentrated HCl until a precipitate forms and the pH is ~2.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude this compound from an ethanol/water mixture.
Synthesis Pathway: Two-Step Synthesis
References
Technical Support Center: Alignment of 4-Hexyloxybenzoic Acid Liquid Crystals
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-Hexyloxybenzoic acid (6OBA) liquid crystals.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for aligning this compound (6OBA) liquid crystals?
A1: The primary methods for achieving uniform alignment of 6OBA liquid crystals include surface-induced alignment using self-assembled monolayers (SAMs), bulk alignment through doping with alignment agents, and application of external electric or magnetic fields. Surface alignment on substrates like indium tin oxide (ITO) is common, where the carboxylic acid group of benzoic acid derivatives forms hydrogen bonds with the substrate.[1][2][3]
Q2: How does the alkyl chain length of alkoxybenzoic acids affect vertical alignment?
A2: Generally, the quality of vertical (homeotropic) alignment improves as the length of the alkyl chain increases.[1] Longer alkyl chains provide stronger intermolecular interactions that promote a more ordered, perpendicular orientation of the liquid crystal molecules with respect to the substrate.
Q3: Can 6OBA be aligned without a traditional polyimide layer?
A3: Yes, polyimide-free alignment is a key advantage of using alkoxybenzoic acids like 6OBA.[1] By mixing 6OBA with other liquid crystals or using it to form a self-assembled monolayer directly on the substrate, you can achieve vertical alignment, which can reduce fabrication costs and complexity.[1][2]
Q4: What is the role of hydrogen bonding in the alignment of 6OBA?
A4: Hydrogen bonding is a critical interaction for the surface-induced alignment of 6OBA. The carboxylic acid group (-COOH) of the 6OBA molecule can form hydrogen bonds with surfaces like indium tin oxide (ITO), anchoring the molecules to the substrate and promoting a self-assembled layer that dictates the alignment of the bulk liquid crystal.[1][2][3]
Q5: How do external electric or magnetic fields influence the alignment of 6OBA?
A5: External fields can be used to control the orientation of 6OBA liquid crystal molecules. An electric field will cause the polar molecules to align themselves parallel to the field.[4] Similarly, a magnetic field can induce alignment, and in some cases, high magnetic fields can even alter the phase transition temperatures of liquid crystal dimers.[5][6]
Troubleshooting Guides
Issue 1: Poor or Non-Uniform Vertical (Homeotropic) Alignment
Symptoms:
-
When viewed under a polarizing optical microscope (POM), the sample appears bright or has patches of brightness instead of being uniformly dark, indicating that the liquid crystals are not aligned perpendicular to the substrate.
-
Inconsistent electro-optical switching behavior across the cell.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Contaminated Substrate | Ensure substrates (e.g., ITO glass) are thoroughly cleaned. Use a sequence of solvents like acetone, isopropanol, and deionized water in an ultrasonic bath. |
| Incomplete Self-Assembled Monolayer (SAM) Formation | Increase the concentration of 6OBA if used as a dopant for in-situ SAM formation. Ensure adequate time for the SAM to form on the substrate before cell assembly. |
| Incorrect Annealing Temperature or Time | After filling the cell, anneal the sample by heating it to its isotropic phase and then cooling it slowly through the nematic phase. This allows molecules to settle into the preferred alignment. |
| Cell Gap Inconsistency | Use spacers of a uniform size to ensure a consistent cell gap. Variations in the cell gap can lead to different alignment domains. |
| Incompatible Liquid Crystal Mixture | If 6OBA is part of a mixture, ensure all components are miscible and do not phase-separate in a way that disrupts alignment. |
Issue 2: Planar Instead of Homeotropic Alignment
Symptoms:
-
The sample appears bright under crossed polarizers and shows characteristic nematic textures (e.g., Schlieren texture).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Weak Surface Anchoring | The interaction between the 6OBA and the substrate may be too weak. Consider using a different substrate or a thin adhesion-promoting layer. |
| Surface Energy Mismatch | For vertical alignment, the surface energy of the substrate should generally be lower than the surface tension of the liquid crystal.[7] Modify the substrate surface energy using appropriate cleaning or coating procedures. |
| Insufficient Purity of 6OBA | Impurities can interfere with the hydrogen bonding necessary for homeotropic alignment. Use high-purity 6OBA. |
Issue 3: Alignment Defects (Disclinations, Walls)
Symptoms:
-
Lines or points of discontinuity are visible in the liquid crystal texture under POM.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Rapid Cooling | Cooling the sample too quickly from the isotropic phase can trap defects. Use a slow, controlled cooling rate (e.g., 0.1-1.0°C/min). |
| Particulate Contamination | Dust or other particles on the substrate can act as nucleation sites for defects. Work in a clean environment and filter the liquid crystal material if necessary. |
| Mechanical Stress | Applying mechanical stress to the cell during or after filling can introduce defects. Handle the cells with care. |
| External Field Non-Uniformity | If using electric or magnetic fields for alignment, ensure the field is uniform across the entire sample area. |
Experimental Protocols
Protocol 1: Homeotropic Alignment using In-Situ Self-Assembled Monolayer
This method involves doping a nematic liquid crystal host with 6OBA, which then forms an alignment layer directly on the substrate surfaces inside the cell.
Materials:
-
Nematic liquid crystal host (e.g., 5CB)
-
This compound (6OBA)
-
ITO-coated glass substrates
-
Spacers (e.g., 5 µm diameter silica beads)
-
UV-curable epoxy
-
Solvents for cleaning (acetone, isopropanol, deionized water)
Procedure:
-
Substrate Cleaning: Thoroughly clean the ITO substrates by sonicating them sequentially in acetone, isopropanol, and deionized water for 15 minutes each. Dry the substrates with a nitrogen gun and bake at 120°C for 20 minutes to remove any residual moisture.
-
Mixture Preparation: Prepare a mixture of the nematic host and 6OBA. A typical concentration for the alignment agent is 0.5-2.0 wt%. Dissolve the 6OBA in the nematic host by heating the mixture to its isotropic phase and stirring.
-
Cell Assembly: Assemble a liquid crystal cell by placing two ITO substrates facing each other, separated by spacers. Seal the edges with UV-curable epoxy, leaving two small openings for filling.
-
Cell Filling: Heat the liquid crystal mixture to its isotropic phase. Fill the cell via capillary action by placing a drop of the mixture at one of the openings.
-
Sealing and Annealing: Once filled, seal the openings with epoxy. Heat the filled cell to the isotropic phase of the mixture (e.g., 10°C above the clearing point) for 10 minutes.
-
Controlled Cooling: Cool the cell down to room temperature at a slow, controlled rate (e.g., 0.5°C/min) through the nematic phase. This allows the 6OBA molecules to form a self-assembled monolayer on the ITO surface, promoting homeotropic alignment of the bulk liquid crystal.
-
Verification: Observe the cell under a polarizing optical microscope. A uniformly dark appearance under crossed polarizers indicates successful homeotropic alignment.
Protocol 2: Alignment using an External Electric Field
This protocol describes the process of using an AC electric field to align 6OBA.
Materials:
-
Liquid crystal cell filled with pure 6OBA or a 6OBA mixture.
-
Function generator
-
Voltage amplifier
-
Polarizing optical microscope (POM)
Procedure:
-
Prepare the LC Cell: Fabricate and fill a liquid crystal cell as described in Protocol 1, but without the 6OBA dopant in the host (if using a mixture). The substrates should be conductive (e.g., ITO).
-
Connect Electrodes: Connect the ITO layers of the cell to the output of a voltage amplifier, which is driven by a function generator.
-
Heat to Nematic Phase: Place the cell on a temperature-controlled stage on the POM and heat it to the desired temperature within the nematic phase of 6OBA.
-
Apply Electric Field: Apply a low-frequency (e.g., 1 kHz) AC electric field across the cell. Start with a low voltage and gradually increase it.
-
Observe Alignment: Monitor the alignment of the liquid crystal under the POM. As the voltage increases, the 6OBA molecules, which typically possess positive dielectric anisotropy, will align parallel to the electric field, resulting in a homeotropic alignment.[4]
-
Characterize Switching: The threshold voltage required for alignment and the response time can be measured by monitoring the change in light transmission through the crossed polarizers as the field is applied and removed.
Visualizations
Caption: Experimental workflow for in-situ self-assembled monolayer alignment.
Caption: Troubleshooting logic for poor liquid crystal alignment.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Magnetic Field Affects Liquid Crystals in Unexpected Ways | Advanced Materials and Liquid Crystal Institute [kent.edu]
- 6. researchgate.net [researchgate.net]
- 7. Vertical Alignment of Liquid Crystal on Sustainable 2,4-Di-tert-butylphenoxymethyl-Substituted Polystyrene Films - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Complex NMR Spectra of 4-Hexyloxybenzoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately interpreting the ¹H and ¹³C NMR spectra of 4-Hexyloxybenzoic acid.
Troubleshooting Guide
This guide addresses specific issues that may arise during the acquisition and interpretation of NMR spectra for this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Broad, poorly resolved peaks in the spectrum. | 1. Poor Shimming: The magnetic field is not homogeneous across the sample.[1][2] 2. Inhomogeneous Sample: The sample contains suspended particles or is not fully dissolved.[1] 3. High Sample Concentration: A highly concentrated or viscous sample can lead to broader lines.[1][3] | 1. Re-shim the Spectrometer: Carefully perform the shimming procedure again, focusing on maximizing the lock signal.[4] For automated systems, use a comprehensive shimming routine.[2] 2. Filter the Sample: Prepare the sample again and filter it through a pipette with a glass wool plug to remove any particulates.[3] 3. Dilute the Sample: Reduce the concentration by adding more deuterated solvent.[1] |
| Aromatic signals (6.5-8.5 ppm) are complex and overlapping. | 1. Second-Order Effects: When the chemical shift difference between coupled protons is small (in Hz), complex, non-first-order splitting patterns can emerge. This is common in substituted aromatic systems.[5] 2. Choice of Solvent: The solvent can influence the chemical shifts of aromatic protons, sometimes pushing them closer together.[6] | 1. Use a Higher Field Spectrometer: A spectrometer with a higher magnetic field strength will increase the chemical shift dispersion (in Hz), often simplifying complex patterns. 2. Change the Deuterated Solvent: Acquiring the spectrum in a different solvent (e.g., Benzene-d₆ or DMSO-d₆ instead of CDCl₃) can alter the chemical shifts and may resolve the overlapping signals.[6] |
| An unexpected broad singlet is present, which disappears upon D₂O shake. | Presence of an Exchangeable Proton: The acidic proton of the carboxylic acid (-COOH) is exchangeable. Its chemical shift is often broad and can vary depending on concentration, temperature, and solvent. | Confirm with a D₂O Shake: Add a drop of deuterium oxide (D₂O) to the NMR tube, shake well, and re-acquire the spectrum. The acidic proton will exchange with deuterium, causing its peak to disappear or significantly diminish.[6] |
| Unexpected peaks are present in the spectrum (e.g., at ~1.56, ~2.17, or ~7.26 ppm). | 1. Residual Solvent: Impurities from solvents used during purification (e.g., ethyl acetate, acetone) may persist.[6] 2. Water in the Sample: NMR solvents can absorb moisture.[6] 3. Residual Deuterated Solvent Peak: The small amount of non-deuterated solvent in the NMR solvent itself (e.g., CHCl₃ in CDCl₃).[6] | 1. Dry the Sample Thoroughly: Ensure the sample is dried under high vacuum for an extended period to remove volatile organic solvents.[6] 2. Use Dry NMR Solvent: Use freshly opened or properly stored deuterated solvents. 3. Identify and Ignore: Be aware of the characteristic chemical shifts for common laboratory solvents and the residual peak of the deuterated solvent being used. |
| Receiver gain error or "ADC overflow" message. | Receiver Gain Set Too High: This often happens with concentrated samples where the solvent signal or a major product signal is extremely intense, saturating the detector.[2][7] | Manually Reduce Receiver Gain: Re-run the experiment after manually lowering the receiver gain (rg) value.[2] Alternatively, if trying to observe small peaks in the presence of a very large one, consider using a solvent suppression technique.[7] |
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H NMR signals for this compound?
A1: The ¹H NMR spectrum is characterized by signals from the hexyloxy chain and the para-substituted benzene ring. Protons on the aromatic ring appear in the downfield region (typically 6.5-8.0 ppm).[8] The benzylic protons (-O-CH₂-) are deshielded by the adjacent oxygen and appear around 4.0 ppm. The other methylene groups of the alkyl chain appear further upfield, and the terminal methyl group will be the most shielded signal.
Q2: How can I distinguish between the ortho and meta protons on the aromatic ring?
A2: In a para-disubstituted benzene ring like that in this compound, the aromatic protons typically appear as two distinct doublets. The protons ortho to the electron-donating hexyloxy group will be more shielded (appear at a lower ppm) than the protons ortho to the electron-withdrawing carboxylic acid group. This results in a characteristic AA'BB' system that often looks like a pair of doublets.[5]
Q3: What are the characteristic ¹³C NMR chemical shifts for this molecule?
A3: Aromatic carbons typically resonate between 120-150 ppm.[8] The carbonyl carbon of the carboxylic acid will be significantly downfield (often >170 ppm). The carbon attached to the oxygen of the ether linkage will also be downfield compared to other aromatic carbons. The alkyl chain carbons will appear in the upfield region of the spectrum.
Q4: My sample is not dissolving well in CDCl₃. What should I do?
A4: If solubility is an issue, you can try alternative deuterated solvents such as DMSO-d₆ or Methanol-d₄.[6] Benzoic acids often show improved solubility in more polar solvents like DMSO-d₆. Be aware that changing the solvent will alter the chemical shifts of all protons, especially the acidic -COOH proton.
Q5: How much sample do I need for a good spectrum?
A5: For a standard ¹H NMR spectrum, 5-25 mg of the compound dissolved in approximately 0.6-0.7 mL of deuterated solvent is usually sufficient.[9] For a ¹³C NMR spectrum, which is much less sensitive, a higher concentration is recommended, often requiring 20-50 mg or more, depending on the spectrometer and desired acquisition time.[9]
Data Presentation
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound
| Proton Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -COOH | 11.0 - 13.0 | Broad Singlet (s) | 1H |
| Ar-H (ortho to -COOH) | ~8.0 | Doublet (d) | 2H |
| Ar-H (ortho to -O-) | ~6.9 | Doublet (d) | 2H |
| -O-CH₂ - | ~4.0 | Triplet (t) | 2H |
| -O-CH₂-CH₂ - | ~1.8 | Multiplet (m) | 2H |
| -(CH₂)₃- | ~1.3 - 1.5 | Multiplet (m) | 6H |
| -CH₃ | ~0.9 | Triplet (t) | 3H |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Typical Chemical Shift (δ, ppm) |
| C =O | ~172 |
| Ar-C -O | ~164 |
| Ar-C -COOH | ~124 |
| Ar-C H (ortho to -COOH) | ~132 |
| Ar-C H (ortho to -O-) | ~114 |
| -O-C H₂- | ~68 |
| Alkyl Chain (-C H₂-) | ~20 - 32 |
| -C H₃ | ~14 |
Experimental Protocols
Protocol: Sample Preparation for NMR Spectroscopy
-
Weigh Sample: Accurately weigh 10-20 mg of pure this compound.
-
Transfer to Vial: Transfer the solid into a clean, dry vial.
-
Add Solvent: Add approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to the vial.[3]
-
Dissolve: Gently vortex or shake the vial until the sample is completely dissolved. If necessary, gentle warming can be applied, but ensure the sample is stable at that temperature.
-
Filter Sample: Take a Pasteur pipette and tightly pack a small plug of glass wool or a Kimwipe into the narrow tip.[10]
-
Transfer to NMR Tube: Filter the solution by passing it through the prepared pipette directly into a clean, high-quality 5 mm NMR tube. The final liquid height in the tube should be approximately 4-5 cm.[3][9]
-
Cap and Label: Cap the NMR tube securely and label it clearly at the top with a permanent marker.[11]
-
Clean Tube: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or acetone to remove any dust or fingerprints.[11]
Mandatory Visualization
Caption: Molecular structure of this compound.
References
- 1. nmr.natsci.msu.edu [nmr.natsci.msu.edu]
- 2. Troubleshooting | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 3. research.reading.ac.uk [research.reading.ac.uk]
- 4. public.websites.umich.edu [public.websites.umich.edu]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. Troubleshooting [chem.rochester.edu]
- 7. 5) Common Problems | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. organomation.com [organomation.com]
- 10. sites.bu.edu [sites.bu.edu]
- 11. ucl.ac.uk [ucl.ac.uk]
Technical Support Center: Degradation Pathways of 4-Hexyloxybenzoic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation pathways of 4-Hexyloxybenzoic acid. This guide provides in-depth technical information, troubleshooting advice, and detailed protocols to support your experimental work. Given the specificity of this compound, this guide synthesizes direct data where available with established principles from closely related alkoxybenzoic acids and aromatic compounds to provide a comprehensive and predictive framework for your studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary expected degradation pathways for this compound?
A1: Based on the degradation patterns of analogous aromatic ethers and benzoic acid derivatives, this compound is expected to degrade via three main routes: microbial degradation, photodegradation, and, to a lesser extent, chemical degradation. Microbial degradation is often the most significant pathway in environmental and biological systems.[1][2]
Q2: What is the most likely initial step in the microbial degradation of this compound?
A2: The most probable initial enzymatic attack is the O-dealkylation of the hexyloxy side chain.[3][4][5] This reaction would cleave the ether bond, yielding 4-hydroxybenzoic acid and a C6 aldehyde or alcohol (hexanal or hexanol), which would then be further metabolized through fatty acid oxidation pathways.
Q3: Can the aromatic ring of this compound be degraded?
A3: Yes, following the initial O-dealkylation to 4-hydroxybenzoic acid, the resulting phenolic intermediate is susceptible to aromatic ring cleavage.[6] This typically involves hydroxylation to form protocatechuic acid, which is then a substrate for ring-opening dioxygenase enzymes, leading to intermediates that can enter the tricarboxylic acid (TCA) cycle.[6]
Q4: Is this compound susceptible to photodegradation?
A4: Aromatic compounds with activating groups like alkoxy chains can undergo photodegradation upon exposure to UV radiation.[7][8] The process is often mediated by the generation of reactive oxygen species (ROS) such as hydroxyl radicals. While specific data for this compound is limited, it is reasonable to expect some degree of photodegradation, likely initiated by reactions on the aromatic ring or the alkyl chain.
Q5: What are the expected major degradation products I should be looking for?
A5: The primary expected degradation products are 4-hydroxybenzoic acid, hexanal, and hexanoic acid from the O-dealkylation pathway. Further degradation of 4-hydroxybenzoic acid would lead to protocatechuic acid and subsequent ring-fission products.
Troubleshooting Guides
Microbial Degradation Experiments
| Issue | Potential Cause(s) | Troubleshooting Steps |
| No observable degradation of this compound. | 1. Inappropriate microbial consortium or isolate. 2. Substrate toxicity at the tested concentration. 3. Limiting environmental conditions (pH, temperature, oxygen).[9] 4. Lack of necessary co-substrates for cometabolism.[10][11] | 1. Use a microbial consortium from a site with a history of aromatic compound contamination. Consider enrichment cultures with this compound as the sole carbon source. 2. Perform a dose-response study to determine the optimal, non-inhibitory concentration of the substrate. 3. Optimize culture conditions. Most aerobic bacterial degraders prefer a neutral pH, mesophilic temperatures, and adequate aeration. 4. If degradation is suspected to be cometabolic, provide a primary growth substrate (e.g., glucose, succinate) and monitor for the fortuitous degradation of this compound.[12][13] |
| Slow or incomplete degradation. | 1. Sub-optimal environmental conditions. 2. Accumulation of inhibitory metabolic intermediates. 3. Adsorption of the substrate to the culture vessel. | 1. Systematically vary pH, temperature, and nutrient concentrations to find the optimal conditions. 2. Analyze for the accumulation of intermediates like 4-hydroxybenzoic acid or short-chain fatty acids, which can lower the pH and inhibit microbial growth. 3. Use glass vessels to minimize adsorption and run abiotic controls to quantify any loss due to adsorption. |
| Inconsistent results between replicates. | 1. Inhomogeneous inoculum. 2. Variability in experimental setup. | 1. Ensure the microbial inoculum is well-mixed before dispensing into replicate cultures. 2. Maintain consistent conditions (e.g., shaking speed, temperature, aeration) across all replicates. |
Analytical Chemistry (HPLC)
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Peak tailing for this compound or its acidic metabolites. | 1. Secondary interactions with free silanol groups on the C18 column.[14] 2. Mobile phase pH is close to the pKa of the analytes. | 1. Use a column with end-capping or a base-deactivated stationary phase. 2. Adjust the mobile phase pH to be at least 2 units below the pKa of the acidic analytes to ensure they are in their protonated, less polar form. The addition of a small amount of an ion-pairing agent can also help.[15] |
| Poor resolution between parent compound and metabolites. | 1. Inappropriate mobile phase composition. 2. Sub-optimal column chemistry. | 1. Optimize the gradient elution profile. A shallower gradient can improve the separation of closely eluting peaks.[16] 2. Consider a phenyl-hexyl or a polar-embedded column, which can offer different selectivity for aromatic compounds. |
| Drifting baseline. | 1. Column contamination. 2. Mobile phase instability or contamination.[17] | 1. Implement a robust column washing protocol after each analytical run. 2. Prepare fresh mobile phase daily and filter it before use. Ensure the mobile phase components are miscible and stable over the course of the analysis. |
Experimental Protocols
Protocol 1: Analysis of this compound and its Degradation Products by HPLC-UV
This protocol provides a general framework for the analysis of this compound and its primary degradation product, 4-hydroxybenzoic acid.
1. Instrumentation and Columns:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
2. Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or phosphoric acid (for pH adjustment)
-
Analytical standards of this compound and 4-hydroxybenzoic acid
3. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Filter both mobile phases through a 0.22 µm filter before use.
4. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection: 254 nm
-
Gradient Elution:
Time (min) % Mobile Phase B 0 30 15 90 20 90 21 30 | 25 | 30 |
5. Sample Preparation:
-
Centrifuge microbial cultures to pellet cells.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Dilute the filtered supernatant with the initial mobile phase composition if necessary.
6. Calibration:
-
Prepare a series of calibration standards for this compound and 4-hydroxybenzoic acid in the initial mobile phase composition.
-
Generate a calibration curve by plotting peak area against concentration for each analyte.
Protocol 2: Identification of Degradation Products by GC-MS
This protocol is for the identification of volatile and semi-volatile degradation products after derivatization.
1. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for aromatic acid analysis (e.g., DB-5ms)
2. Reagents:
-
Ethyl acetate (GC grade)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) for derivatization
-
Pyridine (GC grade)
3. Sample Preparation and Derivatization:
-
Acidify the aqueous sample (filtered supernatant from the microbial culture) to pH 2 with HCl.
-
Extract the acidified sample three times with an equal volume of ethyl acetate.
-
Pool the organic extracts and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
To the dry residue, add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS.
-
Heat the mixture at 70 °C for 30 minutes to form trimethylsilyl (TMS) derivatives.
4. GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 min
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 min
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
MS Ion Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-550
5. Data Analysis:
-
Identify the TMS-derivatized compounds by comparing their mass spectra with reference spectra in the NIST library.
Visualizing Degradation Pathways and Workflows
Inferred Microbial Degradation Pathway of this compound
Caption: Inferred microbial degradation pathway of this compound.
Experimental Workflow for Degradation Studies
Caption: General experimental workflow for studying the degradation of this compound.
References
- 1. Bacterial Degradation of Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Degradation of Alkyl Ethers, Aralkyl Ethers, and Dibenzyl Ether by Rhodococcus sp. Strain DEE5151, Isolated from Diethyl Ether-Containing Enrichment Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Bacterial attack on phenolic ethers. Dealkylation of higher ethers and further observations on O-demethylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sciensage.info [sciensage.info]
- 8. journalcsij.com [journalcsij.com]
- 9. Challenges in Microbial Remediation: Why It’s Not Always Effective • Environmental Studies (EVS) Institute [evs.institute]
- 10. Cometabolism - Wikipedia [en.wikipedia.org]
- 11. Biodegradation - Cometabolic - Enviro Wiki [enviro.wiki]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. m.youtube.com [m.youtube.com]
- 16. uhplcs.com [uhplcs.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Growing Single Crystals of 4-Hexyloxybenzoic Acid
Welcome to the technical support center for the crystallization of 4-Hexyloxybenzoic acid (HOBA). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the single-crystal growth of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to facilitate your success.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the crystallization of this compound in a question-and-answer format.
Issue 1: Difficulty in obtaining single crystals; formation of polycrystalline material or amorphous precipitate.
-
Question: My experiment is yielding polycrystalline powder or an amorphous precipitate instead of single crystals. What are the likely causes and how can I resolve this?
-
Possible Causes & Solutions:
-
High Supersaturation: Rapid changes in temperature or solvent composition can lead to high supersaturation, favoring rapid nucleation over slow crystal growth.
-
Solution: Optimize the cooling rate. A slower cooling profile allows for more controlled crystal growth. For evaporative crystallization, control the rate of solvent evaporation.[1]
-
-
Solvent Choice: The solvent plays a critical role in the crystal habit and quality. An inappropriate solvent can lead to poor crystal formation.
-
Purity of the Compound: Impurities can inhibit crystal growth or act as nucleation sites, leading to the formation of many small crystals.
-
Solution: Purify the this compound prior to the final crystallization experiment. Cooling crystallization from ethanol is a reported purification method.[2]
-
-
Issue 2: Formation of different polymorphic forms.
-
Question: I have obtained crystals, but they are not the desired polymorph. How can I control the polymorphic outcome?
-
Possible Causes & Solutions:
-
Crystallization Method: Different crystallization techniques (e.g., cooling, evaporation, anti-solvent) can yield different polymorphs.[1]
-
Solution: Systematically explore different crystallization methods. For instance, Form I can be obtained by rapid cooling from an ethanol solution, while Form II can be obtained by evaporative crystallization.[2]
-
-
Solvent and Temperature: The choice of solvent and the crystallization temperature are crucial factors in determining the resulting polymorph.
-
Solution: Refer to solubility data to carefully select the solvent and control the temperature throughout the crystallization process. The stability of different polymorphs can be temperature-dependent.
-
-
Issue 3: Crystals are too small or needle-like.
-
Question: The crystals I have grown are too small for single-crystal X-ray diffraction, or they have a needle-like morphology. How can I grow larger, more equant crystals?
-
Possible Causes & Solutions:
-
High Nucleation Rate: Too many nucleation events lead to a large number of small crystals competing for the solute.
-
Solution: Reduce the level of supersaturation by slowing down the cooling or evaporation rate. Using a seed crystal can also promote the growth of a single, larger crystal.
-
-
Solvent Effects: The solvent can influence the crystal habit. Some solvents may favor growth in one dimension, leading to needles.
-
Quantitative Data
Table 1: Solubility of this compound (Form I) in Various Solvents at Different Temperatures
| Temperature (K) | Molar Solubility (x) in Ethyl Acetate | Molar Solubility (x) in Methanol | Molar Solubility (x) in Ethanol | Molar Solubility (x) in 2-Propanol | Molar Solubility (x) in n-Butanol | Molar Solubility (x) in n-Hexane | Molar Solubility (x) in n-Heptane | Molar Solubility (x) in Acetonitrile |
| 283.15 | - | - | - | - | - | - | - | - |
| ... | ... | ... | ... | ... | ... | ... | ... | ... |
| 333.15 | - | - | - | - | - | - | - | - |
Note: The full dataset can be found in the supporting information of the cited source. The table structure is provided here for illustrative purposes.[6]
Experimental Protocols
Protocol 1: Purification of this compound by Cooling Crystallization
This protocol is designed to purify the commercially available this compound to obtain Form I, which is suitable for subsequent single-crystal growth experiments.[2]
-
Dissolution: Dissolve approximately 50 g of this compound (purity >98%) in 200 g of absolute ethanol in a suitable flask.
-
Heating and Stirring: Heat the mixture to 50 °C while stirring continuously for 3 hours to ensure complete dissolution.
-
Hot Filtration: While the solution is still hot, filter it to remove any insoluble impurities.
-
Rapid Cooling: Rapidly cool the filtrate to 0 °C in an ice bath to induce crystallization.
-
Crystal Collection: Collect the resulting crystals by filtration.
-
Drying: Dry the collected crystals under vacuum at 50 °C for 24 hours. The resulting pure material will be Form I.
Protocol 2: Growth of Form II Single Crystals by Evaporative Crystallization
This protocol describes a method to obtain Form II of this compound.
-
Preparation of Saturated Solution: Prepare a saturated solution of purified this compound (Form I) in a chosen solvent (e.g., ethanol, methanol, ethyl acetate, or acetonitrile) at a specific temperature.
-
Evaporation: Place the saturated solution in a rotary evaporator. Set the rotation speed to 60 rpm.
-
Controlled Evaporation: Control the vacuum and temperature to achieve a slow and steady evaporation of the solvent.
-
Crystal Formation: Monitor the solution for the formation of crystals.
-
Sampling: Once crystals of sufficient size have grown, sample them for analysis to identify the crystal form.
Visualizations
Caption: Workflow for purification and polymorphic control of this compound.
Caption: A logical guide for troubleshooting common crystallization problems.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Qualitative rationalization of the crystal growth morphology of benzoic acid controlled using solvents - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. Solvent effects and its role in quantitatively manipulating the crystal growth: benzoic acid as case study - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
Technical Support Center: DSC Analysis of 4-Hexyloxybenzoic Acid
Welcome to the technical support center for Differential Scanning Calorimetry (DSC) analysis of 4-Hexyloxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common baseline issues and ensure accurate, reliable results.
Frequently Asked Questions (FAQs)
Q1: What are the expected thermal transitions for this compound in a DSC experiment?
A1: this compound is a thermotropic liquid crystal. Upon heating, it typically exhibits two primary phase transitions: a crystal to nematic (Cr-N) transition and a nematic to isotropic (N-I) liquid transition. The reverse transitions are observed upon cooling.[1]
Q2: My DSC thermogram for this compound shows a drifting baseline. What are the common causes?
A2: Baseline drift in DSC analysis can stem from several factors. One of the most common is an imbalance in the heat capacity between the sample and reference pans.[2] This can be caused by differences in pan mass or improper pan placement.[3] Additionally, instrument instability, temperature fluctuations, and contamination of the sample or crucible can lead to a drifting baseline.[3] For volatile samples, an inconsistent seal on the DSC pan can cause a gradual loss of mass, resulting in baseline drift.
Q3: I am observing a noisy baseline in my DSC results. How can I resolve this?
A3: A noisy baseline can obscure subtle thermal transitions. Common causes include poor thermal contact between the sample pan and the DSC sensor, often due to a non-flat pan base or particulate contamination underneath the pan.[4] Ensure the pans are clean, flat, and making good contact with the sensor. Electrical noise from the instrument or surrounding equipment can also contribute to a noisy signal.
Q4: There is a significant shift in the baseline after a transition peak. What does this indicate?
A4: A baseline shift after an endothermic or exothermic event is often due to a change in the specific heat capacity of the sample as it undergoes a phase transition.[2] It can also be caused by a change in the sample's mass, for instance, due to volatilization or decomposition.[2]
Q5: How does the heating rate affect the DSC results for this compound?
A5: The heating rate can significantly influence the appearance of thermal transitions. Higher heating rates can lead to a shift of transition peaks to higher temperatures and can sometimes mask or merge closely spaced thermal events. For liquid crystals like this compound, a slower heating rate (e.g., 5-10 °C/min) is often preferred to ensure thermal equilibrium and better resolution of the transition peaks.
Troubleshooting Guide for Baseline Issues
This guide provides a systematic approach to identifying and resolving common baseline problems encountered during the DSC analysis of this compound.
| Issue | Potential Causes | Recommended Solutions |
| Baseline Drift | - Mismatch in mass between sample and reference pans.- Contamination of the sample, crucible, or DSC cell.- Improperly sealed (hermetic) pans for potentially volatile samples.- Instrument not thermally equilibrated. | - Use pans with closely matched masses.- Ensure crucibles and the DSC cell are clean.- Use hermetically sealed pans if sublimation or volatilization is suspected.- Allow sufficient time for the instrument to stabilize at the initial temperature. |
| Noisy Baseline | - Poor thermal contact between the pan and the sensor.- Contamination under the pan.- Incorrect purge gas flow rate.- Electrical interference. | - Use flat-bottomed pans and ensure they sit flush on the sensor.- Clean the sensor and the bottom of the pans before each run.- Optimize the purge gas flow rate according to the instrument manufacturer's recommendation.- Check for and eliminate sources of electrical noise near the instrument. |
| Baseline Shift | - Change in the specific heat capacity of the sample.- Sample decomposition or volatilization. | - This is often a real sample effect and not an instrument error. Ensure the temperature range of the experiment is below the decomposition temperature of this compound.- If mass loss is suspected, perform a thermogravimetric analysis (TGA) to determine the decomposition temperature. |
| Start-up Hook | - Initial thermal imbalance between the sample and reference at the beginning of the temperature program. | - Ensure the reference pan has a mass that is similar to the sample pan and its contents.[2]- Start the heating program from a temperature well below the first transition of interest to allow the baseline to stabilize. |
Quantitative Data for this compound
The following table summarizes the typical thermal transition temperatures and enthalpy values for this compound. Note that these values can be influenced by factors such as sample purity and DSC experimental conditions (e.g., heating rate).
| Transition | Temperature Range (°C) | Enthalpy Change (ΔH) |
| Crystal to Nematic (Cr → N) | ~103 - 108 | Specific values vary, typically in the range of 20-30 kJ/mol |
| Nematic to Isotropic (N → I) | ~146 - 148 | Specific values vary, typically in the range of 1-3 kJ/mol |
Note: The sublimation of this compound has been observed in the temperature range of 363 K to 379 K (90 °C to 106 °C).[5] This can contribute to baseline issues if not using a hermetically sealed pan.
Experimental Protocol for DSC Analysis of this compound
This protocol provides a general guideline for obtaining high-quality DSC data for this compound. Instrument-specific parameters should be optimized based on the manufacturer's recommendations.
-
Instrument Calibration:
-
Calibrate the DSC instrument for temperature and enthalpy using a certified standard, such as indium, according to the manufacturer's protocol.
-
-
Sample Preparation:
-
Accurately weigh 2-5 mg of high-purity this compound into a clean aluminum DSC pan using a microbalance.
-
To ensure good thermal contact, gently press the sample to cover the bottom of the pan.
-
Hermetically seal the pan to prevent any mass loss due to sublimation.
-
Prepare an empty, hermetically sealed aluminum pan as the reference. Ensure the mass of the reference pan is as close as possible to the sample pan.
-
-
DSC Instrument Setup:
-
Place the sample pan and the reference pan in their respective positions in the DSC cell.
-
Purge the cell with a dry, inert gas (e.g., nitrogen) at a constant flow rate (typically 20-50 mL/min).
-
-
Temperature Program:
-
Equilibration: Equilibrate the sample at a starting temperature well below the first expected transition (e.g., 30 °C) for at least 5 minutes to ensure thermal stability.
-
Heating Scan: Heat the sample at a controlled rate of 5-10 °C/min to a temperature above the isotropic transition (e.g., 160 °C).
-
Cooling Scan: Cool the sample at the same rate (5-10 °C/min) back to the starting temperature.
-
Second Heating Scan: Perform a second heating scan under the same conditions to observe the thermal behavior of the sample with a controlled thermal history. The data from the second heating scan is often used for analysis.
-
-
Data Analysis:
-
Determine the onset temperature and the peak temperature for each transition.
-
Calculate the enthalpy of transition (ΔH) by integrating the area under the transition peak.
-
Visualizations
Caption: A workflow diagram for troubleshooting common DSC baseline issues.
Caption: A step-by-step workflow for performing DSC analysis on this compound.
References
Validation & Comparative
A Comparative Guide to 4-Hexyloxybenzoic Acid and 4-Heptyloxybenzoic Acid for Researchers
This guide provides a comprehensive comparison of 4-Hexyloxybenzoic acid and 4-Heptyloxybenzoic acid, two closely related organic compounds with significant applications in materials science, particularly in the field of liquid crystals. This document is intended for researchers, scientists, and drug development professionals, offering a detailed look at their physicochemical properties, synthesis, and potential biological activities, supported by experimental data and protocols.
Physicochemical Properties: A Side-by-Side Comparison
The addition of a single methylene group in the alkyl chain of 4-Heptyloxybenzoic acid compared to this compound leads to discernible differences in their physical properties. These variations, particularly in melting point and phase transition temperatures, are critical for their application in liquid crystal formulations.
| Property | This compound | 4-Heptyloxybenzoic Acid |
| Molecular Formula | C₁₃H₁₈O₃[1][2] | C₁₄H₂₀O₃[3][4][5][6] |
| Molecular Weight | 222.28 g/mol [1][2] | 236.31 g/mol [3][6][7] |
| Melting Point | 105-153 °C (range) | 146 °C[7] |
| Boiling Point | ~323.46 °C (estimate) | ~338.77 °C (estimate) |
| pKa (Predicted) | 4.49 | 4.49 |
| Appearance | White to almost white powder/crystal | White to off-white powder |
| Solubility | Almost transparent in Methanol | Soluble in water, methanol, acetone, and ethanol |
Liquid Crystalline Behavior
Both this compound and 4-Heptyloxybenzoic acid are known to exhibit liquid crystalline properties, a state of matter with properties between those of a conventional liquid and a solid crystal. The length of the alkoxy chain plays a crucial role in determining the temperature range and types of liquid crystal phases (mesophases) observed.
4-Heptyloxybenzoic acid displays a well-defined sequence of phase transitions, including nematic and smectic phases. Upon heating, it transitions from a crystalline solid to a smectic phase, then to a nematic phase, and finally to an isotropic liquid at its clearing point.[7] Specifically, the transition from the crystalline to the isotropic phase occurs at 146 °C, the nematic to isotropic transition at 98 °C, and the nematic to smectic phase transition below 92 °C.[7]
For This compound , while it is also known to be a liquid crystal precursor, the reported wide melting point range suggests that its mesophase behavior might be complex or sensitive to purity. Generally, for homologous series of 4-alkoxybenzoic acids, an increase in the alkyl chain length tends to stabilize the smectic phase.
Experimental Protocols
Synthesis of 4-Alkoxybenzoic Acids
A general and robust method for the synthesis of 4-alkoxybenzoic acids is the Williamson ether synthesis. This reaction involves the O-alkylation of a phenol with an alkyl halide in the presence of a base.
Materials:
-
4-Hydroxybenzoic acid
-
1-Bromohexane (for this compound) or 1-Bromoheptane (for 4-Heptyloxybenzoic acid)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Ethanol, absolute
-
Hydrochloric acid (HCl), dilute solution
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-hydroxybenzoic acid in absolute ethanol.
-
Add a stoichiometric equivalent of anhydrous potassium carbonate to the solution.
-
Slowly add the corresponding alkyl bromide (1-bromohexane or 1-bromoheptane) to the reaction mixture.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the ethanol from the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent and wash with dilute HCl and then with deionized water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to yield the pure 4-alkoxybenzoic acid.
Characterization by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for confirming the structure of the synthesized compounds.
Sample Preparation: Dissolve 5-10 mg of the purified 4-alkoxybenzoic acid in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
¹H NMR Spectroscopy: The ¹H NMR spectrum will show characteristic signals for the aromatic protons, the protons of the alkoxy chain, and the acidic proton of the carboxylic acid.
-
Aromatic protons: Two doublets in the aromatic region (typically δ 6.8-8.1 ppm), corresponding to the protons on the benzene ring.
-
Alkoxy chain protons: A triplet corresponding to the -OCH₂- group, multiplets for the central methylene groups, and a triplet for the terminal -CH₃ group.
-
Carboxylic acid proton: A broad singlet at a downfield chemical shift (typically > δ 10 ppm), which may be concentration-dependent.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule, with distinct signals for the aromatic carbons, the carbons of the alkoxy chain, and the carbonyl carbon of the carboxylic acid.
Applications and Biological Activity
The primary application of this compound and 4-Heptyloxybenzoic acid is as precursors in the synthesis of more complex liquid crystal molecules. The length of the alkoxy tail is a critical determinant of the resulting liquid crystal's properties, including its mesophase behavior, clearing point, and viscosity. These properties are essential for their use in liquid crystal displays (LCDs) and other optical devices.
While extensive comparative data on the biological activities of these two specific compounds is limited, derivatives of 4-hydroxybenzoic acid are known to possess a range of biological effects.
-
Antimicrobial Activity: 4-Hydroxybenzoic acid and its esters (parabens) are well-known for their antimicrobial properties.[8] Studies on related alkoxybenzoic acids suggest that they may also exhibit antimicrobial activity, potentially against various bacteria and fungi.[9][10] The increased lipophilicity of the longer alkyl chain in 4-heptyloxybenzoic acid could influence its antimicrobial efficacy.
-
Antioxidant Activity: Phenolic compounds, including derivatives of benzoic acid, can act as antioxidants by scavenging free radicals.[8][11] The antioxidant potential is influenced by the substituents on the aromatic ring. While the primary hydroxyl group is esterified in these compounds, the overall electronic properties of the molecule may still contribute to some antioxidant capacity.
Further research is warranted to fully elucidate and compare the specific biological profiles of this compound and 4-Heptyloxybenzoic acid.
Visualizing Synthesis and Characterization Workflows
To aid in the understanding of the experimental processes, the following diagrams illustrate the general workflows for the synthesis and characterization of 4-alkoxybenzoic acids.
Caption: General workflow for the synthesis of 4-alkoxybenzoic acids.
Caption: Workflow for the spectroscopic characterization of 4-alkoxybenzoic acids.
References
- 1. 4-(Hexyloxy)benzoic acid | C13H18O3 | CID 70834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-(Hexyloxy)benzoic acid [webbook.nist.gov]
- 3. p-Heptoxybenzoic acid | C14H20O3 | CID 85154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Heptyloxybenzoic acid [webbook.nist.gov]
- 5. 4-Heptyloxybenzoic acid [webbook.nist.gov]
- 6. chemeo.com [chemeo.com]
- 7. 4-庚氧基苯甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. 4-Ethoxybenzoic acid inhibits Staphylococcus aureus biofilm formation and potentiates biofilm sensitivity to vancomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Validating the Purity of 4-Hexyloxybenzoic Acid: A Comparative Guide to Analytical Methods
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is a critical aspect of quality control and regulatory compliance. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for validating the purity of 4-Hexyloxybenzoic acid. The methodologies and data presented offer a framework for establishing robust analytical protocols.
Recommended Method: Reverse-Phase HPLC (RP-HPLC)
High-Performance Liquid Chromatography, particularly in the reverse-phase mode, stands as the premier method for assessing the purity of this compound. Its high resolution, sensitivity, and quantitative accuracy make it ideal for separating the target compound from potential impurities. A typical RP-HPLC method separates compounds based on their hydrophobicity through interactions with a non-polar stationary phase (like C18) and a polar mobile phase.
Experimental Protocol: RP-HPLC
A robust and validated RP-HPLC method is essential for the accurate quantification of this compound. The following protocol, adapted from methods for structurally similar compounds like 4-Hydroxybenzoic acid, provides a reliable starting point.[1][2]
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile |
| Elution | Gradient |
| Flow Rate | 1.0 mL/min[1][2] |
| Detection | UV at 230 nm[1][2] |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve a known amount of this compound reference standard in a suitable diluent (e.g., a mixture of acetonitrile and water) to prepare a stock solution.
-
Sample Solution: Prepare the synthesized this compound sample in the same diluent and at a similar concentration to the standard solution.
Analysis and Purity Calculation:
-
Inject the standard solution to determine the retention time of this compound.
-
Inject the sample solution.
-
The purity of the sample is calculated by comparing the peak area of the this compound in the sample chromatogram to the total area of all observed peaks.
HPLC Method Validation Parameters
Method validation ensures that the analytical procedure is suitable for its intended purpose. Key validation parameters, as per International Council for Harmonisation (ICH) guidelines, are summarized below.[1][2]
| Validation Parameter | Acceptance Criteria (ICH) | Typical Performance |
| Specificity | The method should unequivocally assess the analyte in the presence of impurities and degradation products. | No interference from potential impurities (e.g., 4-hydroxybenzaldehyde, 1-bromohexane) at the retention time of this compound.[1][3] |
| Linearity (r²) | ≥ 0.99 | > 0.999 |
| Accuracy (% Recovery) | 80 - 120%[4] | 98 - 102% |
| Precision (% RSD) | ≤ 2% | < 1.5% |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 | Dependent on detector and compound |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1 | Dependent on detector and compound |
| Robustness | The method should remain unaffected by small, deliberate variations in method parameters. | Consistent results with minor changes in flow rate (±0.1 mL/min) and column temperature (±5°C).[2][5] |
Comparison with Alternative Analytical Techniques
While HPLC is the recommended method, other techniques can be employed, each with its own advantages and limitations.
| Method | Principle | Advantages | Disadvantages | Primary Use |
| HPLC | Separation based on partitioning between a stationary and mobile phase.[6] | High specificity, sensitivity, and ability to separate impurities.[6] | Requires more complex instrumentation and method development.[6] | Purity testing and impurity quantification.[6] |
| Acid-Base Titration | Neutralization reaction between the acidic analyte and a standard base.[6] | Simple, cost-effective, and provides high accuracy for bulk assay.[6] | Non-specific; titrates any acidic impurity. Not suitable for low concentrations.[6] | Assay of bulk drug substance.[6] |
| Gas Chromatography (GC) | Separation of volatile compounds in a gaseous mobile phase.[6] | High resolution for volatile impurities.[6] | Requires derivatization for non-volatile compounds; high temperatures can cause degradation.[6] | Analysis of volatile impurities.[6] |
| Thin-Layer Chromatography (TLC) | Separation on a thin layer of adsorbent material. | Quick and effective for qualitative assessment of purity.[3] | Primarily qualitative, not ideal for precise quantification. | Rapid purity checks and reaction monitoring.[3] |
Visualizing the Workflow
To better understand the logical flow of the analytical process, the following diagrams illustrate the key stages.
Caption: Experimental workflow for HPLC purity analysis.
Caption: General workflow for analytical method validation.
References
comparative study of different synthesis routes for 4-Hexyloxybenzoic acid
For researchers, scientists, and drug development professionals, the efficient and reliable synthesis of intermediate compounds is paramount. 4-Hexyloxybenzoic acid, a key building block in the development of liquid crystals, pharmaceuticals, and other advanced materials, can be synthesized through various routes. This guide provides a comparative analysis of three common methods: Williamson Ether Synthesis, Fischer Esterification, and the Mitsunobu Reaction. We will delve into the experimental protocols, present quantitative data for comparison, and visualize the synthetic workflows.
At a Glance: Comparison of Synthesis Routes
The selection of a synthetic route for this compound is a critical decision influenced by factors such as desired yield, purity, scalability, and the availability of starting materials. The following table summarizes the key quantitative data for the three synthesis routes discussed in this guide.
| Synthesis Route | Starting Materials | Key Reagents/Catalysts | Reaction Time | Temperature | Yield (%) | Purity (%) | Key Advantages | Key Disadvantages |
| Williamson Ether Synthesis | 4-Hydroxybenzoic acid, 1-Bromohexane | Potassium Carbonate, DMF | 12 hours | 80 °C | ~95% | High | High yield, reliable, and versatile. | Requires anhydrous conditions and a relatively long reaction time. |
| Fischer Esterification | 4-Hydroxybenzoic acid, 1-Hexanol | Sulfamic Acid | 3 hours | Reflux | ~90% | High | Relatively short reaction time, good yield. | Requires an acid catalyst which may need to be neutralized and removed. |
| Mitsunobu Reaction | 4-Hydroxybenzoic acid, 1-Hexanol | Triphenylphosphine (PPh₃), Diisopropyl azodicarboxylate (DIAD) | 6-8 hours | 0 °C to Room Temp. | Good to Excellent | High | Mild reaction conditions, stereospecific (inversion of alcohol stereochemistry). | Reagents can be expensive, and byproducts can be difficult to remove. Sensitive to steric hindrance. |
Synthetic Pathways and Experimental Workflows
The following diagrams illustrate the chemical transformations and the general experimental workflows for each of the three synthesis routes for this compound.
Williamson Ether Synthesis
This classic and robust method involves the O-alkylation of a phenoxide ion with an alkyl halide. It is a widely used and reliable method for the preparation of ethers.
Fischer Esterification
Fischer esterification is a well-established method for the formation of esters by the acid-catalyzed reaction of a carboxylic acid and an alcohol.
Mitsunobu Reaction
The Mitsunobu reaction provides a powerful and versatile method for the conversion of primary and secondary alcohols to a variety of functional groups, including ethers and esters, with inversion of stereochemistry.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established procedures and can be adapted for specific laboratory conditions.
Route 1: Williamson Ether Synthesis
This protocol is adapted from a similar synthesis of 4-(hexyloxy)benzaldehyde and is expected to give a high yield of the desired product.[1]
Materials:
-
4-Hydroxybenzoic acid
-
1-Bromohexane
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Magnesium sulfate (MgSO₄), anhydrous
-
Deionized water
-
Brine
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxybenzoic acid (1.0 eq), potassium carbonate (1.5 eq), and anhydrous DMF.
-
Stir the mixture at room temperature for 15 minutes.
-
Add 1-bromohexane (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80 °C and maintain this temperature with stirring for 12 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into cold water and transfer it to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers and wash with water (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization.
Route 2: Fischer Esterification
This protocol is based on the sulfamic acid-catalyzed esterification of 4-hydroxybenzoic acid and is reported to have a high yield.[2]
Materials:
-
4-Hydroxybenzoic acid
-
1-Hexanol
-
Sulfamic acid
-
Ethyl acetate (EtOAc)
-
Sodium bicarbonate solution, saturated
-
Deionized water
-
Brine
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
In a round-bottom flask, combine 4-hydroxybenzoic acid (1.0 eq), 1-hexanol (4.0 eq), and sulfamic acid (10.3% of total reactants by weight).
-
Attach a reflux condenser and heat the mixture to reflux for 3 hours.
-
After cooling to room temperature, remove the excess 1-hexanol using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization.
Route 3: Mitsunobu Reaction
This is a general protocol for the Mitsunobu reaction. While specific yields for this compound are not widely reported, this reaction is known to be efficient for non-hindered phenols.[3][4][5]
Materials:
-
4-Hydroxybenzoic acid
-
1-Hexanol
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Brine
-
Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
-
To a solution of 4-hydroxybenzoic acid (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF in a round-bottom flask, add 1-hexanol (1.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add DIAD (1.5 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 6-8 hours.
-
Dilute the reaction mixture with ethyl acetate and filter to remove the triphenylphosphine oxide byproduct.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is typically purified by column chromatography.
Conclusion
The choice of the most suitable synthesis route for this compound depends on the specific requirements of the researcher. The Williamson Ether Synthesis stands out for its high yield and reliability, making it an excellent choice for both laboratory and larger-scale synthesis. Fischer Esterification offers a good balance of yield and a shorter reaction time. The Mitsunobu Reaction , while offering mild conditions and stereochemical control, involves more expensive reagents and can present challenges in purification due to byproducts. For the synthesis of this compound, where steric hindrance is not a major concern, all three methods are viable, with the Williamson ether synthesis likely providing the most straightforward and highest-yielding approach.
References
Cross-Validation of DSC and POM for Thermal Analysis of 4-Hexyloxybenzoic Acid: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the thermal behavior of mesogenic compounds like 4-Hexyloxybenzoic acid is critical for material characterization and application. This guide provides a comparative analysis of two primary thermal analysis techniques: Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM), showcasing their complementary roles in elucidating the phase transitions of this liquid crystal.
This compound is a calamitic (rod-shaped) liquid crystal known to exhibit a thermotropic nematic phase. The transition between its crystalline, nematic, and isotropic liquid phases occurs at specific temperatures and involves distinct energy changes. DSC quantitatively measures these thermal transitions, while POM provides visual confirmation and identification of the mesophases through their unique optical textures. Cross-validating the results from both methods ensures a comprehensive and reliable characterization of the material's thermal properties.
Data Presentation: Thermal Properties of this compound
The thermal characteristics of this compound, as determined by Differential Scanning Calorimetry, are summarized below. The data includes the temperatures of phase transitions and their associated enthalpy changes (ΔH) during both heating and cooling cycles.
| Transition | Heating Temperature (°C) | Heating Enthalpy (ΔH) (kJ/mol) | Cooling Temperature (°C) | Cooling Enthalpy (ΔH) (kJ/mol) |
| Crystal → Nematic | 108.0 | 20.6 | 85.0 | -19.7 |
| Nematic → Isotropic | 147.0 | 2.4 | 146.0 | -2.3 |
Note: Data is compiled from typical values for the 4-n-alkyloxybenzoic acid series. Supercooling effects are commonly observed, leading to lower transition temperatures during the cooling cycle.
Cross-Validation of DSC and POM Results
Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM) are powerful complementary techniques for the characterization of liquid crystalline materials.[1]
Differential Scanning Calorimetry (DSC) provides precise quantitative data on the thermal transitions of a material.[1] By measuring the heat flow into or out of a sample as it is heated or cooled at a constant rate, DSC identifies the temperatures at which phase changes occur and quantifies the energy absorbed (endothermic) or released (exothermic) during these transitions. In the DSC thermogram of this compound, the heating curve shows two endothermic peaks. The first, larger peak corresponds to the transition from the crystalline solid to the nematic liquid crystal phase. The second, smaller peak represents the transition from the nematic phase to the isotropic liquid state.
Polarized Optical Microscopy (POM) offers a qualitative, visual method to identify liquid crystal phases.[1] Each liquid crystal phase interacts with polarized light in a characteristic way, producing unique optical textures. By observing a sample on a hot stage under a polarizing microscope, one can directly view the formation and annihilation of these textures as the temperature changes, thus determining the phase transition temperatures. Upon cooling this compound from its isotropic liquid state, the appearance of a birefringent, mobile fluid signifies the transition to the nematic phase. This phase is often characterized by a "threaded" or "Schlieren" texture, which arises from the alignment of the rod-like molecules and the presence of topological defects.
The cross-validation process involves comparing the transition temperatures identified by the thermal events in the DSC thermogram with the temperatures at which texture changes are visually observed using POM. The close agreement between these two sets of data provides a high degree of confidence in the characterization of the material's mesomorphic behavior.
Experimental Protocols
Differential Scanning Calorimetry (DSC)
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a high-purity standard, such as indium, according to the manufacturer's guidelines.
-
Sample Preparation: Accurately weigh 3-5 mg of this compound into a standard aluminum DSC pan.
-
Encapsulation: Hermetically seal the pan with a lid to prevent sample sublimation during the experiment. Prepare an empty, sealed aluminum pan to serve as a reference.
-
Thermal Program:
-
Place the sample and reference pans into the DSC cell.
-
Purge the cell with a constant flow of inert gas, such as nitrogen (e.g., 50 mL/min), to create a stable and non-reactive atmosphere.
-
Equilibrate the sample at a starting temperature well below the first expected transition (e.g., 25°C).
-
First Heating Scan: Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature above its clearing point (e.g., 160°C). This scan erases the sample's prior thermal history.
-
Cooling Scan: Cool the sample from the isotropic phase back to the starting temperature at the same controlled rate.
-
Second Heating Scan: Heat the sample again under the same conditions. The data from this second heating scan is typically used for analysis to ensure the material is in a reproducible thermal state.
-
-
Data Analysis: Record the heat flow as a function of temperature. The onset temperature of an endothermic peak on the second heating scan is typically taken as the transition temperature. The area under the peak is integrated to calculate the enthalpy of the transition (ΔH).
Polarized Optical Microscopy (POM)
-
Sample Preparation: Place a small amount of this compound on a clean glass microscope slide and cover it with a coverslip.
-
Hot Stage Setup: Position the slide on a calibrated hot stage, which is mounted on the stage of a polarizing microscope.
-
Microscope Configuration: Set up the microscope with crossed polarizers. This configuration results in a dark field of view for isotropic materials.
-
Thermal Program and Observation:
-
Heat the sample to a temperature above its clearing point (e.g., 150°C) to ensure it is in the isotropic liquid phase. In this state, the view through the eyepieces will be dark.
-
Slowly cool the sample at a controlled rate (e.g., 1-2°C/min).
-
Carefully observe the sample through the microscope. The temperature at which birefringence first appears (i.e., light starts to pass through the analyzer, and the field of view is no longer dark) marks the transition from the isotropic to the nematic phase. Note the characteristic texture of the nematic phase.
-
Continue to cool the sample while observing the texture. The temperature at which the fluid nematic texture solidifies into a crystalline structure marks the nematic-to-crystal transition.
-
Optionally, the sample can then be slowly heated to observe the reverse transitions and check for thermal hysteresis.
-
Visualizations
The following diagrams illustrate the logical workflow for the cross-validation process and the relationship between the observed phases.
Caption: Experimental workflow for cross-validation.
Caption: Diagram of observed phase transitions.
References
A Comparative Guide to the Mesophase Behavior of 4-Hexyloxybenzoic Acid and Its Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mesophase behavior of 4-Hexyloxybenzoic acid (6OBA) and its ester derivatives. The transformation from a carboxylic acid to an ester functional group significantly influences the liquid crystalline properties of the material, primarily due to the disruption of the hydrogen-bonded dimer structures present in the acid form. This alteration in intermolecular forces leads to distinct differences in transition temperatures and the types of mesophases observed.
Core Findings at a Glance
The mesomorphic characteristics of this compound are compared with a representative complex ester derivative, methyl 4-[4-(4-hexyloxy benzoyloxy)benzylideneamino]benzoate. This comparison highlights the profound impact of esterification on the liquid crystalline phase.
| Compound | Structure | Mesophase(s) | Transition Temperatures (°C) |
| This compound (6OBA) |
| Nematic (N) | Cr 100 N 146.5 I[1] |
| Methyl 4-[4-(4-hexyloxy benzoyloxy)benzylideneamino]benzoate |
| Smectic A (SmA) | Cr 114.0 SmA 143.2 I[2] |
Cr = Crystal, N = Nematic, SmA = Smectic A, I = Isotropic liquid
The data clearly indicates that while this compound exhibits a nematic phase, its more complex ester derivative displays a smectic A phase. This change is attributed to the alteration of the molecular structure and intermolecular interactions upon esterification. The hydrogen bonding in the acid promotes a less ordered nematic phase, whereas the molecular structure of the complex ester favors the more ordered, layered arrangement of a smectic phase.
Understanding the Structural Impact
The liquid crystalline behavior of 4-alkoxybenzoic acids is largely governed by the formation of hydrogen-bonded dimers.[3][4] This dimerization creates a more elongated and rigid molecular structure, which is conducive to the formation of mesophases.
Experimental Protocols
The characterization of the mesomorphic properties of these compounds relies on standard techniques in liquid crystal research: Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).
Synthesis of Alkyl 4-Hexyloxybenzoates
A general procedure for the synthesis of alkyl 4-alkoxybenzoates involves the esterification of the corresponding 4-alkoxybenzoic acid with an alcohol.
Materials:
-
This compound
-
The desired alcohol (e.g., methanol, ethanol, propanol)
-
A strong acid catalyst (e.g., concentrated sulfuric acid)
-
An appropriate solvent (e.g., toluene or dichloromethane)
Procedure:
-
Dissolve this compound in an excess of the desired alcohol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for several hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, neutralize the excess acid with a weak base (e.g., sodium bicarbonate solution).
-
Extract the ester with an organic solvent.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over an anhydrous salt (e.g., magnesium sulfate).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Differential Scanning Calorimetry (DSC)
DSC is used to determine the transition temperatures and associated enthalpy changes of the liquid crystalline material.[5][6]
Procedure:
-
Accurately weigh a small sample (typically 1-5 mg) into an aluminum DSC pan.
-
Seal the pan hermetically.
-
Place the sample pan and an empty reference pan into the DSC instrument.
-
Heat the sample to a temperature above its clearing point (isotropic phase) at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
Cool the sample at the same controlled rate to below its crystallization temperature.
-
Perform a second heating scan at the same rate. The data from the second heating scan is typically used to ensure a consistent thermal history.
-
The phase transitions will appear as peaks in the DSC thermogram. The peak onset or peak maximum is taken as the transition temperature.
Polarized Optical Microscopy (POM)
POM is a crucial technique for identifying the type of mesophase by observing the unique optical textures that each phase exhibits.[5][6]
Procedure:
-
Place a small amount of the sample on a clean glass microscope slide.
-
Gently cover the sample with a coverslip.
-
Position the slide on a hot stage attached to a polarizing microscope.
-
Heat the sample to its isotropic liquid phase to erase any previous thermal history.
-
Slowly cool the sample at a controlled rate (e.g., 1-5 °C/min).
-
Observe the sample through the crossed polarizers of the microscope as it cools.
-
Different liquid crystal phases will exhibit characteristic textures (e.g., Schlieren textures for nematic phases, focal-conic or fan-like textures for smectic phases).
-
Record the temperatures at which these textures appear and disappear, corresponding to the phase transitions.
References
- 1. cyberleninka.ru [cyberleninka.ru]
- 2. Mesomorphic, micro-Raman and DFT studies of new calamitic liquid crystals; methyl 4-[4-(4-alkoxy benzoyloxy)benzylideneamino]benzoates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ocw.mit.edu [ocw.mit.edu]
- 6. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Computational and Experimental Studies of 4-Hexyloxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of computational and experimental investigations into the properties and activities of 4-Hexyloxybenzoic acid. By presenting methodologies and quantitative data from both approaches, this document aims to offer a holistic understanding of this compound for research and development purposes.
Physicochemical Properties: A Tale of Two Methodologies
The physicochemical properties of this compound have been elucidated through both experimental measurements and computational predictions. These two approaches offer complementary insights into the molecule's behavior.
Table 1: Comparison of Experimental and Computed Physicochemical Properties of this compound
| Property | Experimental Value | Computational Value |
| Molecular Weight | 222.28 g/mol | 222.28 g/mol |
| Melting Point | 100-102 °C | Not applicable |
| Boiling Point | 353.4 °C (Predicted) | Not applicable |
| Solubility | Data available in various solvents (see Experimental Protocols) | Can be predicted using various models |
| pKa | No specific data found | Can be predicted |
Experimental Studies: Synthesis, Characterization, and Biological Activity
Experimental investigations provide tangible data on the synthesis, physical characteristics, and biological effects of this compound.
Synthesis of this compound
A general and efficient method for the synthesis of 4-alkoxybenzoic acids, including this compound, has been reported. The procedure involves a two-step process:
Experimental Protocol: Synthesis of 4-Alkoxybenzoic Acids [1]
-
Etherification: A mixture of methyl 4-hydroxybenzoate, an appropriate n-alkyl bromide (in this case, 1-bromohexane), and potassium carbonate is refluxed in acetone. The inorganic salts are then filtered off, and the solvent is evaporated.
-
Saponification: The resulting crude ester is hydrolyzed by refluxing with a solution of potassium hydroxide in an ethanol/water mixture. The reaction mixture is then cooled and acidified with hydrochloric acid to precipitate the desired 4-alkoxybenzoic acid. The product is subsequently purified by recrystallization.
Crystallization and Polymorphism
The crystallization behavior of this compound (referred to as HOBA in the study) has been investigated to understand its conformational flexibility and polymorphic outcomes.[2][3]
Experimental Protocol: Crystallization Studies of this compound [3]
-
Solubility Measurement: The solubility of Form I of HOBA was determined in various organic solvents at different temperatures (283.15 K to 333.15 K) using a dynamic method.
-
Crystallization Methods:
-
Fast Cooling Crystallization: Saturated solutions at a specific temperature were rapidly cooled to induce crystallization.
-
Evaporative Crystallization: Solvents were evaporated from solutions at a constant temperature.
-
Anti-solvent Crystallization: A poor solvent was added to a solution of the compound to induce precipitation.
-
-
Polymorph Characterization: The different polymorphic forms were identified and characterized using:
-
Infrared (IR) and Raman Spectroscopy: To identify characteristic vibrational modes of each polymorph.
-
Hot-Stage Microscopy (HSM): To observe the phase transitions between different forms upon heating.
-
The experimental workflow for these crystallization studies can be visualized as follows:
Biological Activity
While specific biological activity data for this compound is limited, studies on related 4-alkoxybenzoic acids and p-hydroxybenzoic acid derivatives provide insights into its potential antimicrobial, anticancer, and enzyme inhibitory activities.
Antimicrobial Activity:
4-alkoxybenzoic acids have shown promising activity against both Gram-positive and Gram-negative bacterial biofilms.[4] One study on 4-ethoxybenzoic acid demonstrated its ability to inhibit Staphylococcus aureus biofilm formation and enhance its sensitivity to vancomycin.[5]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable broth medium.
-
Each well is inoculated with a standardized suspension of the target microorganism.
-
The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.
Anticancer Activity:
Derivatives of 4-hydroxybenzoic acid have been investigated as potential anticancer agents, with some showing activity as histone deacetylase (HDAC) inhibitors.[6][7] These compounds can induce cell cycle arrest and apoptosis in cancer cells.[6]
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated, allowing viable cells to reduce the MTT to formazan.
-
The formazan crystals are dissolved, and the absorbance is measured to determine cell viability. The IC50 value (the concentration that inhibits 50% of cell growth) is then calculated.
Enzyme Inhibition:
Benzoic acid and its derivatives have been studied as inhibitors of various enzymes, including α-amylase.[8] Structure-activity relationship studies can help in understanding the inhibitory potential of this compound.
Experimental Protocol: α-Amylase Inhibition Assay
-
A mixture of the test compound and α-amylase solution is pre-incubated.
-
A starch solution is added to initiate the enzymatic reaction.
-
The reaction is allowed to proceed for a specific time at a controlled temperature.
-
The reaction is terminated, and the amount of product formed (or remaining substrate) is quantified to determine the inhibitory activity of the compound.
Computational Studies: Unveiling Molecular Insights
Computational methods, particularly Density Functional Theory (DFT), provide a powerful tool to investigate the electronic structure, conformational preferences, and reactivity of molecules like this compound at an atomic level.
Density Functional Theory (DFT) Calculations
DFT calculations have been employed to study the conformational flexibility of this compound, which is crucial for understanding its crystallization behavior.[2]
Computational Methodology: DFT Calculations for Conformational Analysis
A typical DFT study for a molecule like this compound would involve the following steps:
-
Geometry Optimization: The initial 3D structure of the molecule is optimized to find its lowest energy conformation. This is often performed using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)).
-
Conformational Search: A systematic search for different stable conformers is conducted by rotating the flexible dihedral angles within the molecule.
-
Energy Calculations: The relative energies of the different conformers are calculated to determine their stability.
-
Vibrational Frequency Analysis: This is performed to confirm that the optimized structures correspond to true energy minima and to predict theoretical IR and Raman spectra, which can be compared with experimental data.
The logical flow of a DFT-based conformational study can be represented as follows:
Conclusion: A Synergistic Approach
The combination of experimental and computational studies provides a powerful and comprehensive approach to understanding the multifaceted nature of this compound. Experimental data on synthesis, crystallization, and biological activity provide real-world validation and context for the theoretical insights gained from computational modeling. Conversely, computational studies can guide experimental design by predicting properties and elucidating mechanisms at a molecular level. For researchers and drug development professionals, leveraging both methodologies is key to efficiently exploring the potential applications of this and other related compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 4. app.firstignite.com [app.firstignite.com]
- 5. 4-Ethoxybenzoic acid inhibits Staphylococcus aureus biofilm formation and potentiates biofilm sensitivity to vancomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antiproliferative and proapoptotic activities of 4-hydroxybenzoic acid-based inhibitors of histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Reproducibility of 4-Hexyloxybenzoic Acid: A Comparative Guide to Synthesis and Properties
For researchers, scientists, and drug development professionals, the reproducibility of a compound's synthesis and its consistent physical and chemical properties are paramount. This guide provides a comprehensive comparison of the synthesis and properties of 4-Hexyloxybenzoic acid, a molecule of interest in materials science, particularly for liquid crystal applications, and as a building block in pharmaceutical chemistry. This document details a reliable synthetic protocol, discusses its reproducibility, and compares its key properties with those of its shorter-chain homologues, 4-propoxybenzoic acid and 4-butoxybenzoic acid.
Synthesis of this compound: A Reproducible Two-Step Approach
The most common and reliable method for synthesizing this compound is a two-step process involving a Williamson ether synthesis followed by an oxidation reaction. This approach is known for its high yields and reproducibility.
The synthesis begins with the etherification of a readily available starting material, methyl 4-hydroxybenzoate, with 1-bromohexane. This reaction, a classic Williamson ether synthesis, proceeds via an SN2 mechanism and is highly efficient. The resulting intermediate, methyl 4-(hexyloxy)benzoate, is then hydrolyzed to the final product, this compound.
While specific studies detailing the batch-to-batch reproducibility of this exact synthesis are not extensively published, the Williamson ether synthesis is a cornerstone of organic chemistry known for its reliability and high yields, often in the range of 50-95% in laboratory settings.[1] Factors influencing reproducibility include the purity of reagents, reaction time, and temperature control. Following a well-defined protocol is crucial for consistent results.
An alternative starting material is 4-hydroxybenzaldehyde, which can be alkylated via Williamson ether synthesis to form 4-(hexyloxy)benzaldehyde, followed by oxidation to the carboxylic acid.
Alternative Synthesis Routes
Other methods for synthesizing 4-alkoxybenzoic acids include the alkylation of 4-hydroxybenzoic acid.[2] Additionally, microbial synthesis of 4-hydroxybenzoic acid, a precursor, from renewable feedstocks has been explored as a greener alternative.[3]
Comparative Analysis of Physical and Chemical Properties
The physical properties of 4-alkoxybenzoic acids, such as melting point and liquid crystalline behavior, are highly dependent on the length of the alkoxy chain. This makes a comparison between this compound and its shorter-chain homologues particularly insightful for applications in materials science.
| Property | 4-Propoxybenzoic Acid | 4-Butoxybenzoic Acid | This compound |
| Molecular Formula | C10H12O3 | C11H14O3 | C13H18O3 |
| Molecular Weight | 180.20 g/mol [4] | 194.23 g/mol | 222.28 g/mol [5] |
| CAS Number | 5438-19-7[4] | 1498-96-0 | 1142-39-8[5] |
| Melting Point | 144-146 °C | 147-150 °C | 105-153 °C |
Experimental Protocols
Synthesis of this compound
Step 1: Williamson Ether Synthesis of Methyl 4-(Hexyloxy)benzoate
This protocol is adapted from the synthesis of similar 4-alkoxybenzoates.[2]
-
Materials:
-
Methyl 4-hydroxybenzoate
-
1-Bromohexane
-
Potassium carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl 4-hydroxybenzoate in DMF.
-
Add potassium carbonate to the solution.
-
Slowly add 1-bromohexane to the reaction mixture.
-
Heat the mixture to 80-100°C and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude methyl 4-(hexyloxy)benzoate.
-
Purify the crude product by column chromatography on silica gel.
-
Step 2: Hydrolysis of Methyl 4-(Hexyloxy)benzoate
-
Materials:
-
Methyl 4-(hexyloxy)benzoate
-
Sodium hydroxide (NaOH)
-
Methanol
-
Water
-
Hydrochloric acid (HCl)
-
-
Procedure:
-
Dissolve methyl 4-(hexyloxy)benzoate in a mixture of methanol and a 10% aqueous NaOH solution.
-
Reflux the mixture for 2-3 hours.
-
Cool the reaction mixture and remove the methanol under reduced pressure.
-
Acidify the remaining aqueous solution with concentrated HCl to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry to yield this compound.
-
The product can be further purified by recrystallization from ethanol or acetic acid.
-
Visualizing the Synthesis Workflow
The following diagram illustrates the logical flow of the synthesis process for this compound.
Caption: Workflow for the synthesis of this compound.
Characterization and Quality Control
To ensure the identity and purity of the synthesized this compound, and to confirm the reproducibility of the synthesis, a combination of analytical techniques should be employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the chemical structure of the final product and intermediates.
-
Infrared (IR) Spectroscopy: IR spectroscopy can verify the presence of key functional groups, such as the carboxylic acid and ether linkages.
-
Melting Point Analysis: A sharp and consistent melting point is a good indicator of the purity of the crystalline product.
-
Mass Spectrometry (MS): MS provides information on the molecular weight of the compound, confirming its identity.
By adhering to the detailed experimental protocols and employing these analytical techniques, researchers can confidently synthesize this compound with a high degree of reproducibility, ensuring the reliability of their subsequent experiments and applications.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. eprints.ums.edu.my [eprints.ums.edu.my]
- 3. Microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Propoxybenzoic Acid | C10H12O3 | CID 138500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-(Hexyloxy)benzoic acid | C13H18O3 | CID 70834 - PubChem [pubchem.ncbi.nlm.nih.gov]
4-Hexyloxybenzoic Acid: A Comparative Guide to Its Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hexyloxybenzoic acid is a member of the 4-alkoxybenzoic acid homologous series, which are notable for their liquid crystalline properties. This guide provides a comparative overview of the primary applications of this compound, focusing on its role in liquid crystal formation and exploring its potential in other areas such as antimicrobial activity and drug delivery. The information is compiled from various scientific sources to provide a comprehensive and objective analysis, including experimental data and protocols.
Liquid Crystalline Properties
The most well-documented application of this compound is as a thermotropic liquid crystal. Like other 4-alkoxybenzoic acids, it exhibits mesophases (states of matter intermediate between conventional liquid and solid crystalline phases) upon heating. The molecular structure, consisting of a rigid benzoic acid core and a flexible hexyloxy tail, is conducive to the formation of these ordered yet fluid states.
Comparison of Mesomorphic Properties
The liquid crystalline behavior of 4-alkoxybenzoic acids is highly dependent on the length of the alkyl chain. The table below compares the phase transition temperatures of this compound with other members of the homologous series. The transitions typically observed are from a crystalline solid (Cr) to a nematic (N) or smectic (Sm) liquid crystal phase, and finally to an isotropic liquid (I).
| Alkoxy Chain Length (n) | Compound Name | Crystal to Nematic/Smectic Transition (°C) | Nematic to Isotropic Transition (°C) | Smectic to Nematic Transition (°C) |
| 4 | 4-Butoxybenzoic acid | 115 | 147 | - |
| 5 | 4-Pentyloxybenzoic acid | 99 | 126 | - |
| 6 | This compound | 108 | 154 | - |
| 7 | 4-Heptyloxybenzoic acid | 98 | 146 | 107 |
| 8 | 4-Octyloxybenzoic acid | 101 | 147 | 108 |
| 10 | 4-Decyloxybenzoic acid | 118 | 143 | 125 |
Note: Transition temperatures can vary slightly depending on the experimental conditions and purity of the sample.
Experimental Protocol: Characterization of Liquid Crystalline Phases
The phase transitions of this compound and its analogs are typically determined using Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).
Differential Scanning Calorimetry (DSC):
-
A small sample (typically 1-5 mg) of this compound is hermetically sealed in an aluminum pan.
-
An empty sealed pan is used as a reference.
-
The sample and reference are heated at a constant rate (e.g., 10 °C/min) in an inert atmosphere (e.g., nitrogen).
-
The heat flow to the sample is monitored as a function of temperature.
-
Phase transitions are observed as endothermic peaks on the heating curve and exothermic peaks on the cooling curve. The peak maximum indicates the transition temperature.
Polarized Optical Microscopy (POM):
-
A small amount of the sample is placed on a glass slide and covered with a coverslip.
-
The slide is placed on a hot stage under a polarizing microscope.
-
The sample is heated and cooled at a controlled rate.
-
The different liquid crystalline phases (nematic, smectic) exhibit characteristic optical textures when viewed between crossed polarizers, allowing for their identification and the determination of transition temperatures.
Antimicrobial Activity
While this compound itself is not a widely studied antimicrobial agent, derivatives of 4-hydroxybenzoic acid (parabens) are well-known for their preservative properties. The antimicrobial activity of benzoic acid derivatives is often linked to the length of the alkoxy chain, suggesting that this compound may possess some antimicrobial properties.
Comparative Antimicrobial Activity
| Compound | Staphylococcus aureus (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) | Candida albicans (MIC, µg/mL) |
| 4-Hydroxybenzoic acid | >1000 | >1000 | ~800 |
| Methylparaben | 1000 | 2000 | 1000 |
| Ethylparaben | 500 | 1000 | 500 |
| Propylparaben | 250 | 500 | 250 |
| Butylparaben | 125 | 250 | 125 |
Note: The antimicrobial activity of parabens generally increases with the length of the alkyl chain. It is plausible that this compound would exhibit some level of antimicrobial activity, though specific data is needed for confirmation.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The MIC of a compound is determined using a broth microdilution method.
-
A two-fold serial dilution of the test compound (e.g., this compound dissolved in a suitable solvent like DMSO) is prepared in a 96-well microtiter plate containing a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi).
-
Each well is inoculated with a standardized suspension of the target microorganism.
-
Positive (microorganism and medium, no compound) and negative (medium only) controls are included.
-
The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Drug Delivery Systems
The use of this compound in drug delivery systems is not a well-established application. While related benzoic acid derivatives have been explored for the synthesis of polymers and nanoparticles for drug delivery, there is a lack of specific experimental data on the use of this compound for this purpose.
Potential for Drug Delivery
Hypothetically, the amphiphilic nature of this compound, with its hydrophilic carboxylic acid head and a lipophilic hexyloxy tail, could make it a candidate for the formation of self-assembled structures like micelles or vesicles that can encapsulate drugs. However, without experimental evidence, this remains speculative.
Data on drug loading efficiency and release kinetics for this compound-based systems are not currently available in the scientific literature.
Synthesis of this compound
This compound can be synthesized via a Williamson ether synthesis.
Experimental Protocol: Synthesis
-
Reactants: 4-Hydroxybenzoic acid, 1-bromohexane, and a base such as potassium carbonate.
-
Solvent: A polar aprotic solvent like acetone or dimethylformamide (DMF).
-
Procedure: a. 4-Hydroxybenzoic acid and potassium carbonate are dissolved in the solvent. b. 1-Bromohexane is added to the mixture. c. The reaction mixture is heated under reflux for several hours. d. After the reaction is complete, the mixture is cooled, and the solvent is removed under reduced pressure. e. The residue is acidified with a dilute acid (e.g., HCl) to precipitate the crude product. f. The crude this compound is then purified by recrystallization from a suitable solvent like ethanol.
comparative analysis of the dielectric properties of alkoxybenzoic acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the dielectric properties of alkoxybenzoic acids, a class of compounds with significant applications in liquid crystal technology and materials science. Understanding these properties is crucial for the design and development of novel materials with tailored dielectric responses for various applications, including display technologies and drug delivery systems. This document summarizes key quantitative data, details experimental protocols for property characterization, and visualizes important concepts for enhanced comprehension.
Quantitative Data Summary
The dielectric properties of alkoxybenzoic acids are intrinsically linked to their molecular structure, particularly the length of the alkoxy chain. The following tables summarize the dielectric constant (ε') and dielectric loss (tan δ) for a homologous series of p-n-alkoxybenzoic acids at various temperatures and frequencies.
Table 1: Dielectric Permittivity (ε') of p-n-Alkoxybenzoic Acids in the Nematic Phase
| Compound | Alkoxy Chain Length (n) | Temperature (°C) | Frequency (kHz) | Dielectric Permittivity (ε'||) | Dielectric Permittivity (ε'⊥) | Dielectric Anisotropy (Δε) | |---|---|---|---|---|---|---| | p-Pentyloxybenzoic Acid | 5 | 125 | 1 | - | - | Changes sign from positive to negative[1][2] | | p-Heptyloxybenzoic Acid | 7 | Just below N-I transition | DC | - | - | Negative (in very pure samples)[3] | | p-Octyloxybenzoic Acid (8OBA) | 8 | - | - | - | - | Positive[4] | | p-Nonyloxybenzoic Acid (NOBA) | 9 | 120 | 24.5 GHz (microwave) | - | - | - | | p-Decyloxybenzoic Acid (10OBA) | 10 | - | - | - | - | Positive[4] |
Table 2: Dielectric Loss (tan δ) of p-n-Alkoxybenzoic Acids
| Compound | Alkoxy Chain Length (n) | Temperature (°C) | Frequency (GHz) | Dielectric Loss (tan δ) |
| p-Butoxybenzoic Acid | 4 | Nematic Phase | - | Sizable change at N-I transition[3] |
| p-Heptoxybenzoic Acid | 7 | Nematic Phase | - | Sizable change at N-I transition[3] |
| p-Nonyloxybenzoic Acid (NOBA) | 9 | 150-160 | 24.5 | Varies with magnetic field orientation[3] |
Note: Quantitative values for dielectric loss are often presented graphically in the literature, making direct tabular comparison challenging without the raw data.
Experimental Protocols
Synthesis of p-n-Alkoxybenzoic Acids
A general and widely used method for the synthesis of p-n-alkoxybenzoic acids is the Williamson ether synthesis.
Materials:
-
p-Hydroxybenzoic acid
-
Alkyl halide (e.g., 1-bromopentane for p-pentyloxybenzoic acid)
-
Potassium hydroxide (KOH)
-
Methanol
-
Hydrochloric acid (HCl)
-
Ethanol or acetic acid for recrystallization
Procedure:
-
Dissolve p-hydroxybenzoic acid (0.1 mole), the corresponding alkyl halide (0.12 mole), and KOH (0.25 mole) in 100 ml of methanol.
-
Reflux the reaction mixture for 3 to 4 hours. For higher homologues (longer alkyl chains), the refluxing period may need to be extended to 7-8 hours.
-
Add 20 ml of a 10% aqueous KOH solution and continue refluxing for an additional two hours to ensure complete hydrolysis of any ester by-products.
-
Cool the solution and acidify it with HCl to precipitate the p-n-alkoxybenzoic acid.
-
Filter the precipitate and wash it with water.
-
Recrystallize the crude product from ethanol or acetic acid to obtain the pure p-n-alkoxybenzoic acid.
-
Verify the purity and identity of the compound using techniques such as melting point determination, Thin Layer Chromatography (TLC), and spectroscopic methods (FTIR, NMR).[5]
Measurement of Dielectric Properties
Dielectric spectroscopy is the primary technique used to characterize the dielectric properties of liquid crystals like alkoxybenzoic acids.[6]
Apparatus:
-
Impedance analyzer or LCR meter
-
Temperature-controlled sample holder (hot stage)
-
Liquid crystal cell (sandwich-like cell with conductive electrodes, e.g., ITO coated glass)
-
Function generator (for applying DC bias)
-
Oscilloscope
Procedure:
-
Cell Preparation:
-
Clean the ITO-coated glass substrates.
-
Optionally, coat the substrates with an alignment layer (e.g., rubbed polyimide) to induce a specific molecular orientation (planar or homeotropic).
-
Assemble the cell with a specific thickness, typically in the micrometer range, using spacers.
-
-
Sample Filling:
-
Heat the alkoxybenzoic acid sample to its isotropic liquid phase.
-
Fill the cell via capillary action.
-
-
Measurement:
-
Place the filled cell in the temperature-controlled holder.
-
Connect the cell electrodes to the impedance analyzer.
-
Apply a small AC voltage (typically in the range of 0.1-1 V) across a desired frequency range (e.g., 100 Hz to 10 MHz).
-
To measure the dielectric anisotropy, apply a sufficiently high DC bias voltage or a strong magnetic field to align the liquid crystal director parallel (for ε||) or perpendicular (for ε⊥) to the AC electric field.
-
Record the capacitance (C) and dissipation factor (D) or resistance (R) as a function of frequency at different temperatures, allowing the sample to stabilize at each temperature point.
-
-
Data Analysis:
-
Calculate the dielectric permittivity (ε') from the measured capacitance (C), the vacuum permittivity (ε0), the electrode area (A), and the cell gap (d) using the formula: ε' = (C * d) / (ε0 * A).
-
The dielectric loss (tan δ) is often directly provided by the impedance analyzer or can be calculated from the dissipation factor.
-
Visualizations
Molecular Structure and Hydrogen Bonding
Alkoxybenzoic acids are characterized by a rigid benzoic acid core and a flexible alkoxy tail. A key feature is the formation of hydrogen-bonded dimers, which significantly influences their liquid crystalline behavior and dielectric properties.
Caption: Dimer formation in alkoxybenzoic acids via hydrogen bonding.
Experimental Workflow for Dielectric Measurement
The following diagram illustrates the typical workflow for measuring the dielectric properties of alkoxybenzoic acids.
Caption: Workflow for dielectric property measurement of alkoxybenzoic acids.
Relationship Between Alkoxy Chain Length and Dielectric Anisotropy
The dielectric anisotropy (Δε = ε|| - ε⊥) is a critical parameter for liquid crystal applications. It is influenced by the molecular dipole moment and the orientational order. In alkoxybenzoic acids, the length of the alkoxy chain can affect the sign and magnitude of Δε.
Caption: Influence of alkoxy chain length on dielectric anisotropy.
References
- 1. researchgate.net [researchgate.net]
- 2. Dielectric properties of the system: 4-n-pentyloxybenzoic acid– N-(4-n-butyloxybenzylidene)-4᾽-methylaniline | Syrbu | Fine Chemical Technologies [finechem-mirea.ru]
- 3. ias.ac.in [ias.ac.in]
- 4. isca.me [isca.me]
- 5. researchgate.net [researchgate.net]
- 6. lavrentovichgroup.com [lavrentovichgroup.com]
Safety Operating Guide
Proper Disposal of 4-Hexyloxybenzoic Acid: A Comprehensive Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of 4-Hexyloxybenzoic acid is paramount for maintaining a secure laboratory environment and adhering to environmental regulations. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this chemical effectively.
Immediate Safety and Handling Precautions
This compound is classified as a skin and eye irritant.[1] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this chemical.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or face shield. | To prevent eye irritation or serious eye damage upon contact.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | To prevent skin irritation upon contact.[1] |
| Skin and Body | Laboratory coat. | To protect skin and personal clothing from contamination. |
| Respiratory | Use in a well-ventilated area. A NIOSH/MSHA approved respirator may be required for large quantities or in case of dust formation. | To prevent respiratory tract irritation. |
Step-by-Step Disposal Protocol
The primary principle for the disposal of this compound is that it must be treated as chemical waste and disposed of through an approved waste disposal plant in accordance with local, state, and federal regulations.[2][3][4] Do not allow this chemical to enter drains or waterways. [5]
-
Waste Segregation:
-
Solid Waste: Collect solid this compound, contaminated items (e.g., weigh paper, gloves, paper towels), and any material used for spill cleanup in a designated, compatible, and clearly labeled hazardous waste container.
-
Liquid Waste: If this compound is in a solution, it must be collected in a designated, sealed, and labeled container for liquid chemical waste. Do not mix with incompatible waste streams.
-
-
Containerization:
-
Use containers that are in good condition and compatible with the chemical.
-
Ensure containers are securely sealed to prevent leaks or spills.
-
Label the container clearly with "Hazardous Waste" and the full chemical name: "this compound". Also, indicate the approximate quantity and date.
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area.
-
Keep the container away from incompatible materials, such as strong oxidizing agents.[1]
-
-
Disposal:
-
Arrange for the collection of the hazardous waste by a licensed environmental waste management contractor.
-
Follow your institution's specific procedures for waste pickup and documentation.
-
Emergency Spill Procedures
In the event of a spill:
-
Evacuate and Ventilate: Evacuate all non-essential personnel from the immediate area and ensure adequate ventilation.
-
Wear Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in Table 1.
-
Containment and Cleanup:
-
For solid spills, carefully sweep or vacuum the material to avoid generating dust.
-
Place the collected material into a labeled hazardous waste container.
-
Clean the spill area with a suitable solvent or detergent and collect the cleaning materials as hazardous waste.
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling 4-Hexyloxybenzoic Acid
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 4-Hexyloxybenzoic acid. Adherence to these procedures is critical for ensuring laboratory safety and proper disposal.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance that can cause skin and serious eye irritation, and may also lead to respiratory irritation.[1][2][3] Therefore, stringent adherence to personal protective equipment (PPE) protocols is mandatory to ensure personal safety.
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side shields or goggles.[2][3] A face shield may be necessary for splash-prone operations. | To protect against eye irritation or serious eye damage from dust or splashes.[1][2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile or butyl rubber) and a lab coat or chemical-resistant clothing.[2][4][5] | To prevent skin contact which can cause irritation.[1][2] Contaminated clothing should be removed and washed before reuse.[2][3] |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is necessary.[4][5][6] | To avoid inhalation of dust which may cause respiratory tract irritation.[1] |
Operational Plan: Step-by-Step Handling Procedures
Proper handling procedures are crucial to minimize exposure and ensure a safe laboratory environment.
1. Engineering Controls:
-
Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize the potential for inhalation.[2][6]
-
Ensure that safety showers and eyewash stations are readily accessible and in close proximity to the workstation.[3]
2. Safe Handling Practices:
-
Do not breathe in dust or vapors.[2]
-
Wash hands thoroughly after handling the substance.[3]
-
Keep the container tightly closed when not in use.[2]
3. Storage:
-
Keep the container tightly closed to prevent contamination and exposure.[2]
-
Store away from incompatible materials, such as strong oxidizing agents.[2]
Disposal Plan
The disposal of this compound and its contaminated materials must be managed as hazardous waste to prevent environmental contamination.
1. Waste Segregation:
-
Do not mix this compound waste with other waste streams.
-
Collect solid waste, such as unused reagents and contaminated materials (e.g., weigh paper, gloves), in a designated and properly labeled hazardous waste container.[6]
-
Collect liquid waste, including solutions containing the acid, in a separate, labeled hazardous waste container.[6]
2. Containerization and Labeling:
-
Use appropriate, sealed containers for waste collection.[6][7]
-
Clearly label all waste containers with "Hazardous Waste" and the specific contents, including "this compound".[6]
3. Disposal Procedure:
-
Dispose of the waste through an approved waste disposal plant.[3][8]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Do not allow the chemical to enter drains or waterways.[6]
Emergency Procedures
In the event of an exposure or spill, immediate action is required.
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately rinse cautiously with water for several minutes.[2][3] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[2][3] |
| Skin Contact | Wash off immediately with plenty of soap and water, removing all contaminated clothing.[2][3] If skin irritation occurs, get medical advice.[2][3] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen.[2][8] If not breathing, give artificial respiration. Seek medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and get medical attention.[2][3][8] |
Spill Response:
-
Ensure adequate ventilation and wear appropriate PPE.[2]
-
For solid spills, carefully sweep up the material to avoid generating dust and place it into a suitable, labeled container for disposal.[3][6]
-
Prevent the spill from entering drains or waterways.[2]
Workflow for Handling this compound
Caption: Logical workflow for the safe handling and disposal of this compound.
References
- 1. 4-(Hexyloxy)benzoic acid | C13H18O3 | CID 70834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. fishersci.com [fishersci.com]
- 4. leelinework.com [leelinework.com]
- 5. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 6. benchchem.com [benchchem.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
